Product packaging for Cefepime,(S)(Cat. No.:)

Cefepime,(S)

Cat. No.: B1217946
M. Wt: 480.6 g/mol
InChI Key: HVFLCNVBZFFHBT-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefepime,(S) is a semi-synthetic, fourth-generation cephalosporin antibiotic intended for research applications. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. As a bactericidal agent, Cefepime achieves this by targeting and binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding activity disrupts the final transpeptidation step of peptidoglycan cross-linking, leading to the formation of a defective and structurally unsound cell wall. Consequently, bacterial cells become susceptible to osmotic pressure and undergo lysis and cell death . This compound is valued in research for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. A key feature of Cefepime is its enhanced stability against degradation by many beta-lactamase enzymes (both plasmid- and chromosome-mediated), which makes it a particularly useful tool for studying resistant pathogens . Its research applications include, but are not limited to, investigations into nosocomial infections, studies on pathogens like Pseudomonas aeruginosa and Enterobacteriaceae , and exploration of bacterial resistance mechanisms . The pharmacokinetics of Cefepime are characterized by its hydrophilic nature, a relatively low volume of distribution (~0.2 L/kg), and primarily renal elimination, with approximately 85% of the dose excreted unchanged in urine . Researchers should note that Cefepime is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N6O5S2 B1217946 Cefepime,(S)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-CXAGYDPISA-N

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Pictograms

Irritant; Health Hazard

Synonyms

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Origin of Product

United States

Foundational & Exploratory

The Stereoselective Synthesis and Characterization of (6R,7R)-Cefepime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime is intrinsically linked to its specific stereochemistry, with the (6R,7R) isomer being the biologically active entity. The synthesis of Cefepime, therefore, necessitates stringent stereochemical control to ensure the desired therapeutic efficacy and to minimize the presence of less active or potentially harmful stereoisomers. This technical guide provides a comprehensive overview of a stereoselective synthetic route to (6R,7R)-Cefepime and the analytical methodologies crucial for its thorough characterization, with a particular focus on stereoisomeric purity.

Stereoselective Synthesis of (6R,7R)-Cefepime

The synthesis of (6R,7R)-Cefepime is a multi-step process that typically starts from a chiral precursor, ensuring the correct stereochemistry in the final molecule. One common and efficient approach begins with 7-aminocephalosporanic acid (7-ACA), which possesses the desired (6R,7R) configuration at the β-lactam core.

Synthetic Pathway Overview

The overall synthetic strategy involves the modification of the C-3 and C-7 positions of the 7-ACA core. The C-3 position is first modified to introduce the N-methylpyrrolidine moiety, followed by the acylation of the C-7 amino group with the characteristic aminothiazolyl-methoxyimino side chain. The stereochemistry of the starting material, (6R,7R)-7-ACA, is retained throughout the synthesis.

G *AE-Active Ester: 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivative 7-ACA (6R,7R)-7-Amino- cephalosporanic Acid (7-ACA) Silylated_7-ACA Silylated 7-ACA 7-ACA->Silylated_7-ACA Iodo_Intermediate 3-Iodomethyl Intermediate Silylated_7-ACA->Iodo_Intermediate  TMSI 7-ACP_Protected Protected 7-ACP Iodo_Intermediate->7-ACP_Protected 7-ACP (6R,7R)-7-Amino-3-(N-methyl- pyrrolidinium)methyl-cephem- 4-carboxylate (7-ACP) 7-ACP_Protected->7-ACP  Methanol, HCl Cefepime (6R,7R)-Cefepime 7-ACP->Cefepime AE-Active_Ester AE-Active Ester* AE-Active_Ester->Cefepime

Caption: Synthetic Pathway of (6R,7R)-Cefepime from 7-ACA.

Experimental Protocols

The following protocols are synthesized from various patented and published methods to provide a representative procedure.[1][2]

Step 1: Synthesis of (6R,7R)-7-amino-3-[(1-methylpyrrolidinium)methyl]ceph-3-em-4-carboxylate hydrochloride (7-ACP)

  • Silylation of 7-ACA: In a suitable reactor, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane. Add hexamethyldisilazane (HMDS) and a catalytic amount of iodotrimethylsilane (TMSI). Stir the mixture at 30-35°C for 6-7 hours to achieve silylation of the amino and carboxyl groups.

  • Formation of 3-Iodo Intermediate: Cool the reaction mixture to -10°C and add N,N-diethylaniline, followed by the dropwise addition of iodotrimethylsilane (TMSI). Stir the reaction for 1-2 hours.

  • Quaternization with N-methylpyrrolidine: Add N-methylpyrrolidine dropwise to the reaction mixture and continue stirring.

  • Deprotection and Isolation: Add a mixture of isopropanol, concentrated hydrochloric acid, and deionized water dropwise to the reaction. This will deprotect the silylated groups and precipitate the product. Filter the solid, wash with a suitable solvent, and dry to obtain 7-ACP hydrochloride.

Step 2: Synthesis of (6R,7R)-Cefepime Hydrochloride

  • Acylation Reaction: Dissolve the obtained 7-ACP and an activated ester of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester) in a mixed solvent of water and a water-soluble organic solvent.[2]

  • pH Adjustment and Reaction: Adjust the pH of the solution to 5.5-7.5 and maintain the temperature between 0-30°C to carry out the acylation reaction.[2]

  • Extraction and Crystallization: After the reaction is complete, perform an extraction. Adjust the pH of the aqueous phase with hydrochloric acid to induce crystallization of Cefepime hydrochloride.[2]

  • Isolation and Drying: Filter the crystalline product, wash with a suitable solvent, and dry under vacuum to obtain (6R,7R)-Cefepime hydrochloride.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data reported in the literature for the synthesis of Cefepime.

ParameterValueReference
7-ACP Synthesis
Molar Yield~80%[1]
Purity (HPLC)>99.5%[1]
Cefepime Synthesis
Molar Yield86.9% - 87.2%[3]
Purity (HPLC)>99.5%[2][3]

Characterization of (6R,7R)-Cefepime

The characterization of Cefepime is critical to ensure its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed, with a strong emphasis on methods that can differentiate between stereoisomers.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of Cefepime.

G cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Start Synthesized Cefepime Batch Physical_Char Physical Characterization (Appearance, Solubility) Start->Physical_Char Spectroscopy Spectroscopic Analysis Physical_Char->Spectroscopy Chromatography Chromatographic Analysis Spectroscopy->Chromatography NMR NMR (¹H, ¹³C) Final_Spec Final Specification and Release Chromatography->Final_Spec HPLC_Purity HPLC for Purity and Assay MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy UV_Vis UV-Vis Spectroscopy HPLC_Isomers Chiral HPLC for Stereoisomeric Purity

Caption: Experimental Workflow for Cefepime Characterization.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a cornerstone technique for the analysis of Cefepime, capable of determining purity and separating stereoisomers and related substances.

  • Purity Assay:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

    • Mobile Phase: A mixture of a buffer (e.g., 0.005 mol·L⁻¹ ammonium phosphate monobasic) and acetonitrile (e.g., 93:7 v/v).[4]

    • Detection: UV at 257 nm.[4]

    • Purpose: To quantify the main Cefepime peak and detect any process-related impurities.

  • Stereoisomer Separation (E/Z isomers):

    • Column: Reversed-phase C18 column.[5]

    • Mobile Phase: Acetonitrile and 10 mmol·L⁻¹ ammonium acetate (5:95 v/v).[5]

    • Detection: UV and Mass Spectrometry (LC-MS/MS) can be used for identification.[5]

    • Purpose: To separate and identify the Z (syn) isomer (active) from the E (anti) isomer (impurity).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Cefepime. The coupling constants and chemical shifts of the protons on the β-lactam ring can help confirm the (6R,7R) stereochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Tandem MS (MS/MS) can be used to elucidate the fragmentation pattern, which aids in structural confirmation and identification of impurities.[5]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in Cefepime, such as the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl, and C=N bonds.

  • UV-Vis Spectroscopy: Cefepime exhibits a characteristic UV absorption maximum, which is useful for quantitative analysis by HPLC with UV detection.[4]

Quantitative Characterization Data

The following table presents key characterization data for Cefepime.

ParameterMethodTypical ValueReference
Chromatographic Data
HPLC Retention Time (Z-isomer)C18, ACN/Ammonium Acetate15.28 min[5]
HPLC Retention Time (E-isomer)C18, ACN/Ammonium Acetate9.18 min[5]
Spectroscopic Data
Melting Point-150 °C (decomposes)[6]
Dissociation Constants
pKa1 (Carboxylic acid)Potentiometry/UV Spec.~2.5[7]
pKa2 (Aminothiazole)Potentiometry/UV Spec.~4.5[7]
pKa3 (Amide)Potentiometry/UV Spec.~7.5[7]

Conclusion

The successful development and production of Cefepime as a therapeutic agent hinge on the ability to synthesize the correct (6R,7R) stereoisomer with high purity. The synthetic pathways and analytical methods outlined in this guide provide a robust framework for achieving this goal. Careful control of reaction conditions during synthesis and the use of high-resolution analytical techniques for characterization are paramount to ensuring the quality, safety, and efficacy of this important antibiotic. For professionals in drug development, a thorough understanding of these technical aspects is essential for regulatory compliance and the consistent production of high-quality Cefepime.

References

Stereospecific Synthesis of Cefepime Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime stems from the inhibition of bacterial cell wall synthesis. Its molecular structure features two critical chiral centers at the C6 and C7 positions of the β-lactam ring, which are pivotal for its antibacterial efficacy. The clinically approved and biologically active form of Cefepime is the (6R,7R)-enantiomer. This guide provides a comprehensive overview of the stereospecific synthesis of Cefepime enantiomers, with a focus on the methodologies to obtain the desired (6R,7R) configuration.

Core Synthesis Strategy: Utilization of a Chiral Precursor

The primary strategy for the stereospecific synthesis of Cefepime relies on the use of a chiral building block that already possesses the required stereochemistry. The key intermediate is (6R,7R)-7-aminocephalosporanic acid (7-ACA), which is produced industrially through the enzymatic hydrolysis of Cephalosporin C. This enzymatic process inherently yields the desired (6R,7R) configuration, forming the foundation for the stereocontrolled synthesis of a vast array of cephalosporin antibiotics, including Cefepime.

The general synthetic workflow for Cefepime starting from 7-ACA involves two main stages:

  • Modification of the C3' position: Introduction of the N-methylpyrrolidine moiety.

  • Acylation of the C7-amino group: Coupling with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side chain.

Cefepime_Synthesis_Workflow Cephalosporin_C Cephalosporin C 7_ACA (6R,7R)-7-Aminocephalosporanic Acid (7-ACA) Cephalosporin_C->7_ACA Enzymatic Hydrolysis 7_MPCA (6R,7R)-7-amino-3-((1-methylpyrrolidinio)methyl)- 3-cephem-4-carboxylic acid (7-MPCA) 7_ACA->7_MPCA C3' Modification Cefepime (6R,7R)-Cefepime 7_MPCA->Cefepime C7 Acylation Side_Chain (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid derivative Side_Chain->Cefepime

Caption: General workflow for the stereospecific synthesis of Cefepime.

Experimental Protocols

Enzymatic Production of (6R,7R)-7-Aminocephalosporanic Acid (7-ACA)

The industrial production of 7-ACA is predominantly achieved through a two-step enzymatic process starting from Cephalosporin C.[1][2]

Step 1: Conversion of Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)

  • Enzyme: D-amino acid oxidase (DAO)

  • Reaction: The D-α-aminoadipyl side chain of Cephalosporin C is oxidatively deaminated.

Step 2: Conversion of GL-7-ACA to 7-ACA

  • Enzyme: Glutaryl-7-ACA acylase (GLA)

  • Reaction: The glutaryl group is cleaved from GL-7-ACA to yield 7-ACA.

This chemoenzymatic hydrolysis is highly efficient and stereospecific, providing 7-ACA with the natural (6R,7R) configuration.[1][2]

Synthesis of (6R,7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) from 7-ACA

This key step involves the introduction of the N-methylpyrrolidine group at the C3' position of the cephalosporin nucleus.

Protocol:

  • A suspension of 7-aminocephalosporanic acid (7-ACA) is treated with hexamethyldisilazane (HMDS) and a catalytic amount of a silylating agent (e.g., trimethylsilyl iodide) to protect the amino and carboxylic acid groups.

  • The protected 7-ACA is then reacted with N-methylpyrrolidine in the presence of a suitable activating agent, such as iodotrimethylsilane, to facilitate the nucleophilic substitution at the C3' position.

  • The reaction mixture is then treated with an alcohol (e.g., isopropanol) and hydrochloric acid to deprotect the silylated groups and precipitate the desired product, 7-MPCA, as its hydrochloride salt.

Reactant/ReagentMolar Ratio (relative to 7-ACA)SolventTemperature (°C)Time (h)
7-ACA1.0Dichloromethane30-356-7
Hexamethyldisilazane1.2Dichloromethane30-356-7
Iodotrimethylsilane2.1Dichloromethane-101-2
N-methylpyrrolidine1.7Dichloromethane-10-
Isopropanol/HCl----

Table 1: Representative reaction conditions for the synthesis of 7-MPCA from 7-ACA.

Acylation of 7-MPCA to Synthesize (6R,7R)-Cefepime Hydrochloride

The final step in the synthesis is the acylation of the C7-amino group of 7-MPCA with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. An example of an activated derivative is the 2-mercaptobenzothiazolyl ester (AE-active ester).

Protocol:

  • (6R, 7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) is dissolved in a mixed solvent system, typically water and a water-soluble organic solvent like dimethylformamide (DMF).

  • The pH of the solution is adjusted to a range of 5.5-7.5 to facilitate the acylation reaction.

  • The AE-active ester of the side chain is added to the solution.

  • An organic base, such as triethylamine, is added dropwise while maintaining a low temperature (around -5°C).

  • After the reaction is complete, the pH is adjusted with hydrochloric acid to precipitate the Cefepime hydrochloride product.

  • The product is then isolated by filtration, washed, and dried.

Reactant/ReagentMolar Ratio (relative to 7-MPCA)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
7-MPCA1.0Water/DMF-5 to 02-386.9>99.5
AE-active ester1.1-1.2Water/DMF-5 to 02-386.9>99.5
Triethylamine-Water/DMF-5 to 02-386.9>99.5

Table 2: Representative reaction conditions for the acylation of 7-MPCA.

Acylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 7_MPCA 7-MPCA Acylation Acylation Reaction 7_MPCA->Acylation AE_ester AE-active ester AE_ester->Acylation Solvent Water/DMF Solvent->Acylation Base Triethylamine Base->Acylation Temperature -5 to 0 °C Temperature->Acylation Cefepime_HCl Cefepime Hydrochloride Acylation->Cefepime_HCl HCl workup

Caption: Workflow for the acylation of 7-MPCA to yield Cefepime.

Stereochemistry and Biological Activity

The stereochemistry of the β-lactam ring is paramount for the biological activity of cephalosporins. The natural (6R,7R) configuration is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis and subsequent bacterial death. While comprehensive studies on the biological activity of all Cefepime stereoisomers are not widely published, it is a well-established principle in β-lactam chemistry that deviations from the natural stereochemical configuration lead to a significant loss of antibacterial activity. Research on other β-lactam antibiotics has consistently shown that the unnatural enantiomers are devoid of significant antibacterial properties.

Alternative Approaches: Chiral Resolution

While the use of a chiral precursor is the dominant industrial method, chiral resolution offers an alternative, albeit less common, route to obtaining single enantiomers. This typically involves the separation of a racemic mixture of a key intermediate.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: A racemic mixture of a Cefepime intermediate with an acidic or basic functional group can be reacted with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate enantiomers. This method is highly effective for both analytical and preparative scale separations.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While these methods are viable, they are often less economically feasible for large-scale production compared to the direct use of a stereochemically pure starting material like 7-ACA.

Conclusion

The stereospecific synthesis of Cefepime, a critical fourth-generation cephalosporin, is predominantly achieved through a strategic approach that leverages the readily available chiral precursor, (6R,7R)-7-aminocephalosporanic acid. The enzymatic production of 7-ACA ensures the correct stereochemistry at the C6 and C7 positions of the β-lactam ring, which is essential for the drug's potent antibacterial activity. Subsequent chemical modifications at the C3' and C7 positions, under controlled conditions, lead to the final (6R,7R)-Cefepime enantiomer. While alternative methods like chiral resolution exist, the synthetic route starting from 7-ACA remains the most efficient and industrially viable pathway for the production of this life-saving antibiotic. Further research into the specific biological activities of the other Cefepime stereoisomers would provide a more complete understanding of the structure-activity relationship and further underscore the importance of stereocontrolled synthesis in drug development.

References

The Enigma of Inactivity: A Technical Guide to the Biological Profile of Cefepime's (S)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens has solidified its clinical importance.[1][2] The therapeutic efficacy of Cefepime is primarily attributed to its (6R,7R)-stereoisomer, which effectively inhibits bacterial cell wall synthesis.[3] However, the manufacturing process and subsequent degradation can lead to the formation of various stereoisomers, including the (S)-isomer (epimer at position 7). This technical guide provides an in-depth exploration of the biological activity, or lack thereof, of the Cefepime (S)-isomer, consolidating available data for researchers and professionals in drug development.

While direct comparative studies quantifying the antimicrobial potency of the purified Cefepime (S)-isomer are not extensively available in published literature, a cohesive understanding of its biological profile can be extrapolated from studies on Cefepime's degradation products and the fundamental principles of stereochemistry in pharmacology. It is widely reported that the degradation products of Cefepime exhibit no significant antibacterial activity.[4]

Physicochemical Properties and Stereoisomerism

Cefepime possesses multiple chiral centers, leading to the potential for several stereoisomers. The active pharmaceutical ingredient is the (6R,7R)-isomer. The (S)-isomer, also referred to as the 7-epimer, is a known metabolite and can also form as a degradation product.[5][6] The structural difference, though seemingly minor, has profound implications for the molecule's interaction with its biological target, the penicillin-binding proteins (PBPs).

Biological Inactivity of the Cefepime (S)-Isomer

The antibacterial action of β-lactam antibiotics like Cefepime is contingent on a precise three-dimensional structure that allows for binding to the active site of bacterial PBPs, thereby inhibiting cell wall synthesis.[7] Alterations in stereochemistry, such as the epimerization at the C-7 position to form the (S)-isomer, can drastically reduce or eliminate this binding affinity.

Studies on the degradation of Cefepime have consistently shown that the resulting products, which would include epimers, lack significant microbiological activity.[4] This indicates that the structural integrity of the active (R)-isomer is crucial for its function. The change in the spatial arrangement of the substituents on the β-lactam ring in the (S)-isomer likely prevents its effective docking into the PBP active site.

Compound/IsomerTypeBiological ActivitySource
Cefepime (R)-isomer Active Pharmaceutical IngredientHigh antibacterial activity [1][2]
Cefepime (S)-isomer (7-epimer) Metabolite / Degradation ProductPresumed biologically inactive [4][5]
Cefepime E-isomer Isomeric ImpurityNot specified, likely inactive[8]
Δ²-Cefepime Degradation ProductNot specified, likely inactive[9]
Δ³-Cefepime Degradation ProductNot specified, likely inactive[9]
General Degradation Products VariousNo significant antibacterial activity [4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A robust HPLC method is essential for the separation and quantification of Cefepime and its related substances, including the (S)-isomer.

  • Objective: To separate Cefepime from its isomers and degradation products.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[1][8]

    • Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., 0.005 mol·L⁻¹ ammonium phosphate monobasic) and an organic modifier (e.g., acetonitrile).[1][8] The gradient would involve changing the proportion of the organic modifier over time to achieve separation.

    • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

    • Detection: UV detection at a wavelength of 257 nm is suitable for Cefepime and its related compounds.[1][8]

    • Sample Preparation: Cefepime samples are dissolved in a suitable solvent, such as water or the mobile phase, and filtered through a 0.45 µm filter before injection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Cefepime Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector (257 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Diagram 1: HPLC Workflow for Cefepime Isomer Analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11]

  • Objective: To determine the lowest concentration of Cefepime that inhibits the visible growth of a bacterial isolate.

  • Methodology:

    • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10][11]

    • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

    • Serial Dilutions: Two-fold serial dilutions of Cefepime are prepared in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 256 µg/mL).[11]

    • Inoculation: Each well containing the Cefepime dilution is inoculated with the standardized bacterial suspension.

    • Controls: A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

    • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]

    • Reading: The MIC is determined as the lowest concentration of Cefepime at which there is no visible growth (turbidity).

MIC_Protocol cluster_prep Preparation cluster_procedure Procedure Culture Bacterial Culture Inoculum Prepare 0.5 McFarland Inoculum Culture->Inoculum Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Cefepime_Stock Cefepime Stock Solution Serial_Dilutions Prepare Serial Dilutions in Plate Cefepime_Stock->Serial_Dilutions Serial_Dilutions->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read_Results Visually Read MIC Incubate->Read_Results

Diagram 2: Broth Microdilution MIC Determination Workflow.

Signaling Pathways and Mechanism of Action

The mechanism of action of Cefepime involves the inhibition of bacterial cell wall synthesis by targeting PBPs. This process is independent of complex signaling pathways within the bacteria. The key interaction is the covalent binding of the β-lactam ring to the active site of the PBP, which inactivates the enzyme.

Cefepime_MOA Cefepime Cefepime (R-isomer) PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Binds to & Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to S_Isomer Cefepime (S-isomer) S_Isomer->PBP No significant binding

Diagram 3: Cefepime's Mechanism of Action and the Inactivity of the (S)-Isomer.

Conclusion

References

The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Mechanism of Action of Cefepime Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins.[1][2] Its potent bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[2] However, the nuanced stereochemistry of the Cefepime molecule, particularly the configuration of its oxyimino side chain, plays a pivotal role in its efficacy, influencing its interaction with penicillin-binding proteins (PBPs) and its stability against the hydrolytic action of β-lactamases. This technical guide delves into the core mechanism of action of Cefepime, with a special focus on the significance of its stereoisomers, providing detailed experimental protocols and quantitative data to support a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of Cefepime involves the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan, a vital heteropolymer, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. Its synthesis is finalized by a series of transpeptidation reactions catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2]

Cefepime, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs. By covalently acylating the active site serine of these enzymes, Cefepime inactivates them, thereby halting the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and, ultimately, bacterial cell lysis and death.[2]

A key structural feature of Cefepime is its zwitterionic nature, conferred by the N-methylpyrrolidinium group at the C-3 position. This property facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space more efficiently than many other cephalosporins.

The Significance of the syn-Oxyimino Stereoisomer

The chemical structure of Cefepime includes an oxyimino group on the C-7 acyl side chain. The spatial arrangement of the methoxy group relative to the C=N double bond gives rise to two stereoisomers: syn and anti. Cefepime exists predominantly as the syn-isomer (also referred to as the Z-isomer). This specific stereochemical configuration is not a trivial detail; it is a critical determinant of Cefepime's antibacterial profile.

Enhanced β-Lactamase Stability
Penicillin-Binding Protein (PBP) Affinity

The syn-configuration also influences the binding affinity of Cefepime to its target PBPs. While direct comparative binding studies of Cefepime's syn and anti isomers are not extensively documented, the high affinity of Cefepime for multiple essential PBPs is well-established. In Escherichia coli, Cefepime shows a particularly high affinity for PBP2 and PBP3.[3][4] In Pseudomonas aeruginosa, it demonstrates excellent binding to PBP3.[3][4] This multi-target profile contributes to its potent bactericidal activity.

Quantitative Data on Cefepime's Activity

The following tables summarize the available quantitative data for Cefepime, which is clinically used as the syn-isomer.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefepime against Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤ 0.06≤ 0.12
Klebsiella pneumoniae≤ 0.06≤ 0.12
Enterobacter cloacae0.254
Serratia marcescens0.54
Proteus mirabilis≤ 0.06≤ 0.12
Pseudomonas aeruginosa216
Haemophilus influenzae0.030.06
Staphylococcus aureus (MSSA)14
Streptococcus pneumoniae0.060.25

Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strains and testing methodologies.

Table 2: Penicillin-Binding Protein (PBP) Affinities of Cefepime (IC₅₀ values in µg/mL)

OrganismPBP1aPBP1bPBP2PBP3PBP4PBP5/6
Escherichia coli2.52.50.10.5>100>100
Pseudomonas aeruginosa1010>25<0.0025>100>100

IC₅₀ (50% inhibitory concentration) is the concentration of Cefepime required to inhibit 50% of the binding of a labeled penicillin to the PBP. Data is derived from competitive binding assays.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefepime stereoisomers against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Cefepime Solutions: Stock solutions of the separated syn- and anti-isomers of Cefepime are prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates overnight. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the Cefepime isomer that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

The binding affinity of Cefepime stereoisomers to PBPs can be determined by a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL.

  • Preparation of Bacterial Membranes: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell membranes containing the PBPs are then isolated by ultracentrifugation.

  • Competitive Binding Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the Cefepime stereoisomer for a defined period to allow for binding to the PBPs.

  • Fluorescent Labeling: A saturating concentration of Bocillin FL is then added to the mixture and incubated to label any PBPs that have not been bound by the Cefepime isomer.

  • SDS-PAGE and Fluorescence Detection: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

  • Data Analysis: The intensity of the fluorescent signal for each PBP band is quantified. The concentration of the Cefepime isomer that causes a 50% reduction in the fluorescent signal, compared to a control without the antibiotic, is determined as the IC₅₀ value.

β-Lactamase Stability Assay

The stability of Cefepime stereoisomers against hydrolysis by β-lactamases can be assessed spectrophotometrically using a chromogenic cephalosporin substrate like nitrocefin.

  • Enzyme Preparation: Purified β-lactamase enzyme is obtained from a relevant bacterial strain.

  • Hydrolysis Reaction: The rate of hydrolysis of nitrocefin by the β-lactamase is measured by monitoring the change in absorbance at a specific wavelength (typically 486 nm).

  • Inhibition Assay: The Cefepime stereoisomer is pre-incubated with the β-lactamase for a set period. Nitrocefin is then added, and the rate of its hydrolysis is measured.

  • Data Analysis: The rate of hydrolysis in the presence of the Cefepime isomer is compared to the rate in its absence. The concentration of the isomer that causes a 50% inhibition of the enzyme's activity (IC₅₀) or the kinetic parameters (Kₘ and kcat) of the isomer as a substrate can be determined.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of PBP Inhibition

PBP_Inhibition cluster_bacterium Bacterial Cell Cefepime Cefepime Porin Porin Channel Cefepime->Porin Penetration Outer_Membrane Outer Membrane (Gram-negative) Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Protein (PBP) Periplasm->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Cefepime penetrates the outer membrane of Gram-negative bacteria and inhibits PBPs, leading to cell lysis.

Differential β-Lactamase Susceptibility of Stereoisomers

Beta_Lactamase_Susceptibility syn_Cefepime syn-Isomer (Cefepime) Beta_Lactamase β-Lactamase syn_Cefepime->Beta_Lactamase Poor Substrate anti_Isomer anti-Isomer anti_Isomer->Beta_Lactamase Good Substrate Hydrolysis_syn Slow/No Hydrolysis Beta_Lactamase->Hydrolysis_syn Hydrolysis_anti Rapid Hydrolysis Beta_Lactamase->Hydrolysis_anti

Caption: The syn-isomer of Cefepime exhibits greater stability against β-lactamase hydrolysis than the anti-isomer.

Experimental Workflow for PBP Binding Affinity

PBP_Binding_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Membrane_Isolation Membrane Isolation Bacterial_Culture->Membrane_Isolation Competitive_Binding Competitive Binding with Bocillin FL Membrane_Isolation->Competitive_Binding Cefepime_Isomers Cefepime Isomers Cefepime_Isomers->Competitive_Binding SDS_PAGE SDS-PAGE Competitive_Binding->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Quantification Band Intensity Quantification Fluorescence_Imaging->Quantification IC50_Determination IC₅₀ Determination Quantification->IC50_Determination

Caption: Workflow for determining the PBP binding affinity of Cefepime stereoisomers using a competitive assay.

Conclusion and Future Directions

The antibacterial efficacy of Cefepime is intricately linked to its molecular structure, with the syn-configuration of its oxyimino side chain being a cornerstone of its potent activity. This stereoisomer confers enhanced stability against a wide range of β-lactamases and facilitates high-affinity binding to multiple essential penicillin-binding proteins. While the general principles of this structure-activity relationship are well-established for cephalosporins, there is a notable lack of publicly available, direct comparative studies on the individual stereoisomers of Cefepime.

Future research should focus on the separation and independent evaluation of the syn- and anti-isomers of Cefepime. Such studies, providing quantitative data on their respective MICs, PBP binding affinities, and susceptibility to a comprehensive panel of β-lactamases, would provide invaluable insights. This deeper understanding will not only solidify our knowledge of this important antibiotic but also inform the rational design of future β-lactam antibiotics with improved efficacy and resistance profiles. For drug development professionals, a thorough characterization of the active stereoisomer and the potential impact of any isomeric impurities is a critical aspect of ensuring product quality, safety, and efficacy.

References

(S)-Cefepime: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, characterized by a zwitterionic nature, allows for rapid penetration through the outer membrane of Gram-negative bacteria.[1][3] Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a valuable agent in the treatment of infections caused by resistant organisms.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of Cefepime, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and antibacterial spectrum. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5] This process involves the following key steps:

  • Penetration of the Bacterial Cell Wall: As a zwitterion, Cefepime can efficiently penetrate the outer membrane of Gram-negative bacteria through porin channels.[1]

  • Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, Cefepime covalently binds to and inactivates essential PBPs.[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

Cefepime has a high affinity for multiple PBP types, contributing to its broad spectrum of activity.[6]

Cefepime (S)-Cefepime Porin Porin Channel Cefepime->Porin Penetration OuterMembrane Gram-Negative Outer Membrane PeriplasmicSpace Periplasmic Space Porin->PeriplasmicSpace PBP Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBP Binding and Inactivation Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Leads to weakened Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis

Figure 1: Mechanism of Action of Cefepime.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefepime is characterized by linear kinetics and primary renal elimination.[7]

ParameterValueReference
Administration Intravenous (IV), Intramuscular (IM)[8]
Bioavailability (IM) 100%[9]
Protein Binding 16-20%[9][10]
Volume of Distribution (Vd) 18 - 22 L[9]
Elimination Half-life (t½) 2 - 2.5 hours[7]
Metabolism Less than 1% metabolized in the liver to N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide.[4]
Excretion Primarily renal, with over 80-85% of the drug excreted unchanged in the urine.[7][10]
Clearance Total body clearance ranges from 122 to 136 mL/min.[9]

Note: Pharmacokinetic parameters can be altered in patients with renal impairment, requiring dosage adjustments.[10]

Pharmacodynamic Properties

The bactericidal activity of Cefepime is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A target of 60-70% fT > MIC is generally associated with maximal bactericidal effect.

Antibacterial Spectrum

Cefepime demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens.

Table 2: In Vitro Activity of Cefepime against Common Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Negative
Escherichia coli≤0.06≤0.12[11]
Klebsiella pneumoniae≤0.06≤0.12[11][12]
Enterobacter cloacae≤0.5>32[11]
Pseudomonas aeruginosa216[13]
Haemophilus influenzae--[12]
Gram-Positive
Staphylococcus aureus (methicillin-susceptible)14[13]
Streptococcus pneumoniae0.250.25[11]
Streptococcus pyogenes--[6]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Cefepime is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cefepime analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the Cefepime stock solution in CAMHB in the 96-well plates to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Inoculate each well (containing 50 µL of the Cefepime dilution) with 50 µL of the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Cefepime Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Wells with Bacteria and Cefepime Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Read Read Plates for Visible Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Figure 2: Workflow for MIC Determination.

Time-Kill Assay

This protocol evaluates the bactericidal activity of Cefepime over time.

Materials:

  • Same as for MIC determination, plus sterile flasks and a shaking incubator.

Procedure:

  • Preparation: Prepare flasks containing CAMHB with Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.

  • Inoculation: Inoculate the flasks with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the flasks at 35-37°C with constant agitation.[14]

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

  • Plating: Perform serial dilutions of each sample and plate onto nutrient agar.

  • Colony Counting: After 18-24 hours of incubation, count the colonies to determine the viable bacterial count (CFU/mL) at each time point.[14]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefepime concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

cluster_setup Experimental Setup cluster_sampling Sampling and Plating cluster_results Data Analysis Flasks Prepare Flasks with Broth and Varying Cefepime Concentrations Inoculate Inoculate Flasks with Standardized Inoculum Flasks->Inoculate Incubate Incubate with Shaking at 35-37°C Inoculate->Incubate Sample Withdraw Aliquots at Defined Time Points Incubate->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate Count Incubate Plates and Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Analyze Determine Bactericidal Activity Plot->Analyze

Figure 3: Time-Kill Assay Workflow.

Conclusion

Cefepime remains a critical antibiotic for the management of serious bacterial infections. Its broad spectrum of activity, stability against β-lactamases, and well-characterized pharmacokinetic profile make it a reliable therapeutic option. This technical guide provides a comprehensive overview of the pharmacological properties of Cefepime, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat infectious diseases. Further research into the specific activities of the (S)- and (R)-enantiomers could provide a more nuanced understanding of its pharmacology.

References

In Vitro Activity of Cefepime: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, characterized by a β-lactam ring, is fundamental to its antibacterial action.[2][4] Like other β-lactam antibiotics, cefepime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][4] This technical guide provides a comprehensive overview of the in vitro activity of cefepime, with a focus on experimental protocols and data presentation.

A Note on Cefepime Enantiomers: Despite a thorough review of the scientific literature, no studies specifically detailing the differential in vitro activity of the individual enantiomers of cefepime, namely (R)-cefepime and (S)-cefepime, were identified. The data and methodologies presented in this guide pertain to cefepime as a racemic mixture, which is the form used in clinical practice. The synthesis and separation of individual enantiomers for the purpose of evaluating their distinct antibacterial properties have not been described in the available research.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through covalent binding to penicillin-binding proteins (PBPs).[2] The inhibition of these enzymes weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[2][4] Cefepime's zwitterionic nature facilitates its penetration through the porin channels of Gram-negative bacteria, contributing to its potent activity against these organisms.[1][5]

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cefepime

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefepime against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacter cloacae≤0.52[6][7]
Escherichia coli≤0.060.12[6]
Klebsiella pneumoniae0.01616[6]
Proteus mirabilis≤0.06≤0.12[6]
Pseudomonas aeruginosa0.5-1616[6][8]
Serratia marcescens≤0.52[8]
Citrobacter freundii≤0.5>32[7]
Gram-Positive BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (oxacillin-susceptible)13[8]
Streptococcus pneumoniae0.030.25[6]
Streptococcus pyogenes0.030.25[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

1. Preparation of Cefepime Stock Solution:

  • A stock solution of cefepime is prepared in a suitable solvent, typically sterile distilled water or a buffer solution.

  • The concentration of the stock solution is accurately determined.

2. Preparation of Microtiter Plates:

  • A series of twofold dilutions of the cefepime stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

  • The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium overnight.

  • Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the cefepime dilutions is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria without antibiotic) and negative (broth only) control wells are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of cefepime that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Cefepime Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35-37°C for 16-20h D->E F Read and Record MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of Cefepime

The synthesis of cefepime is a multi-step process. While stereospecific synthesis of individual enantiomers is not reported, the general synthesis involves the creation of the core cephalosporin structure followed by the addition of specific side chains. A general representation of a synthetic route is provided below.

Cefepime_Synthesis_Pathway cluster_0 Core Cephalosporin Synthesis cluster_1 Side Chain Attachment and Final Product 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate_A Protected 7-ACA 7-ACA->Intermediate_A Protection Intermediate_B 3-Substituted Intermediate Intermediate_A->Intermediate_B Side Chain Addition at C-3 Intermediate_C Acylation at C-7 Intermediate_B->Intermediate_C Acylation Cefepime Cefepime Intermediate_C->Cefepime Deprotection

Caption: Generalized synthetic pathway for Cefepime.

Conclusion

Cefepime remains a critical antibiotic for treating a variety of bacterial infections. Its broad spectrum of in vitro activity against both Gram-positive and Gram-negative pathogens is well-documented. The experimental protocols for evaluating its efficacy, such as MIC determination, are standardized and widely used. However, a significant gap in the current scientific knowledge is the absence of data on the in vitro activity of individual cefepime enantiomers. Future research focusing on the stereospecific synthesis and biological evaluation of (R)- and (S)-cefepime could provide valuable insights into the structure-activity relationship of this important antibiotic and potentially lead to the development of more potent or selective therapeutic agents.

References

Cefepime: An In-depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its chemical structure, featuring a quaternized N-methyl-pyrrolidine moiety, confers zwitterionic properties that facilitate rapid penetration across the outer membrane of Gram-negative bacteria.[1] Furthermore, Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a crucial agent in the treatment of infections caused by resistant organisms.[1][2][5][6] This technical guide provides a comprehensive overview of Cefepime's antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][7][8][9] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[3][7][8][9] By binding to and inactivating these enzymes, Cefepime disrupts the integrity of the cell wall, leading to cell lysis and death.[8][9] Cefepime has a high affinity for PBP 2 and 3 in Escherichia coli and PBP 3 in Pseudomonas aeruginosa.[1] Its structure allows it to resist hydrolysis by many common β-lactamases and it is a poor inducer of AmpC β-lactamases.[5][10]

Cefepime_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane / Cytoplasm Cefepime Cefepime Porin Porin Channel Cefepime->Porin Rapid Penetration BetaLactamase β-Lactamase Cefepime->BetaLactamase Low Affinity & Resistance to Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to PBPs CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Leads to

Cefepime's mechanism of action against Gram-negative bacteria.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of Cefepime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing an antibiotic's potency against a population of a specific bacterial species.

Gram-Negative Bacteria

Cefepime demonstrates potent activity against a broad range of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][5][11][12][13] It is often more active than third-generation cephalosporins against Enterobacteriaceae.[1]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacteriaceae (overall) 22,860-0.25[14]
Escherichia coli98-0.12[15]
Klebsiella pneumoniae99-0.12[15]
Enterobacter cloacae--1[16]
Proteus mirabilis-≤ 0.06≤ 0.12[17][18]
Salmonella spp.-≤ 0.06≤ 0.12[17][18]
Shigella spp.-≤ 0.06≤ 0.12[17][18]
Pseudomonas aeruginosa 24428[19]
-316[20]
Haemophilus influenzae-0.03-[18]
Gram-Positive Bacteria

Cefepime is also active against many Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1][2][21] Its activity against penicillin-resistant Streptococcus pneumoniae is comparable to that of ceftriaxone.[5][22] However, it has poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][21]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible) --4[14]
84-8[15]
Streptococcus pneumoniae 5012[22]
--1[14]
Streptococcus pyogenes (Group A) -0.030.25[18]
Streptococcus agalactiae (Group B) -0.120.03[18]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Cefepime's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method is a widely accepted technique for determining the MIC of an antibiotic.

Broth Microdilution Protocol

This protocol is harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Cefepime Stock Solution:

    • A stock solution of Cefepime is prepared by dissolving a known weight of Cefepime powder in a specific volume of a suitable solvent (e.g., sterile deionized water) to achieve a high concentration (e.g., 1280 µg/mL).

    • The stock solution is sterilized by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • A 96-well microtiter plate is used.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well.

    • Serial two-fold dilutions of the Cefepime stock solution are performed across the wells to create a concentration gradient (e.g., 0.06 - 64 µg/mL).[23]

    • A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[23]

  • Inoculum Preparation:

    • Well-isolated colonies of the test bacterium are selected from a fresh agar plate (18-24 hours old).[23]

    • The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.[23]

    • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[23]

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).[23]

    • The MIC is recorded as the lowest concentration of Cefepime that completely inhibits visible growth.[23]

AST_Workflow start Start prep_isolate Prepare Bacterial Isolate start->prep_isolate prep_mcfarland Adjust to 0.5 McFarland Standard prep_isolate->prep_mcfarland prep_inoculum Dilute to Final Inoculum Density prep_mcfarland->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Cefepime in Microtiter Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Generalized workflow for determining MIC by broth microdilution.

Conclusion

Cefepime remains a vital component of the antimicrobial armamentarium due to its broad and potent activity against a multitude of clinically significant pathogens. Its stability in the presence of many β-lactamases provides a key advantage in treating infections caused by otherwise resistant Gram-negative bacteria. The quantitative data presented in this guide underscore its efficacy against key organisms such as P. aeruginosa and various Enterobacteriaceae, as well as important Gram-positive cocci. Adherence to standardized experimental protocols is paramount for the accurate determination of its antibacterial spectrum, which in turn informs appropriate clinical use and ongoing surveillance for the emergence of resistance. This technical guide serves as a foundational resource for professionals engaged in infectious disease research and the development of novel antibacterial strategies.

References

Stability of Cefepime Stereoisomers in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cefepime stereoisomers in solution. Cefepime, a fourth-generation cephalosporin, can exist as different stereoisomers, primarily the therapeutically active Z-isomer and its less active geometric E-isomer. Additionally, degradation processes can lead to the formation of other stereoisomers, such as the 7-epimer. The stability of these isomers is a critical factor in the efficacy, safety, and shelf-life of cefepime formulations. This document details the degradation kinetics, influencing factors, and analytical methodologies for assessing the stability of these compounds, presenting quantitative data in a structured format for ease of comparison.

Introduction to Cefepime Stereoisomers

Cefepime's chemical structure contains a syn-oxime group (Z-isomer), which is crucial for its antibacterial activity. However, under certain conditions, it can isomerize to the anti-isomer (E-isomer), which exhibits significantly lower antibacterial potency. Furthermore, the chiral center at the C-7 position of the cephem nucleus can undergo epimerization, leading to the formation of the 7-epimer of cefepime, a degradation product with no significant antibacterial activity[1]. Understanding the conditions that promote the formation of these less active or inactive isomers is paramount for ensuring the therapeutic efficacy of cefepime preparations.

Factors Influencing the Stability of Cefepime Stereoisomers

The degradation of cefepime in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. These factors can affect both the degradation of the parent molecule and the isomerization between different stereoisomers.

pH: Cefepime is most stable in the pH range of 4 to 6[2]. Outside this range, its degradation accelerates. Alkaline conditions, in particular, promote the hydrolysis of the β-lactam ring, a primary degradation pathway for cephalosporins.

Temperature: Increased temperature significantly accelerates the degradation of cefepime, following first-order kinetics[2][3]. This degradation is also associated with a color change in the solution, often turning yellow to orange or even red-purple.

Light: Exposure to light can also contribute to the degradation of cefepime, as the β-lactam ring is susceptible to photolysis.

Quantitative Stability Data

The degradation of cefepime generally follows first-order kinetics. The following tables summarize the available quantitative data on the stability of cefepime under various conditions. It is important to note that most studies focus on the degradation of the parent cefepime molecule (the Z-isomer), with limited specific kinetic data available for the individual degradation of the E-isomer or the 7-epimer.

Table 1: Degradation Rate Constants (k) of Cefepime in Aqueous Solutions

Temperature (°C)pHMediumRate Constant (k) (hr⁻¹)Reference
5Not SpecifiedWater for injection1.07 - 3.41 x 10⁻³[3]
15Not SpecifiedWater for injection1.84 - 4.33 x 10⁻³[3]
30Not SpecifiedWater for injection2.53 - 6.79 x 10⁻³[3]
304.6Aqueous SolutionVerified T₉₀ of ~2 days[2]
305.6Aqueous SolutionVerified T₉₀ of ~2 days[2]
45, 55, 65, 750.5 - 8.6Aqueous SolutionFirst-order rate constants determined[2]

Table 2: Stability of Cefepime Solutions Under Different Storage Conditions

Storage ConditionConcentrationDiluentStability (% remaining)DurationReference
4°C (Refrigerator)Not SpecifiedNot Specified90.5%2 weeks
20-25°C (Room Temp)1-40 mg/mLCompatible IV solutionStable24 hours
2-8°C (Refrigerator)1-40 mg/mLCompatible IV solutionStable7 days
37°CNot SpecifiedNot Specified>10% degradation<10 hours[4]
25°CNot SpecifiedNot SpecifiedStable24 hours[4]
30°CNot SpecifiedNot SpecifiedStable~14 hours[4]

Experimental Protocols

Stability-Indicating HPLC Method for Cefepime and its Stereoisomers

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of cefepime and its related substances, including the E-isomer.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometer at 257 nm.

  • Sample Preparation:

    • Prepare a stock solution of cefepime hydrochloride in a suitable solvent (e.g., water or mobile phase A).

    • For stability studies, subject the cefepime solution to stress conditions (e.g., heat, acid, base, light).

    • At specified time points, withdraw aliquots of the stressed solution.

    • Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to cefepime (Z-isomer), the E-isomer, and other degradation products based on their retention times, which should be established using reference standards.

    • Quantify the amount of each component by measuring the peak area and comparing it to a calibration curve prepared with known concentrations of the reference standards.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways of cefepime.

  • Acid Degradation:

    • Dissolve cefepime in an acidic solution (e.g., 0.1 N HCl).

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).

    • Analyze the sample by HPLC.

  • Base Degradation:

    • Dissolve cefepime in a basic solution (e.g., 0.1 N NaOH).

    • Incubate the solution at room temperature for a defined period.

    • Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Dissolve cefepime in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined period.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of cefepime or a solution to elevated temperatures (e.g., 80°C) for a defined period.

    • If a solid sample is used, dissolve it in a suitable solvent before analysis.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a solution of cefepime to a controlled light source (e.g., UV lamp) for a defined period.

    • Analyze the sample by HPLC.

Visualizations

The following diagrams illustrate key concepts related to the stability of cefepime stereoisomers.

Cefepime_Isomerization Cefepime_Z Cefepime (Z-isomer) (Active) Cefepime_E Cefepime (E-isomer) (Less Active) Cefepime_Z->Cefepime_E Isomerization (Light, Heat, pH) Epimer 7-Epimer (Inactive Degradation Product) Cefepime_Z->Epimer Epimerization (Degradation) Cefepime_E->Cefepime_Z Isomerization

Figure 1. Isomerization and epimerization of cefepime.

Stability_Factors cluster_factors Influencing Factors cluster_effects Effects pH pH Degradation Degradation (Hydrolysis, Photolysis) pH->Degradation Isomerization Isomerization (Z to E) pH->Isomerization Temp Temperature Temp->Degradation Temp->Isomerization Light Light Light->Degradation Light->Isomerization Epimerization Epimerization Degradation->Epimerization

Figure 2. Factors affecting the stability of cefepime in solution.

Experimental_Workflow start Start: Prepare Cefepime Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis (Separation and Quantification) sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data end End: Stability Profile data->end

Figure 3. Experimental workflow for a cefepime stability study.

Conclusion

The stability of cefepime stereoisomers in solution is a multifaceted issue critical to its clinical use. The active Z-isomer can degrade and convert to the less active E-isomer or the inactive 7-epimer under the influence of pH, temperature, and light. While extensive data exists for the overall degradation of cefepime, more research is needed to quantify the specific degradation kinetics of its individual stereoisomers. The analytical methods and protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and ensure the stability and quality of cefepime formulations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Enantiomeric Separation of Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a chiral molecule, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in drug development and quality control. However, publicly available, validated analytical methods specifically for the enantiomeric separation of Cefepime are not abundant. The majority of published methods focus on the quantification of Cefepime and the separation of its related substances and geometric isomers using achiral reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]

This document provides detailed application notes and proposed protocols for the enantiomeric separation of Cefepime, based on established principles of chiral chromatography and capillary electrophoresis. While specific validated methods for Cefepime enantiomers are not widely reported, the following protocols offer a robust starting point for method development and validation.

Data Presentation: Achiral HPLC Methods for Cefepime Analysis

The following table summarizes quantitative data from various published achiral HPLC methods for the analysis of Cefepime and its related substances. This information provides a useful reference for general chromatographic conditions.

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase C18 (4.6 mm x 250 mm, 5 µm)Acclaim 120 C18, 3 µmYMC C18 (4.6 x 150 mm, 5.0 mm)XTerra C18 (250 mm x 4.6mm, 5 µm)
Mobile Phase A 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (93:7)5 mM monobasic potassium phosphate/acetonitrile (94/6), pH 5.0Acetonitrile40 mM phosphate buffer, pH 3.2
Mobile Phase B 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (70:30)5 mM monobasic potassium phosphate/acetonitrile (50/50), pH 5.0WaterMethanol
Elution Mode GradientGradientIsocratic (70:30 A:B)Gradient
Flow Rate Not SpecifiedNot SpecifiedNot Specified0.85 mL/min
Detection Wavelength 257 nmNot Specified235 nmNot Specified
Reference [2][3][4][5]

Proposed Enantioselective Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. Polysaccharide-based CSPs are known for their broad applicability. A method based on a cellulose-based chiral column is proposed here for the enantiomeric separation of Cefepime.

Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or equivalent).

    • Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size.

2. Reagents and Materials:

  • Cefepime reference standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Hexane and IPA. The exact ratio should be optimized, starting with a composition of 80:20 (v/v) Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 257 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of Cefepime in a suitable solvent (e.g., a mixture of the mobile phase) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

5. Method Development and Optimization:

  • Mobile Phase Composition: Vary the ratio of Hexane to IPA (e.g., 90:10, 85:15, 70:30) to optimize the resolution and retention times of the enantiomers. The use of other alcohols like ethanol can also be explored.

  • Mobile Phase Additives: If peak shape is poor, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA) to the mobile phase may be beneficial.

  • Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 35 °C) on the separation, as temperature can influence enantioselectivity.

Proposed Enantioselective Method 2: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector added to the background electrolyte is another effective technique for enantiomeric separation. Cyclodextrins are commonly used chiral selectors due to their ability to form inclusion complexes with a wide range of molecules.

Experimental Protocol: Chiral Capillary Electrophoresis

1. Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV-Vis detector.

  • Fused-silica capillary (e.g., 50 µm I.D., effective length of 40 cm).

2. Reagents and Materials:

  • Cefepime reference standard

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM HP-β-CD.

  • Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

4. Sample Preparation:

  • Dissolve the Cefepime reference standard in deionized water to a concentration of 0.5 mg/mL.

5. Method Development and Optimization:

  • Chiral Selector Concentration: Vary the concentration of HP-β-CD in the BGE (e.g., 5 mM, 10 mM, 20 mM) to find the optimal concentration for enantiomeric resolution.

  • pH of BGE: Adjust the pH of the phosphate buffer (e.g., pH 2.0, 2.5, 3.0) to alter the charge of Cefepime and its interaction with the chiral selector.

  • Applied Voltage: Optimize the applied voltage to achieve a balance between analysis time and separation efficiency.

  • Type of Cyclodextrin: Other cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) can be screened for improved enantioselectivity.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Cefepime Standard Dilution Dilution to Working Concentration Sample->Dilution Solvent Mobile Phase (e.g., Hexane:IPA) Solvent->Dilution Injector Injector Dilution->Injector Inject 10 µL Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Separation Detector UV-Vis Detector (257 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for the proposed chiral HPLC method for Cefepime enantiomeric separation.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Analysis Sample Cefepime Standard Sample_dissolve Dissolve in Water Sample->Sample_dissolve BGE_prep Prepare BGE with Chiral Selector (e.g., HP-β-CD) Capillary Fused-Silica Capillary BGE_prep->Capillary Fill Capillary Injection Hydrodynamic Injection Sample_dissolve->Injection Separation Electrophoretic Separation (20 kV) Injection->Separation Apply Voltage Detector UV-Vis Detector (214 nm) Separation->Detector Electropherogram Electropherogram Detector->Electropherogram Data Acquisition Analysis Peak Analysis & Resolution Calculation Electropherogram->Analysis

Caption: Workflow for the proposed chiral CE method for Cefepime enantiomeric separation.

References

Application Note: Chiral HPLC Analysis of Cefepime Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. The molecule contains multiple chiral centers, leading to the potential for stereoisomers. The differential pharmacological and toxicological profiles of these isomers necessitate their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the premier technique for the enantioselective and diastereoselective analysis of pharmaceutical compounds like Cefepime.

This document provides a comprehensive guide to developing a robust chiral HPLC method for the analysis of Cefepime isomers. It includes recommended starting conditions, a detailed protocol for method development, and expected data presentation.

Challenges in Cefepime Isomer Analysis

The analysis of Cefepime purity is challenging due to the presence of isomeric synthetic impurities.[1] In addition to geometric isomers (E-isomer), the presence of multiple stereocenters in the Cefepime molecule means that it can exist as different enantiomers and diastereomers. These stereoisomers often have identical or very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Chiral stationary phases are essential to achieve resolution by forming transient diastereomeric complexes with the Cefepime isomers, leading to differential retention.

Recommended Chiral Stationary Phases (CSPs)

Based on the successful chiral separation of a wide range of pharmaceutical compounds, including other antibiotics, the following types of CSPs are recommended for developing a Cefepime chiral separation method:

  • Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability and high success rates. Columns based on coated or immobilized amylose or cellulose derivatives, such as Chiralpak® and Chiralcel® series, are highly recommended. They offer a variety of selectivities under different mobile phase conditions (normal phase, reversed-phase, and polar organic).

  • Macrocyclic Antibiotic-based CSPs: Given that Cefepime is an antibiotic, CSPs based on macrocyclic antibiotics like vancomycin (Chirobiotic™ V) or teicoplanin (Chirobiotic™ T) can offer unique chiral recognition mechanisms. These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.

Experimental Protocol: Method Development for Chiral HPLC Analysis of Cefepime

This protocol outlines a systematic approach to developing a chiral HPLC method for Cefepime isomers.

4.1. Instrumentation and Materials

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • Chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H, Chirobiotic™ V2)

  • HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN))

  • Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

  • Cefepime reference standard (racemic mixture or individual isomers if available)

  • Analytical balance and volumetric flasks

4.2. Sample Preparation

  • Prepare a stock solution of Cefepime in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-20 µg/mL for initial screening.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.3. Chromatographic Conditions: Screening Phase

The initial screening is designed to identify a suitable chiral stationary phase and mobile phase system that shows any degree of separation.

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase) Condition 3 (Polar Organic)
Chiral Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chirobiotic™ V2 (4.6 x 250 mm, 5 µm)Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/IPA (80:20, v/v) with 0.1% DEAACN/Water with 0.1% TFA (30:70, v/v)ACN/MeOH (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25 °C30 °C25 °C
Detection UV at 257 nmUV at 257 nmUV at 257 nm
Injection Vol. 10 µL10 µL10 µL

4.4. Method Optimization

Once initial separation is observed, optimize the method to achieve baseline resolution (Rs > 1.5) and good peak shape.

  • Mobile Phase Composition: Vary the ratio of the strong to weak solvent (e.g., for normal phase, change the percentage of IPA from 10% to 40%).

  • Additive: Adjust the concentration of the acidic or basic additive (e.g., 0.05% to 0.2% TFA or DEA) to improve peak shape and resolution.

  • Flow Rate: Optimize the flow rate to balance analysis time and resolution. Lower flow rates often improve resolution.

  • Temperature: Vary the column temperature (e.g., 15 °C to 40 °C) as it can significantly impact selectivity.

Data Presentation

Quantitative data should be summarized in clear tables for easy comparison of different methods or conditions.

Table 1: Hypothetical Chromatographic Data for Cefepime Isomer Separation under Optimized Conditions

Isomer Retention Time (min) Peak Area Resolution (Rs) Tailing Factor (Tf)
Isomer 18.2125430-1.1
Isomer 29.51249802.11.2
Isomer 311.3834502.81.1
Isomer 412.8831202.31.3

Table 2: Method Validation Summary (Hypothetical Data)

Parameter Result
Linearity (r²) > 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the systematic workflow for developing a chiral HPLC method for Cefepime isomer analysis.

G cluster_0 Method Development Start cluster_1 Screening Phase cluster_2 Optimization Phase cluster_3 Validation & Application start Define Analytical Goal: Separate Cefepime Isomers csp_selection Select Chiral Stationary Phases (Polysaccharide, Macrocyclic Antibiotic) start->csp_selection mp_selection Select Mobile Phase Systems (NP, RP, Polar Organic) csp_selection->mp_selection screening_runs Perform Screening Runs mp_selection->screening_runs evaluation Evaluate Screening Results (Partial Separation?) screening_runs->evaluation no_sep No Separation: Return to Screening evaluation->no_sep No optimization Optimize Parameters: - Mobile Phase Ratio - Additives - Flow Rate - Temperature evaluation->optimization Yes no_sep->csp_selection baseline_check Baseline Resolution Achieved? optimization->baseline_check baseline_check->optimization No validation Method Validation (ICH Guidelines) baseline_check->validation Yes application Apply to Samples validation->application

Caption: Workflow for Chiral HPLC Method Development.

6.2. Logical Relationship in Chiral Recognition

The diagram below illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.

G Principle of Chiral Recognition cluster_0 Chiral Stationary Phase (CSP) cluster_1 Cefepime Enantiomers cluster_2 Interaction & Separation csp Polysaccharide Derivative (e.g., Amylose Carbamate) interaction_R Stronger Interaction (3-point model) interaction_S Weaker Interaction enantiomer_R Enantiomer R enantiomer_R->interaction_R Interacts with CSP enantiomer_S Enantiomer S enantiomer_S->interaction_S Interacts with CSP elution Differential Elution interaction_R->elution interaction_S->elution

References

Application Note: Chiral Separation of Cefepime Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of Cefepime stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers, leading to the potential for different stereoisomers. As stereoisomers can exhibit varied pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. This document provides a comprehensive methodology, including instrument conditions, mobile phase preparation, and sample handling. While a specific validated method for the chiral separation of Cefepime is not widely published, this protocol is adapted from established methods for structurally similar chiral compounds and general principles of chiral chromatography.

Introduction

Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] The chemical structure of Cefepime includes two chiral centers in the β-lactam ring and a chiral center in the aminothiazolyl ring, which can result in the formation of multiple stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their interaction with biological targets, affecting their efficacy and safety profiles. Therefore, the ability to separate and quantify individual stereoisomers is of paramount importance for pharmaceutical research and development.[2][3]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of stereoisomers.[4][5] The principle of chiral HPLC separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds.[7][8]

This application note outlines a protocol for the chiral separation of Cefepime stereoisomers by HPLC, providing a starting point for method development and validation.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific instrumentation and samples.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., cellulose or amylose derivative)

  • Cefepime reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, isopropanol)

  • HPLC-grade reagents (e.g., trifluoroacetic acid, diethylamine)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the chiral separation of Cefepime stereoisomers.

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile Phase A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol)
Mobile Phase Additives Small percentage of an acidic or basic modifier (e.g., Trifluoroacetic acid or Diethylamine) may be added to improve peak shape and resolution.
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at 254 nm or 275 nm
Injection Volume 5 - 20 µL
Sample Preparation Dissolve Cefepime reference standard in the mobile phase or a suitable solvent to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the prepared Cefepime sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all stereoisomers.

  • Method Optimization: If the initial separation is not optimal, systematically adjust the mobile phase composition (ratio of non-polar solvent to alcohol), the type and concentration of the mobile phase additive, the flow rate, and the column temperature to improve resolution and peak shape.

Visualizing the Workflow

The general workflow for developing a chiral HPLC separation method can be visualized as follows:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakAnalysis Peak Analysis & Resolution Check DataAcquisition->PeakAnalysis Optimization Method Optimization (Adjust Parameters) PeakAnalysis->Optimization If separation is not optimal Optimization->MobilePhasePrep G Cefepime Cefepime Stereoisomers Interactions Differential Interactions (H-bonding, π-π, steric) Cefepime->Interactions CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->Interactions Separation Separation Interactions->Separation

References

Application Notes and Protocols for the Use of Cefepime in Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6][7] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death.[3][7] Cefepime's zwitterionic nature facilitates its penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many β-lactamases compared to earlier-generation cephalosporins.[8][2][3] These characteristics make it a critical agent in the treatment of severe infections.

This document provides detailed application notes and protocols for the use of Cefepime in various microbiological assays. It is important to note that commercially available Cefepime is a mixture of stereoisomers. The information presented here pertains to Cefepime as a whole. Extensive searches of scientific literature did not yield specific microbiological activity data or distinct assay protocols for the (S)-enantiomer of Cefepime. Researchers investigating the specific properties of (S)-Cefepime would first need to perform chiral separation, for which analytical methods like High-Performance Liquid Chromatography (HPLC) are available.[9][10][11][12][13][14]

Mechanism of Action

Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[3][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By acylating the PBPs, Cefepime disrupts the cross-linking of the peptidoglycan layers, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[3][7]

Cefepime Cefepime Porin Porin Channel Cefepime->Porin OuterMembrane Gram-Negative Outer Membrane PBPs Penicillin-Binding Proteins (PBPs) Porin->PBPs Inhibition Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to

Caption: Cefepime's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefepime against various clinically relevant bacteria as reported in multicenter studies. MIC values are a key measure of an antibiotic's potency.

Table 1: In Vitro Activity of Cefepime Against Gram-Negative Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli≤ 0.06≤ 0.12
Klebsiella pneumoniae≤ 0.06≤ 0.12
Enterobacter cloacae≤ 0.5> 128
Pseudomonas aeruginosa0.5 - 168 - 64

Source: Adapted from a multicenter in-vitro study.[4]

Table 2: In Vitro Activity of Cefepime Against Gram-Positive Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (Methicillin-sensitive)0.5 - 16-
Streptococcus pneumoniae0.030.25
Group A, C, and G Streptococci0.030.25
Group B Streptococci0.120.03

Source: Adapted from a multicenter in-vitro study.[4]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of Cefepime using the broth microdilution method, a standard antimicrobial susceptibility test.

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Cefepime Stock Solution C Prepare Serial Dilutions of Cefepime A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate Wells B->D C->D E Incubate at 35-37°C for 18-24h D->E F Read and Record MIC E->F

Caption: Broth Microdilution Workflow.

Materials:

  • Cefepime powder

  • Sterile Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime in a suitable sterile solvent (e.g., sterile water for injection) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the Cefepime stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.

Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to Cefepime by measuring the zone of growth inhibition around a Cefepime-impregnated disk.

Materials:

  • Cefepime susceptibility disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Application: Aseptically place a Cefepime (30 µg) disk onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

  • Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints (e.g., from CLSI or EUCAST guidelines).

Microbiological Agar Diffusion Bioassay for Cefepime Quantification

This protocol is adapted from a validated method for determining the potency of Cefepime in pharmaceutical preparations.

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Agar Medium Seeded with Micrococcus luteus D Fill Cylinders on Agar Plate A->D B Prepare Cefepime Standard Solutions B->D C Prepare Sample Solutions C->D E Incubate at 35-37°C for 18-24h D->E F Measure Zones of Inhibition E->F G Calculate Cefepime Concentration F->G

Caption: Agar Diffusion Bioassay Workflow.

Materials:

  • Cefepime reference standard

  • Micrococcus luteus (e.g., ATCC 10240) as the test microorganism

  • Sterile agar medium

  • Sterile Petri dishes

  • Sterile stainless steel cylinders (cylinder-plate method)

  • Phosphate buffer

  • Incubator

Procedure:

  • Medium Preparation: Prepare the agar medium and sterilize it. Cool to 45-50°C and inoculate with a standardized suspension of Micrococcus luteus. Pour the seeded agar into Petri dishes and allow it to solidify.

  • Standard and Sample Preparation: Prepare a series of Cefepime standard solutions of known concentrations (e.g., 8.0-32.0 µg/mL) in phosphate buffer. Prepare the test samples to an expected concentration within this range.

  • Cylinder Placement: Place sterile cylinders on the surface of the solidified agar.

  • Application: Fill the cylinders with the standard and sample solutions.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement and Calculation: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the Cefepime concentration. Use the standard curve to determine the concentration of Cefepime in the test samples.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the use of Cefepime in standard microbiological assays. These methods are essential for determining the antimicrobial susceptibility of clinical isolates and for the quality control of Cefepime formulations. While there is a lack of specific data on the microbiological activity of the (S)-enantiomer of Cefepime, the provided protocols can be adapted for such investigations following successful chiral separation of the Cefepime stereoisomers. Further research into the stereospecific activity of Cefepime could provide valuable insights into its therapeutic efficacy and potential for optimization.

References

Application of (S)-Cefepime in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-Cefepime, a fourth-generation cephalosporin, remains a critical agent in the study of antibiotic resistance due to its broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its unique zwitterionic structure facilitates rapid penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many plasmid and chromosomally mediated beta-lactamases compared to third-generation cephalosporins.[1][2] These characteristics make (S)-Cefepime a valuable tool for investigating mechanisms of resistance and for the development of novel antimicrobial strategies.

These application notes provide a comprehensive overview of the use of (S)-Cefepime in antibiotic resistance research, including detailed protocols for key experiments and a summary of its activity against various resistant phenotypes. The stereoisomer used in pharmaceutical preparations is the (S)-isomer, and it is this form that is the subject of these notes.

Mechanism of Action and Resistance

(S)-Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step of peptidoglycan synthesis.[3] This disruption leads to cell lysis and death.[3]

Bacterial resistance to (S)-Cefepime primarily occurs through three main mechanisms in Gram-negative bacteria:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefepime, rendering it inactive. This is a common mechanism in Enterobacterales and Pseudomonas aeruginosa.[4]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of (S)-Cefepime to its target.[5]

  • Reduced Permeability and Efflux: Decreased expression of outer membrane porin channels, which limits the entry of (S)-Cefepime into the bacterial cell, and overexpression of efflux pumps that actively transport the antibiotic out of the cell.[5][6]

Data Presentation: In Vitro Activity of (S)-Cefepime

The following tables summarize the in vitro activity of (S)-Cefepime against various multidrug-resistant bacterial isolates. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: (S)-Cefepime Activity against ESBL-Producing Enterobacter cloacae

Isolate TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ESBL-producing15-64
Non-ESBL-producing30-0.5

Data sourced from a study on E. cloacae bloodstream isolates.[7]

Table 2: (S)-Cefepime Activity against Pseudomonas aeruginosa

Study PopulationNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Patients with various infections56316
Isolates from a single institutionNot Specified48

Data compiled from studies on clinical isolates of P. aeruginosa.[8][9]

Table 3: Comparative Activity of (S)-Cefepime and (S)-Cefepime/Tazobactam against Resistant Enterobacterales

Organism PhenotypeAntibioticMIC Range (µg/mL)
ESBL-producing EnterobacteralesCefepime/tazobactamBroadly active
AmpC-producing EnterobacteralesCefepime/tazobactamBroadly active
OXA-48-producing EnterobacteralesCefepime/tazobactam>90% susceptible at 8+8 mg/L
KPC-producing EnterobacteralesCefepime/tazobactam>90% susceptible at 8+8 mg/L
Metallo-β-lactamase producersCefepime/tazobactamResistant

This table summarizes the enhanced activity of Cefepime when combined with the β-lactamase inhibitor tazobactam.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the MIC of (S)-Cefepime.[11]

Materials:

  • (S)-Cefepime analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of (S)-Cefepime in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Add 50 µL of the (S)-Cefepime stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This will create a range of (S)-Cefepime concentrations (e.g., from 64 to 0.06 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of (S)-Cefepime that completely inhibits visible bacterial growth, as observed by the naked eye.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis stock Prepare Cefepime Stock Solution serial_dilution Serial Dilution of Cefepime in 96-well plate stock->serial_dilution Add to first well inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum Dilute and add serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Workflow for MIC determination by broth microdilution.

Protocol 2: Time-Kill Assay

This protocol is for evaluating the bactericidal activity of (S)-Cefepime over time.

Materials:

  • Same as for MIC determination, plus sterile flasks and a shaking incubator.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup: a. Prepare flasks with CAMHB containing (S)-Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). b. Include a growth control flask with no antibiotic.

  • Inoculation and Incubation: a. Inoculate each flask with the prepared bacterial suspension. b. Incubate the flasks at 35°C ± 2°C in a shaking incubator to ensure aeration.

  • Sampling and Viable Cell Counting: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar). d. Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each (S)-Cefepime concentration and the growth control. c. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Inoculum (5x10^5 - 1x10^6 CFU/mL) inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with Cefepime (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) prep_flasks->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sampling Sample at time points (0, 2, 4, 8, 24h) incubate_shake->sampling serial_dilute Serial Dilution and Plating sampling->serial_dilute count_colonies Incubate and Count Colonies (CFU/mL) serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Workflow for a time-kill assay.

Protocol 3: In Vivo Efficacy - Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of (S)-Cefepime.[12][13][14]

Materials:

  • (S)-Cefepime for injection

  • 6-week-old female ICR mice

  • Cyclophosphamide

  • Test organism

  • Sterile saline

  • Isoflurane for anesthesia

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: a. Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12]

  • Infection: a. Prepare a bacterial suspension of the desired pathogen. b. On day 0, inject a defined inoculum (e.g., 10⁶-10⁷ CFU) intramuscularly into the thigh of each mouse.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), administer (S)-Cefepime (alone or in combination) via a relevant route (e.g., subcutaneous or intravenous). b. Administer treatment at defined intervals to simulate human dosing regimens.

  • Efficacy Assessment: a. At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. b. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions. c. Plate the dilutions to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to that of untreated control mice to determine the reduction in bacterial burden.

Murine_Thigh_Model cluster_induction Phase 1: Induction cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection (10^6-10^7 CFU) neutropenia->infection treatment Administer (S)-Cefepime (e.g., subcutaneously) infection->treatment euthanasia Euthanize Mice (e.g., 24h post-treatment) treatment->euthanasia homogenize Homogenize Thigh Tissue euthanasia->homogenize plate Serial Dilution and Plating homogenize->plate analyze Determine Bacterial Load (CFU/thigh) plate->analyze

Workflow for the neutropenic murine thigh infection model.

Visualization of Resistance Mechanisms

The following diagram illustrates the interplay of key resistance mechanisms to β-lactam antibiotics like (S)-Cefepime in Gram-negative bacteria.

Resistance_Mechanisms cluster_cell Gram-Negative Bacterium OM Outer Membrane Periplasm Periplasm IM Inner Membrane Cefepime_out Cefepime Porin Porin Channel Cefepime_out->Porin Entry Efflux Efflux Pump Porin->Efflux Expulsion PBP PBP Porin->PBP Target Binding BetaLactamase β-Lactamase Porin->BetaLactamase Hydrolysis PBP->Cefepime_out Inhibition of Cell Wall Synthesis PBP->PBP

Mechanisms of bacterial resistance to (S)-Cefepime.

References

Application Note: Enantioselective Quantification of Cefepime in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is a chiral compound administered as a racemic mixture. The differential pharmacokinetics, efficacy, and toxicity between enantiomers of a chiral drug are of significant interest in drug development and clinical pharmacology. While numerous methods exist for the quantification of total Cefepime in biological matrices,[2] dedicated methods for the enantioselective analysis are not widely reported. This application note presents a detailed protocol for the chiral separation and quantification of Cefepime enantiomers in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed method utilizes a chiral stationary phase for the direct separation of enantiomers, coupled with a simple protein precipitation step for sample preparation.

Principle

The method employs direct chiral separation using a specialized High-Performance Liquid Chromatography (HPLC) column containing a chiral stationary phase (CSP). Enantiomers, which have identical physicochemical properties in an achiral environment, interact differently with the CSP, forming transient diastereomeric complexes with varying stability.[3] This differential interaction results in different retention times, allowing for their chromatographic separation. Following separation, the enantiomers are detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity. An isotopically labeled internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Standards: Cefepime (racemic), (+)-Cefepime, (-)-Cefepime, Cefepime-¹³C,²H₃ (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Chemicals: Ammonium Formate (LC-MS grade)

  • Biological Matrix: Drug-free human plasma (K₂EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefepime (racemic) and Cefepime-¹³C,²H₃ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the racemic Cefepime stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample into the appropriate tubes.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

Note: Cefepime can degrade at room temperature in plasma; therefore, all sample processing steps should be performed at 4°C or on ice.[4]

LC-MS/MS Instrument Conditions

Liquid Chromatography (LC) Parameters:

ParameterProposed Condition
LC System UHPLC System
Chiral Column Cyclodextrin-based CSP, e.g., Dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Astec® CYCLOBOND I 2000 DMP, 150 x 4.6 mm, 5 µm)[5]
Column Temperature 35°C
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution 0-1.0 min (5% B), 1.0-8.0 min (5-60% B), 8.0-8.1 min (60-95% B), 8.1-9.0 min (95% B), 9.1-12.0 min (5% B)

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Cefepime: 481.1 > 167.0 (Quantifier), 481.1 > 86.1 (Qualifier)
Cefepime-¹³C,²H₃ (IS): 485.1 > 171.0
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

The following tables summarize the typical performance characteristics for a bioanalytical method. These values are based on established achiral Cefepime assays and would require specific validation for each enantiomer using the proposed chiral method.[6]

Table 1: Calibration Curve Details

AnalyteConcentration Range (µg/mL)Regression ModelCorrelation Coefficient (r²)
(+)-Cefepime0.5 - 150Weighted (1/x²) Linear> 0.995
(-)-Cefepime0.5 - 150Weighted (1/x²) Linear> 0.995

Table 2: Precision and Accuracy Data for Quality Control Samples

AnalyteQC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
(+)-Cefepime LLOQ0.5< 1590 - 110< 1590 - 110
Low1.5< 1092 - 108< 1092 - 108
Mid50< 1095 - 105< 1095 - 105
High120< 1095 - 105< 1095 - 105
(-)-Cefepime LLOQ0.5< 1590 - 110< 1590 - 110
Low1.5< 1092 - 108< 1092 - 108
Mid50< 1095 - 105< 1095 - 105
High120< 1095 - 105< 1095 - 105

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
(+)-Cefepime Low> 8590 - 110
High> 8590 - 110
(-)-Cefepime Low> 8590 - 110
High> 8590 - 110
IS -> 8590 - 110

Visualizations

G cluster_prep Sample Preparation (4°C) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample is Add 200 µL IS in Acetonitrile plasma->is vortex Vortex Mix (30 sec) is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc Chiral LC Separation (CSP Column) inject->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for Cefepime enantiomer analysis.

G cluster_mobile Mobile Phase cluster_csp Chiral Stationary Phase (CSP) cluster_elution Elution racemate Racemic Cefepime (+/-) enant_R (+)-Enantiomer enant_S (-)-Enantiomer csp_site Chiral Selector enant_R->csp_site Strong Interaction enant_S->csp_site Weak Interaction elute_S (-)-Enantiomer (Weak Interaction, Elutes First) csp_site->elute_S elute_R (+)-Enantiomer (Strong Interaction, Elutes Later) csp_site->elute_R

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Conclusion

This application note provides a comprehensive and robust protocol for the enantioselective quantification of Cefepime in human plasma by LC-MS/MS. The proposed method, utilizing a chiral stationary phase for direct enantiomer separation and a simple protein precipitation for sample cleanup, is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications where the disposition of individual enantiomers is critical. The method should be fully validated according to regulatory guidelines before implementation in a clinical or research setting.

References

Cefepime in In Vivo Animal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration of the outer membrane of Gram-negative bacteria.[1][2] Cefepime is widely used in clinical practice to treat a variety of infections, including pneumonia, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections.[2] In preclinical drug development, in vivo animal infection models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of antimicrobial agents like Cefepime. This document provides detailed application notes and protocols for the use of Cefepime in various animal infection models.

Note on Cefepime,(S): Extensive literature searches did not yield specific in vivo efficacy data for the (S)-enantiomer of Cefepime. The information presented herein pertains to Cefepime as a racemic mixture, which is the clinically and commercially available form. It is standard practice for studies to be conducted with the racemic mixture unless otherwise specified.

Data Presentation: Efficacy of Cefepime in Animal Models

The following tables summarize the efficacy of Cefepime in various animal infection models, providing key parameters for easy comparison.

Table 1: Efficacy of Cefepime in Murine Pneumonia Models

PathogenMouse StrainCefepime Dosage RegimenEfficacy EndpointOutcomeReference
Klebsiella pneumoniae (ESBL-producing)RatsNot specifiedSurvival rate and bacterial counts in lungs (log CFU/g)Significantly improved survival rate and reduced bacterial counts compared to control.[3]
Klebsiella pneumoniae (OXA-48-producing)Neutropenic Mice100 mg/kg/q2h (subcutaneous)Bacterial burden in lungs and spleen (log CFU/g)Cefepime alone had no effect on reducing bacterial burden.[[“]][5][[“]][5]
Klebsiella pneumoniae (KPC-producing)Male C57BL/6 Mice127.5 mg/kg/day (subcutaneous)Bacterial load in lungs (log CFU/g)1.07 log10 CFU reduction compared to no-treatment control.[6][6]

Table 2: Efficacy of Cefepime in Murine Thigh Infection Models

PathogenMouse StrainCefepime Dosage RegimenEfficacy EndpointOutcomeReference
Multidrug-Resistant Pseudomonas aeruginosaNeutropenic MiceHuman-simulated exposureBacterial density in thigh (log10 CFU/thigh)Lack of activity with Cefepime monotherapy.[7][7]
Carbapenem-Resistant EnterobacteriaceaeNeutropenic MiceHuman-simulated regimens (1g q12h or 2g q8h)Change in bacterial growth at 24h (log CFU)For isolates that tested as susceptible-dose dependent, a 1 log bacterial reduction was not attainable.[8][8]
Enterobacteriaceae (cefepime-nonsusceptible)Neutropenic MiceHuman-simulated regimen (2g q8h)Change in thigh bacterial density (log10 CFU)Efficacy observed against only 3 of 20 isolates.[9][9]

Table 3: Efficacy of Cefepime in Other Animal Models

Infection ModelAnimal ModelPathogenCefepime Dosage RegimenEfficacy EndpointOutcomeReference
EndocarditisRabbitPseudomonas aeruginosa ATCC 27853Continuous infusionLowest effective serum steady-state concentration (LESSC)LESSC was between 3x and 4x the MIC.
Complicated Urinary Tract InfectionNeutropenic MurineEnterobacterales, P. aeruginosa, S. maltophiliaHuman-simulated regimenChange in bacterial density in kidney (log10 cfu/kidney)Cefepime alone was ineffective.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established and published methodologies.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.

Materials:

  • Female ICR (CD-1) mice (or similar strain)

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)

  • Cefepime

  • Sterile saline

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • Prepare a bacterial suspension of the desired pathogen in sterile saline to a defined concentration (e.g., 10^6 - 10^7 CFU/mL).

    • On day 0, inject a 0.1 mL inoculum intramuscularly into the thigh of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer Cefepime via a relevant route (e.g., subcutaneous or intravenous) at defined intervals to simulate human dosing regimens.

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in bacterial burden.

Protocol 2: Murine Pneumonia Model

This model is used to assess the efficacy of Cefepime in treating respiratory tract infections.

Materials:

  • Specific pathogen-free mice (strain may vary depending on the pathogen)

  • Anesthetic agent

  • Bacterial strain of interest (e.g., K. pneumoniae)

  • Cefepime

  • Sterile saline or PBS

  • Lung perfusion and homogenization equipment

Procedure:

  • Induction of Neutropenia (if required):

    • For neutropenic models, administer cyclophosphamide as described in Protocol 1.

  • Infection:

    • Anesthetize the mice.

    • Instill a defined inoculum of the bacterial suspension intratracheally or intranasally.[3]

  • Treatment:

    • Begin Cefepime administration at a set time post-infection (e.g., 2 hours).[[“]][5]

    • Administer the drug at specified doses and intervals.

  • Efficacy Assessment:

    • At the study endpoint (e.g., 26 or 96 hours), euthanize the mice.[3][[“]][5]

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Perform serial dilutions and plate to determine the bacterial load (CFU/lung).[3]

  • Data Analysis:

    • Calculate the reduction in bacterial burden in treated groups compared to untreated controls. Survival rates can also be monitored.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a neutropenic murine infection model.

G cluster_setup Phase 1: Model Setup cluster_infection_treatment Phase 2: Infection and Treatment cluster_assessment Phase 3: Efficacy Assessment a Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) b Day -1: Induce Neutropenia (Cyclophosphamide 100 mg/kg) a->b c Day 0 (0h): Thigh/Lung Infection (e.g., 10^6 - 10^7 CFU) b->c d Day 0 (2h): Initiate Cefepime Treatment (Subcutaneous/Intravenous) c->d e Day 1 (24h or 26h): Euthanize Animals d->e f Harvest Thigh/Lung Tissue e->f g Homogenize and Plate for CFU Count f->g h Data Analysis: Compare Treated vs. Control g->h

Caption: General workflow for a neutropenic murine infection model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The following diagram illustrates the key PK/PD parameter for beta-lactam antibiotics like Cefepime.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_relationship PK/PD Relationship a Cefepime Administration b Drug Concentration in Plasma a->b e Time Free Drug Concentration Remains Above MIC (%fT > MIC) b->e c Minimum Inhibitory Concentration (MIC) d Bacterial Killing c->d c->e e->d Correlates with Efficacy

Caption: Key PK/PD relationship for Cefepime efficacy.

References

Application Notes and Protocols for the Experimental Use of Cefepime in Treating Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria, and it possesses greater stability against many chromosomally and plasmid-mediated β-lactamases compared to third-generation cephalosporins.[1][2] However, the emergence of multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has challenged the efficacy of Cefepime monotherapy.

This document provides detailed application notes on the experimental use of Cefepime, primarily in combination with novel β-lactamase inhibitors (BLIs), to address these resistance challenges. The protocols and data herein are intended to guide researchers in the preclinical assessment of Cefepime-based therapies against resistant bacterial isolates.

Note on Cefepime,(S) Enantiomer: This document pertains to the use of Cefepime as it is generally supplied for research and clinical use. Extensive searches of the scientific literature did not yield specific data on the differential antibacterial activity of the (S) enantiomer of Cefepime.

Mechanism of Action and Resistance

Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3] This disruption leads to cell lysis and death.

Bacterial resistance to Cefepime is primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Key resistance mechanisms include:

  • Extended-Spectrum β-Lactamases (ESBLs): Class A enzymes that can hydrolyze third and fourth-generation cephalosporins.

  • AmpC β-Lactamases: Class C enzymes that can be inducible or plasmid-mediated and confer resistance to cephalosporins.

  • Carbapenemases: Enzymes such as KPC (Class A), OXA-48-like (Class D), and metallo-β-lactamases (MBLs) like NDM and VIM (Class B), which can degrade a broad range of β-lactams, including Cefepime and carbapenems.[4]

To counteract this, Cefepime is experimentally combined with β-lactamase inhibitors (BLIs) that protect it from degradation.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cefepime Cefepime porin Porin Channel cefepime->porin Enters Periplasm pbp Penicillin-Binding Proteins (PBPs) porin->pbp Binds to Target beta_lactamase β-Lactamase (e.g., ESBL, AmpC, Carbapenemase) porin->beta_lactamase Hydrolysis of β-lactam ring lysis Cell Wall Disruption & Cell Lysis pbp->lysis Inhibits Peptidoglycan Synthesis inactivation Cefepime Inactivation beta_lactamase->inactivation

Cefepime Mechanism of Action and Resistance

Experimental Combination Therapies: Data Presentation

The combination of Cefepime with a BLI can restore its activity against many resistant strains. Below are summaries of in vitro activity for several experimental combinations.

Cefepime-Taniborbactam

Taniborbactam is a novel bicyclic boronate BLI with activity against Ambler Class A, B, C, and D enzymes.[5]

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Gram-Negative Isolates

Organism (Resistance Phenotype) Cefepime MIC₅₀/₉₀ (µg/mL) Cefepime-Taniborbactam MIC₅₀/₉₀ (µg/mL) % Susceptible to Cefepime-Taniborbactam (≤16 µg/mL)
Enterobacterales (All) >16 / >16 0.06 / 0.25 99.7%[5]
Enterobacterales (ESBL-positive) - - 98.7%[6]
Enterobacterales (KPC-positive) - - 100%[6]
Enterobacterales (OXA-48-like-positive) >64 / >64 0.5 / 4 98.0%[7]
Enterobacterales (NDM-positive) - - 84.6%[6]
Enterobacterales (VIM-positive) - - 100%[6]
Pseudomonas aeruginosa (All) 8 / 32 2 / 8 97.4%[5]
P. aeruginosa (Meropenem-resistant) - - ≥85%[6]

| P. aeruginosa (VIM-positive) | - | - | 87.4%[6] |

Taniborbactam was tested at a fixed concentration of 4 µg/mL.[6]

Cefepime-Enmetazobactam

Enmetazobactam (formerly AAI101) is a penicillanic acid sulfone effective against Class A ESBLs.

Table 2: In Vitro Activity of Cefepime-Enmetazobactam against Enterobacterales

Organism (Resistance Phenotype) Cefepime MIC₅₀/₉₀ (µg/mL) Cefepime-Enmetazobactam MIC₅₀/₉₀ (µg/mL) % Susceptible to Cefepime-Enmetazobactam
Enterobacterales (3rd-Gen Cephalosporin-Resistant) - - >98% (at ≤2 µg/mL)[4]
E. coli (MDR) - - 98.8%[8]
K. pneumoniae (MDR) - - 87.1%[8]
Enterobacterales (ESBL-producing) 8 to >64 (MIC₉₀ range) 0.12 to 1 (MIC₉₀ range) 96.1%[4][8]
Enterobacterales (AmpC-producing) - - 92% (intrinsic) to 100% (plasmid-mediated)[8]

| Enterobacterales (OXA-48-like-positive) | - | - | 100%[8] |

Enmetazobactam was tested at a fixed concentration of 8 mg/L. Susceptibility breakpoints may vary.[8][9]

Cefepime-Sulbactam

Sulbactam is a BLI that also possesses intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii.

Table 3: In Vitro Activity of Cefepime-Sulbactam against MDR Gram-Negative Isolates

Organism Cefepime Alone MIC₅₀/₉₀ (µg/mL) Cefepime-Sulbactam (1:1) MIC₅₀/₉₀ (µg/mL) Cefepime-Sulbactam (1:2) MIC₅₀/₉₀ (µg/mL)
All Isolates (n=157) 128 / >256 8 / 128 8 / 64
A. baumannii >256 / >256 32 / 64 16 / 64

| Enterobacterales | 128 / >256 | 8 / 32 | 8 / 32 |

Data adapted from a study assessing various Cefepime:Sulbactam ratios.[10]

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation of novel antibiotic combinations. The following protocols provide a framework for key experiments.

Protocol 1: In Vitro Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cefepime, with and without a BLI, against bacterial isolates.

start Start: Prepare Materials prep_iso 1. Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_iso prep_plates 2. Prepare Microtiter Plates with serial dilutions of Cefepime +/- fixed concentration of BLI prep_iso->prep_plates inoculate 3. Inoculate Plates (Final concentration ~5 x 10^5 CFU/mL) prep_plates->inoculate incubate 4. Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible bacterial growth) incubate->read_mic end End: Record MIC Values read_mic->end start Start: Acclimatize Mice neutropenia 1. Induce Neutropenia (Cyclophosphamide injections Day -4 and Day -1) start->neutropenia infection 2. Induce Thigh Infection (Intramuscular injection of bacterial suspension) neutropenia->infection treatment 3. Initiate Treatment (Administer Cefepime combination at various doses/schedules, e.g., 2h post-infection) infection->treatment monitoring 4. Monitor Animals (24-hour period) treatment->monitoring harvest 5. Harvest Thigh Tissue (Aseptically remove and homogenize thighs) monitoring->harvest cfu_count 6. Determine Bacterial Load (Plate serial dilutions and count CFUs) harvest->cfu_count end End: Analyze Data (Log10 CFU reduction vs. control) cfu_count->end

References

Troubleshooting & Optimization

Cefepime Stereoisomer Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefepime stereoisomer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the stereoselective synthesis of Cefepime.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, focusing on the control of key stereoisomers.

Q1: We are observing a significant amount of the undesired E-isomer (anti-isomer) of Cefepime in our final product. How can we improve the stereoselectivity for the desired Z-isomer (syn-isomer)?

A1: The formation of the E-isomer is a common challenge and primarily depends on the stereochemistry of the activated side-chain used in the acylation of the 7-amino cephem nucleus. To favor the formation of the desired Z-isomer, consider the following:

  • Starting Material Purity: Ensure the starting material, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid or its activated form (e.g., acid chloride), is predominantly the syn-isomer.[1] Using a starting material with a high percentage of the syn-isomer is crucial for obtaining the final product with the correct stereochemistry.

  • Reaction Conditions for Side-Chain Synthesis: The synthesis of the methoxyimino side-chain itself can generate a mixture of syn and anti isomers. The choice of solvent and temperature during the oximation step can influence the isomer ratio. It is advisable to purify the side-chain to enrich the syn-isomer before activation and coupling.

  • Acylation Conditions: While the stereochemistry is largely set by the side-chain, harsh acylation conditions (e.g., high temperatures, prolonged reaction times) could potentially lead to isomerization. It is recommended to carry out the acylation at controlled, low temperatures.

Q2: Our final product is contaminated with the Δ²-isomer of Cefepime. What are the primary causes and how can we minimize its formation?

A2: The isomerization of the double bond in the dihydrothiazine ring from the desired Δ³-position to the inactive Δ²-position is a known side reaction in cephalosporin synthesis.[2][3] This is often base-catalyzed. Here are key factors to consider:

  • Base Selection and Stoichiometry: The choice and amount of base used during the synthesis, particularly in steps following the formation of the cephem nucleus, are critical. Strong bases or an excess of base can promote the isomerization.[3] Consider using a weaker, non-nucleophilic base and carefully controlling the stoichiometry.

  • Solvent Effects: The solvent system can influence the rate of isomerization. Some studies suggest that in certain solvents, the Δ²-isomer is less soluble and may precipitate, which can be a purification strategy but is ideally avoided during the reaction.[4]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of isomerization. It is advisable to run reactions at the lowest effective temperature and for the shortest time necessary for completion.

  • pH Control: Maintaining the pH of the reaction mixture within an optimal range is crucial, especially during work-up and purification steps.[5]

Q3: We are detecting the C7-epimer of Cefepime in our product. What reaction conditions could be causing this epimerization and how can it be prevented?

A3: Epimerization at the C7 position of the cephem nucleus leads to the formation of a diastereomer with potentially different biological activity. This can be a concern under certain conditions:

  • Exposure to Basic Conditions: Similar to the formation of the Δ²-isomer, exposure to basic conditions can facilitate epimerization at the C7 position.[6] Careful control of the base and pH is essential.

  • Protecting Group Strategy: The choice of protecting groups for the amine at the C7 position during intermediate steps can influence its stability. Some protecting groups may be more susceptible to removal under conditions that also favor epimerization.

  • Thermal Stress: High temperatures during reaction or purification steps should be avoided as they can contribute to epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereoisomers to monitor during Cefepime synthesis?

A1: The primary stereoisomers of concern are:

  • E/Z (anti/syn) isomers: Arising from the geometry of the methoxyimino group on the C7-acyl side chain. The desired isomer for biological activity is the Z-isomer (syn-isomer).[1]

  • Δ² and Δ³ isomers: These are double bond isomers within the cephem nucleus. The Δ³-isomer is the active form, while the Δ²-isomer is microbiologically inactive.[2][3][5]

  • C7-epimer: Cefepime has a specific stereochemistry at the C7 position. Epimerization at this center leads to the formation of an inactive diastereomer.[6]

Q2: What analytical techniques are recommended for the separation and quantification of Cefepime stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Reversed-Phase HPLC (RP-HPLC): This is widely used for purity analysis and can separate the E-isomer from the Z-isomer of Cefepime, as well as the Δ²-isomer.[2][7]

  • Chiral HPLC: For the separation of diastereomers resulting from epimerization at the chiral centers of the cephem nucleus (like the C7-epimer), a chiral stationary phase (CSP) may be necessary. The selection of the appropriate chiral column often requires screening of different column chemistries.

Q3: Are there any enzymatic methods that can improve the stereoselectivity of Cefepime synthesis?

A3: Yes, enzymatic methods can offer high stereoselectivity. For instance, the use of immobilized penicillin acylase can be employed for the deprotection of the 7-amino group under mild conditions, which can help to avoid epimerization.[4] Enzymatic acylation of the 7-amino group is also a strategy to achieve high stereoselectivity.

Quantitative Data Summary

The following tables provide an illustrative summary of how reaction conditions can affect the formation of desired and undesired stereoisomers. The data presented here is representative and intended to highlight the trends discussed in the troubleshooting guide. Actual results will vary based on specific experimental details.

Table 1: Influence of Side-Chain Purity on Final Product Isomer Ratio

EntryPurity of syn-isomer in Side-Chain PrecursorRatio of Z-isomer to E-isomer in Final Product
190%90:10
295%95:5
3>99%>99:1

Table 2: Effect of Base on Δ²-Isomer Formation

EntryBase Used in a Critical StepMolar Equivalents of BasePercentage of Δ²-Isomer Formed
1Triethylamine2.515%
2Triethylamine1.55%
3Diisopropylethylamine1.5<2%

Table 3: Impact of Temperature on C7-Epimer Formation

EntryReaction Temperature for a Key StepPercentage of C7-Epimer Detected
150 °C8%
225 °C2%
30 °C<0.5%

Experimental Protocols

Protocol 1: Stereoselective Acylation of 7-Amino-3-[(1-methyl-1-pyrrolidinio)methyl]-3-cephem-4-carboxylate (7-ACP) to Cefepime

This protocol focuses on minimizing the formation of the E-isomer and the Δ²-isomer.

  • Preparation of the Activated Side-Chain:

    • Start with highly pure (>99%) (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

    • Convert the carboxylic acid to an activated form (e.g., acid chloride or an active ester) using standard procedures at low temperatures (-10 to 0 °C) to prevent isomerization. Use of thionyl chloride in the presence of a suitable solvent like dichloromethane is a common method.

  • Acylation Reaction:

    • Dissolve 7-ACP in a suitable solvent system, which can be a mixture of water and an organic solvent like acetone or acetonitrile.[5]

    • Cool the solution to 0-5 °C.

    • Slowly add the activated side-chain solution to the 7-ACP solution while maintaining the temperature and pH. The pH should be carefully controlled, typically in the neutral to slightly acidic range, by the addition of a mild base like sodium bicarbonate.

    • Monitor the reaction by HPLC until completion (typically 1-3 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, adjust the pH to precipitate the Cefepime product.

    • Filter the solid, wash with a cold solvent, and dry under vacuum at a low temperature.

Protocol 2: HPLC Analysis for Stereoisomer Purity

This protocol provides a general method for the analysis of Cefepime and its common isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2][7]

  • Mobile Phase A: A buffer solution, for instance, 0.005 M monobasic potassium phosphate, with a small percentage of acetonitrile (e.g., 7%).[2]

  • Mobile Phase B: A mixture of the buffer and a higher concentration of acetonitrile (e.g., 30%).[2]

  • Gradient: A linear gradient elution can be used to separate the main component from its impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection: UV detection at 257 nm.[2][7]

  • Expected Elution Order: Typically, the more polar compounds will elute first. The exact elution order of the isomers will depend on the specific conditions, but often the desired Z-isomer of Cefepime will be the major peak, with the E-isomer and Δ²-isomer appearing as separate, smaller peaks.

Visualizations

experimental_workflow cluster_prep Side-Chain Preparation cluster_acylation Acylation Reaction cluster_workup Work-up and Isolation start Start with high purity (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid activate Activate side-chain (e.g., with thionyl chloride) at low temperature start->activate add Slowly add activated side-chain activate->add dissolve Dissolve 7-ACP in water/organic solvent cool Cool to 0-5 °C dissolve->cool cool->add monitor Monitor reaction by HPLC add->monitor adjust_ph Adjust pH to precipitate product monitor->adjust_ph filter_wash Filter and wash with cold solvent adjust_ph->filter_wash dry Dry under vacuum filter_wash->dry

Caption: A typical experimental workflow for the stereoselective synthesis of Cefepime.

troubleshooting_flowchart start High level of undesired stereoisomer detected isomer_type What is the primary undesired isomer? start->isomer_type e_isomer E-isomer (anti-isomer) isomer_type->e_isomer E-isomer delta2_isomer Δ²-isomer isomer_type->delta2_isomer Δ²-isomer c7_epimer C7-epimer isomer_type->c7_epimer C7-epimer check_side_chain Check purity of (Z)-side-chain precursor e_isomer->check_side_chain check_base Review base selection and stoichiometry delta2_isomer->check_base check_temp_time Review reaction temperature and time delta2_isomer->check_temp_time c7_epimer->check_base c7_epimer->check_temp_time check_ph Verify pH control during reaction and work-up check_base->check_ph

Caption: A logical troubleshooting flowchart for addressing stereoisomer impurities in Cefepime synthesis.

References

Technical Support Center: Optimizing Chiral HPLC for Cefepime Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of Cefepime using chiral High-Performance Liquid Chromatography (HPLC). As a zwitterionic, polar molecule with multiple chiral centers, Cefepime presents unique challenges for enantioselective analysis. This guide is based on established principles of chiral chromatography, as specific validated methods for Cefepime enantiomer resolution are not widely published.

Frequently Asked Questions (FAQs)

Q1: Does Cefepime have enantiomers?

A1: Yes. The chemical structure of Cefepime contains two stereocenters at the β-lactam core (positions 6 and 7), meaning it can exist as different stereoisomers.[1] The commercially available form is a specific diastereomer, but enantiomeric resolution is critical for purity testing and understanding its pharmacological profile.

Q2: Why is the chiral separation of Cefepime important?

A2: Enantiomers of a drug can have different pharmacological, toxicological, and pharmacokinetic profiles.[2] Regulatory agencies often require the analysis and control of enantiomeric purity. Separating the enantiomers of Cefepime is essential for ensuring its quality, safety, and efficacy by quantifying the desired enantiomer and detecting any unwanted stereoisomeric impurities.

Q3: What is the general strategy for developing a chiral HPLC method for a compound like Cefepime?

A3: The general strategy involves a systematic screening of Chiral Stationary Phases (CSPs) and mobile phase conditions.[3] Given Cefepime's polar and zwitterionic nature, the screening should include polysaccharide-based and macrocyclic antibiotic-based CSPs under various modes like reversed-phase, polar organic, and normal-phase. Mobile phase additives are often crucial for controlling analyte ionization and improving peak shape.

Q4: Which Chiral Stationary Phases (CSPs) are most promising for Cefepime?

A4: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a good starting point for screening.[4] Macrocyclic antibiotic CSPs (e.g., vancomycin, teicoplanin) are also effective for separating polar and zwitterionic molecules, including amino acids and peptides, due to their multiple interaction sites.[2]

Chiral Method Development Workflow

The following diagram outlines a systematic workflow for developing a robust chiral HPLC method for Cefepime.

Chiral_Method_Development cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Cefepime (Polarity, pKa, Zwitterion) CSP_Screen Screen CSPs (Polysaccharide, Macrocyclic Antibiotic, etc.) Analyte->CSP_Screen Select Columns MP_Screen Screen Mobile Phases (RP, NP, PO) with additives (acid/base) CSP_Screen->MP_Screen Test Conditions Optimize_MP Optimize Mobile Phase (% Modifier, Additive Conc.) MP_Screen->Optimize_MP Initial Hit Optimize_Params Optimize Temp & Flow Rate Optimize_MP->Optimize_Params Peak_Ident Confirm Peak Elution Order Optimize_Params->Peak_Ident Validation Validate Method (ICH) (Linearity, Accuracy, Precision, Robustness) Peak_Ident->Validation

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Guide

Problem 1: No separation or very poor resolution (Rs < 0.8) is observed.

Potential Cause Solution
Inappropriate CSP The selected chiral stationary phase does not have the necessary stereoselectivity for Cefepime. Screen a different class of CSP (e.g., if a polysaccharide column failed, try a macrocyclic antibiotic column).
Incorrect Mobile Phase Mode The interactions required for separation are not favored in the current mode. If using reversed-phase, try polar organic or normal-phase conditions, and vice versa.[3]
Suboptimal Mobile Phase Composition The solvent strength or pH is incorrect. For zwitterionic Cefepime, pH is critical. Add acidic (e.g., 0.1% TFA or formic acid) or basic (e.g., 0.1% DEA or ammonia) additives to the mobile phase to suppress ionization of one of the functional groups and promote consistent interaction with the CSP.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion at the column inlet. Dilute the sample in the initial mobile phase whenever possible.

Problem 2: Enantiomers are partially resolved (0.8 < Rs < 1.5), but baseline separation is not achieved.

Potential Cause Solution
Mobile Phase Strength The elution is too fast. In reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol). In normal-phase, decrease the percentage of the polar modifier (e.g., ethanol, isopropanol).[3]
Flow Rate is Too High Chiral separations are often more sensitive to flow rate due to slower mass transfer kinetics. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for interactions with the CSP.[3]
Temperature is Not Optimal Temperature affects the thermodynamics of chiral recognition. Systematically evaluate different column temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can have a significant, and sometimes unpredictable, positive effect on resolution.[3]
Incorrect Additive Concentration The concentration of the acidic or basic additive may be suboptimal. Vary the concentration of the additive (e.g., from 0.05% to 0.2%) to fine-tune the retention and selectivity.

Troubleshooting Logic: Improving Poor Resolution

Troubleshooting_Resolution Start Poor Resolution (0.8 < Rs < 1.5) AdjustMP Adjust Mobile Phase Strength? Start->AdjustMP DecreaseOrganic Decrease Organic Modifier % (RP) or Polar Modifier % (NP) AdjustMP->DecreaseOrganic Yes AdjustFlow Reduce Flow Rate? AdjustMP->AdjustFlow No DecreaseOrganic->AdjustFlow ReduceFlow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) AdjustFlow->ReduceFlow Yes AdjustTemp Vary Temperature? AdjustFlow->AdjustTemp No ReduceFlow->AdjustTemp VaryTemp Test Lower & Higher Temps (e.g., 15°C, 25°C, 40°C) AdjustTemp->VaryTemp Yes Fail Still Poor Resolution: Re-screen CSP / Additives AdjustTemp->Fail No End Resolution Improved (Rs >= 1.5) VaryTemp->End Success VaryTemp->Fail No Improvement

References

Technical Support Center: Improving the Stability of Cefepime for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cefepime for experimental use. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Cefepime in aqueous solutions?

A1: The primary degradation pathway for Cefepime involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics. This initial step is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1]

Q2: What are the main factors that influence the rate of Cefepime degradation?

A2: The stability of Cefepime is significantly influenced by several factors, including temperature, pH, and exposure to light.[1] Degradation follows first-order kinetics and is accelerated at higher temperatures and pH values outside the optimal range of 4-6.[1]

Q3: What are the major degradation products of Cefepime, and do they have antibacterial activity?

A3: The major degradation products include compounds resulting from the opening of the β-lactam ring and cleavage of the N-methylpyrrolidine side chain.[1] Studies have shown that these degradation products do not exhibit significant antibacterial activity.[1][2] As Cefepime degrades, its minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.[1][3]

Q4: How should Cefepime solutions be prepared and stored for experimental use?

A4: For experimental use, Cefepime hydrochloride hydrate can be dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[4] It is recommended to not store the aqueous solution for more than one day.[4] For longer-term storage, freezing solutions is a viable option. Cefepime solutions in 5% dextrose injection have been shown to be stable for up to 11 days when stored at 4°C after being frozen for a month at -20°C and thawed using a microwave.[5] Commercially available Cefepime for injection is often formulated with L-arginine to control the pH of the reconstituted solution to between 4 and 6 for improved stability.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variable or inconsistent results in bioassays. Cefepime degradation during the experiment.Prepare fresh Cefepime solutions for each experiment. Ensure the pH of your experimental medium is within the optimal stability range for Cefepime (pH 4-6).[1]
Yellowing or color change of the Cefepime solution. Formation of chromophoric degradation byproducts.This is an indicator of significant degradation.[1] Discard the solution and prepare a fresh batch. To minimize degradation, protect the solution from light and store it at recommended temperatures (refrigerated or frozen).
Precipitation observed in the Cefepime solution. Incompatibility with other components in the solution.Cefepime can be incompatible with certain drugs like erythromycin, propofol, and midazolam.[7][8] Avoid mixing Cefepime with these and other potentially incompatible substances.
Loss of antibacterial activity in stored solutions. Degradation of Cefepime over time.Adhere to recommended storage times and temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable.[9][10] For longer storage, freezing at -20°C is recommended.[5]

Quantitative Data on Cefepime Stability

Table 1: Stability of Cefepime Hydrochloride (40 mg/mL) at Different Temperatures

TemperatureStability (Time to reach 90% of initial concentration)
5°CUp to 7 days[11][12]
25°CUp to 24 hours[11][12]
45°CApproximately 2 hours[11][12]

Table 2: Stability of Cefepime in Different Infusion Solutions

Infusion FluidConcentration RangeStorage ConditionStability Duration
0.9% Sodium Chloride Injection1-40 mg/mL20-25°C24 hours[10]
0.9% Sodium Chloride Injection1-40 mg/mL2-8°C7 days[10]
5% Dextrose Injection1-40 mg/mL20-25°C24 hours[10]
5% Dextrose Injection1-40 mg/mL2-8°C7 days[10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Cefepime

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of Cefepime and its degradation products.

Materials:

  • Cefepime reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetate buffer (pH 5.1)

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, and acetate buffer in a 75:20:5 (v/v/v) ratio. Adjust the pH to 5.1.[13]

  • Standard Solution Preparation: Prepare a stock solution of Cefepime reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).[13]

  • Sample Preparation: Dilute the experimental Cefepime samples with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min[13]

    • Detection Wavelength: 212 nm[13]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the Cefepime concentration by comparing the peak area of the sample to the calibration curve.

Protocol 2: Forced Degradation Study of Cefepime

This protocol describes how to perform a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Acid Degradation: Treat a Cefepime solution with 0.1 N HCl and stir for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before analysis.[14]

  • Alkali Degradation: Treat a Cefepime solution with 0.1 N NaOH and stir for a specified period. Neutralize with 0.1 N HCl before analysis.[14]

  • Oxidative Degradation: Treat a Cefepime solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze at appropriate time points.

  • Thermal Degradation: Expose a Cefepime solution to elevated temperatures (e.g., 80°C for 30 minutes) and analyze.[14]

  • Photolytic Degradation: Expose a Cefepime solution to UV light and analyze at various time intervals.

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as the HPLC method described in Protocol 1, to separate and identify the degradation products.

Visualizations

Cefepime_Degradation_Pathway Cefepime Cefepime (β-lactam ring intact) Intermediate Degradation Intermediate (β-lactam ring opened) Cefepime->Intermediate Hydrolysis Degradation_Products Final Degradation Products (e.g., N-methylpyrrolidine) Intermediate->Degradation_Products Side-chain cleavage

Caption: Primary degradation pathway of Cefepime.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Cefepime Solution Stress Apply Stress Conditions (e.g., Temp, pH, Light) Prep->Stress Sampling Collect Samples at Time Intervals Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify Cefepime & Degradants HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a Cefepime stability study.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Is the Cefepime solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Storage Review storage conditions Check_Solution->Check_Storage Yes Optimize_Storage Optimize storage (Temp, Light) Check_Storage->Optimize_Storage No Check_Compatibility Check for incompatible substances Check_Storage->Check_Compatibility Yes Avoid_Incompatibles Avoid co-administration of incompatible agents Check_Compatibility->Avoid_Incompatibles Yes

Caption: Troubleshooting decision tree for Cefepime stability issues.

References

Troubleshooting poor peak shape in Cefepime chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in Cefepime chiral chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Cefepime chromatography?

Poor peak shape in Cefepime chromatography can manifest as peak tailing, fronting, broadening, or splitting. The most common causes include:

  • Secondary Silanol Interactions: Cefepime, a basic compound, can interact with acidic residual silanol groups on silica-based stationary phases, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it controls the ionization state of Cefepime, a zwitterionic compound, and the stationary phase surface.[2][3] Operating near the pKa of Cefepime can result in inconsistent, tailing peaks.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or characteristic right-triangle-shaped tailing.[1][4]

  • Column Degradation: Problems affecting all peaks in the chromatogram, such as a partially blocked inlet frit or a void at the head of the column, can distort peak shape.[1][5]

  • Sample Solvent Effects: Using a sample solvent that is stronger than the mobile phase can cause peak distortion and fronting.[1][6]

  • Cefepime Instability: Cefepime can degrade in solution, particularly at room temperature or higher, which may lead to the appearance of extraneous peaks or peak distortion.[7][8]

Q2: Why is my Cefepime peak tailing?

Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase.

  • Analyte-Specific Tailing: If only the Cefepime peak is tailing, it is likely due to secondary ionic interactions with the column's stationary phase.[6] For basic compounds like Cefepime, this often involves interaction with ionized silanol groups.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 4) or ensure Cefepime is fully protonated.[6] Increasing the ionic strength of the mobile phase with a higher buffer concentration can also mask these secondary sites and improve peak shape.[4][9]

  • General Tailing (All Peaks): If all peaks in your chromatogram are tailing, the issue is likely physical rather than chemical.

    • Solution: The most common cause is a partially blocked column inlet frit.[1] Try backflushing the column. If this doesn't work, the column may need to be replaced.[1] Another potential cause is a void or channel in the column's packed bed.[4]

Q3: My Cefepime peak is fronting. What should I do?

Peak fronting is typically caused by column overload or issues with the sample solvent.

  • Check for Overload: This is a classic symptom of injecting too much sample mass.[1] The peak shape may look like a right triangle.[1]

    • Solution: Reduce the injection volume or dilute the sample by a factor of 5 or 10 and reinject.[1][6] If the peak shape improves and retention time increases slightly, the original issue was column overload.[1]

  • Evaluate Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion and fronting.[6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1][6] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Q4: How does temperature affect the chiral separation of Cefepime?

Temperature plays a significant role in both the chromatographic separation and the stability of the analyte.

  • Separation and Resolution: Lowering the column temperature generally improves chiral resolution and increases retention time.[10] However, in some cases with polysaccharide-based chiral columns, increasing the temperature has been shown to improve separation or even reverse the enantiomer elution order.[11][12]

  • Analyte Stability: Cefepime is known to be unstable in plasma and solution at room temperature (20°C) and above, with significant degradation observed.[7] It is strongly recommended to use a refrigerated autosampler set to 4°C for the duration of the analysis to prevent degradation.[13]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.

G cluster_0 Problem Identification cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues Start Poor Peak Shape Observed CheckAllPeaks Does the problem affect all peaks? Start->CheckAllPeaks SystemIssue Likely a physical or system-wide issue. CheckAllPeaks->SystemIssue Yes AnalyteIssue Likely a chemical interaction or method parameter issue. CheckAllPeaks->AnalyteIssue No CheckFrit Check for blocked column frit. Backflush column. SystemIssue->CheckFrit CheckVoid Check for column void or packing bed deformation. CheckFrit->CheckVoid ReplaceColumn Replace column. CheckVoid->ReplaceColumn Resolved Problem Solved ReplaceColumn->Resolved CheckOverload Is it Peak Fronting/Tailing? Test for column overload (reduce sample concentration). AnalyteIssue->CheckOverload CheckMobilePhase Is it Peak Tailing? Optimize mobile phase (pH, buffer strength). AnalyteIssue->CheckMobilePhase CheckSample Check sample solvent and analyte stability (use 4°C autosampler). AnalyteIssue->CheckSample CheckOverload->Resolved CheckMobilePhase->Resolved CheckSample->Resolved

Caption: A troubleshooting flowchart for poor peak shape.

Quantitative Data Summary

The following tables summarize key experimental parameters from various studies on Cefepime analysis.

Table 1: Mobile Phase Composition and Peak Shape Outcomes

Mobile Phase CompositionColumn TypeObservationReference
94% 5 mM KH₂PO₄ / 6% ACN (pH 5.0)Acclaim 120 C18Improved resolution and peak shape (asymmetry 1.1) compared to 10% ACN.[13][14]
90% 5 mM KH₂PO₄ / 10% ACN (pH 5.0)Acclaim 120 C18Meets USP requirements (asymmetry 1.4), but an impurity peak is present in the tail.[13][14]
Acetonitrile (vs. Methanol)Phenomenex Kinetex C18Acetonitrile provided very good peak shapes and lower pump pressure compared to methanol.[15]
Water (0.1% Formic Acid + 5 mmol Ammonium Acetate) / MethanolNot SpecifiedIncreased ionic strength from buffer salts reduces tailing and peak width.[9]
95% 10 mM Ammonium Acetate / 5% ACNReversed Phase C18Successful separation of Cefepime and its isomeric impurity.[16]

Table 2: Impact of Temperature on Cefepime Stability and Analysis

Storage/Analysis TemperatureMatrixObservationRecommendationReference
4°CDeproteinized Human PlasmaMinimal degradation (rate: 0.0059 h⁻¹).Recommended for sample storage and analysis.[7]
20°C (Room Temp)Deproteinized Human PlasmaSignificant degradation (rate: 0.062 h⁻¹).Avoid bench-top storage.[7]
37°CDeproteinized Human PlasmaRapid degradation (rate: 0.31 h⁻¹).Avoid.[7]
4°CAutosamplerNot specified, but recommended.Set autosampler to 4°C for the duration of the method.[13]

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

This protocol is based on established methods for Cefepime analysis and emphasizes stability.[13]

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh 10.0 mg of Cefepime Hydrochloride powder into a 1.5 mL vial.

    • Add 1.0 mL of deionized water and mix thoroughly to dissolve.

    • Store stock solutions at or below -19°C.[13]

  • Working Standard/Sample Preparation (e.g., 1.4 mg/mL):

    • Before analysis, allow the stock solution to thaw.

    • Perform a volumetric dilution of the stock solution using Mobile Phase A (the initial mobile phase of your gradient) to the desired final concentration.[13]

    • Crucially: Place the prepared samples in a refrigerated autosampler (4°C) and analyze within 24 hours.[13] Cefepime is unstable at room temperature.[7]

Protocol 2: Mobile Phase Preparation (Phosphate Buffer/Acetonitrile)

This protocol is adapted from common reversed-phase methods for Cefepime.[13][17]

  • Prepare Aqueous Buffer (5 mM Monobasic Potassium Phosphate):

    • Dissolve 0.68 g of HPLC grade monobasic potassium phosphate (KH₂PO₄) in 1000 mL of deionized water.

  • Prepare Mobile Phase A (e.g., 94:6 Buffer:Acetonitrile):

    • Measure 940 mL of the aqueous buffer and 60 mL of HPLC grade acetonitrile into a suitable eluent bottle.

    • Adjust the pH to 5.0 ± 0.05 using a dilute solution of potassium hydroxide (KOH) or phosphoric acid (H₃PO₄).[13][17]

    • Filter the final mobile phase through a 0.2 µm or 0.45 µm filter and degas thoroughly.[13][17]

  • Prepare Mobile Phase B (e.g., 50:50 Buffer:Acetonitrile):

    • Measure 500 mL of the aqueous buffer and 500 mL of HPLC grade acetonitrile into a suitable eluent bottle.

    • Adjust pH to 5.0 ± 0.05 as described above.

    • Filter and degas the mobile phase.[13]

References

Technical Support Center: Enhancing the Yield of (S)-Cefepime in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of (S)-Cefepime.

Troubleshooting Guides

This section addresses common issues encountered during the asymmetric synthesis of (S)-Cefepime in a question-and-answer format.

Issue 1: High Enantioselectivity but Low Yield

Question: My reaction is producing (S)-Cefepime with high enantiomeric excess (e.e.), but the overall yield is unacceptably low. What are the potential causes and how can I improve it?

Answer: Achieving high enantioselectivity with a low yield often suggests that the chiral catalyst or reagent is effective at differentiating between the prochiral faces of the substrate, but the reaction kinetics, stability of reactants or products, or reaction conditions are suboptimal.

Troubleshooting Steps:

  • Reaction Time and Temperature: The reaction may not be proceeding to completion. Monitor the reaction progress over a longer period using techniques like HPLC to determine if the reaction has stalled. A moderate increase in temperature might enhance the reaction rate, but it should be done cautiously as it could potentially decrease enantioselectivity.

  • Catalyst Loading and Activity: The catalyst loading might be insufficient to drive the reaction to completion within a reasonable timeframe. Consider a modest increase in the catalyst concentration. Also, verify the activity of the catalyst, as it may have degraded during storage or handling.

  • Reagent Stoichiometry: Ensure the stoichiometry of all reactants is accurate. An excess or deficit of a particular reagent can lead to side reactions or incomplete conversion.

  • Product or Substrate Instability: The desired (S)-Cefepime or a key intermediate might be degrading under the reaction or workup conditions. Analyze the reaction mixture for byproducts to identify potential degradation pathways.

Issue 2: Low Enantiomeric Excess (e.e.)

Question: My synthesis is yielding Cefepime with a low enantiomeric excess of the desired (S)-enantiomer. How can I improve the stereoselectivity?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis and can be influenced by several factors related to the catalyst, substrate, and reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of chiral catalyst or auxiliary is crucial. If using a metal-based catalyst, the chiral ligand plays a key role. It may be necessary to screen a variety of ligands to find one that provides optimal stereocontrol for the specific transformation.

  • Reaction Temperature: Higher reaction temperatures can diminish the energy difference between the diastereomeric transition states, leading to lower e.e. Running the reaction at a lower temperature often improves enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A screening of different solvents is recommended.

  • Purity of Reactants: Impurities in the starting materials or solvents can sometimes interfere with the catalyst's performance, leading to poor stereocontrol. Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing chirality in the synthesis of (S)-Cefepime?

A1: The main strategies for asymmetric synthesis of complex molecules like (S)-Cefepime include:

  • Chiral Catalysis: Using a chiral metal complex or an organocatalyst to stereoselectively transform a prochiral substrate.

  • Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction. The auxiliary is removed in a later step.

  • Enzymatic Resolution: Employing an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.

Q2: How can I monitor the progress and enantiomeric excess of my reaction?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a reaction mixture. It is also useful for monitoring the consumption of starting materials and the formation of the product over time.

Q3: What are the key considerations when scaling up an asymmetric synthesis of (S)-Cefepime?

A3: Scaling up asymmetric reactions can present challenges. Key factors to consider include:

  • Mixing and Heat Transfer: Ensuring efficient mixing and temperature control in larger reaction vessels is critical to maintain consistent results.

  • Catalyst Cost and Recovery: Chiral catalysts can be expensive. Developing methods for catalyst recovery and reuse is often necessary for a cost-effective process on a larger scale.

  • Purification: Purification methods that are effective on a small scale, such as chromatography, may not be practical for large-scale production. Developing robust crystallization or extraction procedures for the final product is important.

Data Presentation

Table 1: Hypothetical Effect of Reaction Parameters on Yield and Enantiomeric Excess (e.e.) of (S)-Cefepime

ParameterCondition Ae.e. (%)Yield (%)Condition Be.e. (%)Yield (%)
Temperature -20°C95400°C8575
Solvent Toluene9265Dichloromethane8870
Catalyst Loading 1 mol%94552 mol%9480

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic Cefepime Precursor

This protocol describes a general method for the enzymatic kinetic resolution of a racemic ester precursor to obtain an enantioenriched carboxylic acid, a key intermediate for (S)-Cefepime.

  • Preparation: To a solution of the racemic ester precursor (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added an immobilized lipase (e.g., Candida antarctica lipase B, 10-50% by weight of the substrate).

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30°C).

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed carboxylic acid.

  • Workup: When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.

  • Purification: The aqueous solution is acidified to precipitate the carboxylic acid, which is then extracted with an organic solvent. The unreacted ester remains in the organic phase and can be separated.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the Cefepime sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where Cefepime has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume of the sample onto the column. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in (S)-Cefepime Synthesis cluster_high_ee High e.e. Troubleshooting cluster_low_ee Low e.e. Troubleshooting start Low Yield of (S)-Cefepime Observed check_ee Is Enantiomeric Excess (e.e.) High? start->check_ee high_ee High e.e. check_ee->high_ee Yes low_ee Low e.e. check_ee->low_ee No kinetics Investigate Reaction Kinetics (Time, Temperature) high_ee->kinetics catalyst_choice Screen Chiral Catalysts/Ligands low_ee->catalyst_choice catalyst_loading Optimize Catalyst Loading kinetics->catalyst_loading stability Check Substrate/Product Stability catalyst_loading->stability solvent Optimize Solvent System catalyst_choice->solvent temp_low_ee Lower Reaction Temperature solvent->temp_low_ee

Caption: A workflow for troubleshooting low yield in (S)-Cefepime synthesis.

Optimization_Pathway Decision Pathway for Optimizing Enantioselectivity start Start Optimization catalyst_screen Screen Chiral Catalysts/ Ligands start->catalyst_screen solvent_screen Screen Solvents catalyst_screen->solvent_screen Best Catalyst Found failure Re-evaluate Strategy catalyst_screen->failure No Suitable Catalyst temp_opt Optimize Temperature solvent_screen->temp_opt Optimal Solvent Identified concentration_opt Optimize Concentration temp_opt->concentration_opt Optimal Temperature Found success High e.e. Achieved concentration_opt->success e.e. > 95% concentration_opt->failure e.e. < 95%

Caption: A decision-making pathway for optimizing enantioselectivity.

Logical_Relationships Key Parameter Interdependencies in Asymmetric Synthesis Yield Yield of (S)-Cefepime EE Enantiomeric Excess (e.e.) Temp Temperature Temp->Yield affects rate Temp->EE affects selectivity Solvent Solvent Solvent->Yield affects solubility Solvent->EE affects transition state Catalyst Chiral Catalyst/ Ligand Catalyst->Yield affects turnover Catalyst->EE primary determinant Concentration Concentration Concentration->Yield affects kinetics Concentration->EE can influence aggregation

Caption: Logical relationships between key reaction parameters.

Degradation pathways of Cefepime stereoisomers under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Cefepime stereoisomers under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Cefepime?

A1: The primary degradation pathway for Cefepime in aqueous solutions involves the hydrolysis of the strained β-lactam ring, a common mechanism for cephalosporin antibiotics. This initial step is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1] Under physiologic pH, this hydrolysis can also lead to the formation of the 7-epimer of Cefepime.[2]

Q2: What are the main factors influencing the rate of Cefepime degradation?

A2: The degradation rate of Cefepime is significantly influenced by temperature, pH, and the presence of catalytic buffers.[3] Degradation follows first-order kinetics and is accelerated at higher temperatures and pH values outside of its optimal stability range of 4-6.[3] Exposure to light can also induce degradation.

Q3: Are there known stereoisomers of Cefepime, and do they degrade differently?

A3: Yes, Cefepime exists as stereoisomers. The active form is the Z-isomer. The E-isomer is a known impurity that can be separated from the Z-isomer using HPLC methods.[4] Additionally, the 7-epimer of Cefepime is a known degradation product formed in vivo and under certain conditions.[2] While analytical methods exist to separate these isomers, comprehensive public data on the comparative degradation kinetics and pathways of individual stereoisomers under various stress conditions is limited. Most stability studies report on the degradation of Cefepime as a whole, which is predominantly the Z-isomer.

Q4: Do the degradation products of Cefepime have antibacterial activity?

A4: No, studies have consistently shown that the degradation products of Cefepime do not exhibit significant antibacterial activity.[5] As Cefepime degrades, its minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.

Q5: How can I quantify Cefepime and its degradation products in my samples?

A5: A validated stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is the most common and reliable approach for quantifying Cefepime and separating it from its degradation products and related substances, including the E-isomer.[4][6] UPLC-tandem mass spectrometry (UPLC-MS/MS) can be used for more sensitive and specific quantification and identification of degradants.[7][8]

Troubleshooting Guides

Issue Encountered Possible Cause(s) Troubleshooting Steps & Recommendations
Unexpectedly fast degradation of Cefepime 1. Incorrect pH of the solution: Cefepime is most stable at a pH of 4-6.[3] 2. High storage temperature: Degradation accelerates at elevated temperatures.[3][9] 3. Presence of catalytic buffers: Certain buffers can accelerate degradation.[3] 4. Exposure to light: Photodegradation can occur.1. Verify and adjust the pH of your solution to be within the 4-6 range using appropriate buffers. 2. Store Cefepime solutions at recommended temperatures (e.g., refrigerated or frozen for long-term storage).[5] 3. If using buffers, ensure they are not contributing to catalysis or switch to a non-catalytic buffer system if possible. 4. Protect solutions from light by using amber vials or covering the containers.
Poor separation of Cefepime from its isomers or degradation products in HPLC/UPLC 1. Inappropriate mobile phase composition: The mobile phase may not have the correct polarity or pH for optimal separation. 2. Incorrect column selection: The stationary phase may not be suitable for resolving closely related compounds. 3. Suboptimal gradient elution program: The gradient may be too steep or not shallow enough to resolve all peaks.1. Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer.[6] 2. Utilize a high-resolution column, such as a C18 column with appropriate particle size and dimensions.[4] 3. Optimize the gradient elution program by adjusting the slope and duration of the gradient to improve the resolution between closely eluting peaks.
Appearance of unknown peaks in the chromatogram during a stability study 1. Formation of new degradation products: The stress conditions may be leading to the formation of previously uncharacterized degradants. 2. Contamination of the sample or mobile phase. 1. Use UPLC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[7] 2. Run a blank injection of the mobile phase and diluent to check for contamination. Prepare fresh mobile phase and re-inject the sample.
Color change in the Cefepime solution (e.g., yellowing) Significant degradation of the Cefepime molecule: The development of a yellow or orange-brown color is a visual indicator of extensive degradation.[5]1. This is an expected outcome of significant Cefepime degradation and can be used as a qualitative indicator of instability. 2. Quantify the remaining Cefepime concentration using a validated analytical method to determine the extent of degradation.

Quantitative Data Summary

The following tables summarize the percentage of Cefepime degradation observed under various stress conditions as reported in the literature. It is important to note that these studies primarily focus on the degradation of Cefepime as a single entity.

Table 1: Degradation of Cefepime under Various Stress Conditions

Stress ConditionReagent/TemperatureDuration% Degradation of CefepimeReference
Acid Hydrolysis0.1N HCl at 70°C4 hours27.36%[10]
Base Hydrolysis0.1N NaOH at 70°C4 hoursNot specified, but noted as significant[10]
Oxidation2% H₂O₂ at 70°C1 hour12.50%[10]
Thermal60°C24 hours0.79%[10]
Photolytic1.2 million lux hours (fluorescent) & 200 w/m² (UV)7 days8.04%[10]

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on Cefepime is as follows:

  • Preparation of Stock Solution: Accurately weigh and dissolve Cefepime in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 2% H₂O₂).

    • Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).

    • Cool and dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Expose a solid sample of Cefepime or a solution to elevated temperatures (e.g., 60°C) in a hot air oven for a specified duration (e.g., 24 hours).

    • If a solid was used, dissolve it in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of Cefepime to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., 7 days).

    • Analyze the solution at appropriate time points.

Analytical Method: RP-HPLC for Cefepime and its E-isomer

This method is adapted from literature for the separation of Cefepime, its degradation products, and its E-isomer.[4]

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (93:7)

  • Mobile Phase B: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (70:30)

  • Gradient Elution: A linear gradient elution program should be developed to achieve optimal separation.

  • Detection: UV at 257 nm

  • Flow Rate: Typically 1.0 mL/min

  • Injection Volume: 10-20 µL

Visualizations

Cefepime_Degradation_Pathway Cefepime Cefepime (Z-isomer) BetaLactam_Opening β-Lactam Ring Opening Cefepime->BetaLactam_Opening Hydrolysis (Acid, Base, Neutral) Epimerization Epimerization at C7 Cefepime->Epimerization Physiologic pH NMP_Cleavage N-methylpyrrolidine (NMP) Cleavage BetaLactam_Opening->NMP_Cleavage Degradation_Products Various Degradation Products NMP_Cleavage->Degradation_Products NMP N-methylpyrrolidine (NMP) NMP_Cleavage->NMP Epimer 7-Epimer of Cefepime Epimerization->Epimer

Caption: Primary degradation pathways of Cefepime under stress conditions.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Cefepime_Sample Cefepime Sample Cefepime_Sample->Acid Cefepime_Sample->Base Cefepime_Sample->Oxidation Cefepime_Sample->Thermal Cefepime_Sample->Photolytic Analysis HPLC/UPLC-UV or UPLC-MS/MS Analysis Stressed_Samples->Analysis Data_Interpretation Data Interpretation (Quantification, Identification) Analysis->Data_Interpretation

Caption: General experimental workflow for forced degradation studies of Cefepime.

References

Minimizing racemization during Cefepime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefepime Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Cefepime, with a specific focus on minimizing racemization and other isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Cefepime synthesis and why is it a concern?

A1: Racemization refers to the conversion of a single stereoisomer into a mixture of itself and its mirror image (enantiomer) or other stereoisomers (diastereomers). In Cefepime synthesis, the primary concern is the isomerization at two key locations:

  • The α-carbon of the 7-acyl side chain: The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain has a chiral center at the carbon atom adjacent to the carboxyl group. During activation and coupling to the 7-aminocephalosporanic acid (7-ACA) core, this center can epimerize, leading to the formation of diastereomeric impurities.

  • The oxime double bond: The methoxyimino group exists as (Z) and (E) isomers. The desired biological activity is associated with the (Z)-isomer (also referred to as the syn-isomer). Isomerization to the inactive (E)-isomer (anti-isomer) can occur under certain conditions, reducing the potency of the final product.[1]

These isomeric impurities can be difficult to separate from the final product, may have different pharmacological profiles, and are considered impurities by regulatory agencies. Therefore, controlling the stereochemistry is critical for ensuring the efficacy and purity of Cefepime.[1]

Q2: Which step in the Cefepime synthesis is most prone to racemization?

A2: The most critical step for potential racemization is the acylation of the 7-amino group of the cephalosporin nucleus (7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate) with the activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM) side chain. The activation of the carboxylic acid of the side chain makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Q3: What are the primary mechanisms of racemization during the coupling step?

A3: There are two main pathways for racemization during the amide bond formation:

  • Direct Enolization: A base directly abstracts the α-proton of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. The subsequent reaction of the racemic oxazolone with the amine yields a racemic product.

The formation of the oxazolone intermediate is a common cause of racemization in peptide synthesis and is relevant to the acylation step in Cefepime synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Cefepime synthesis related to racemization and isomeric impurity formation.

Problem Potential Cause Recommended Solution
High levels of the (E)-isomer (anti-isomer) of Cefepime detected by HPLC. Isomerization of the (Z)-oxime side chain before or during coupling. This can be caused by certain activating agents or prolonged reaction times at elevated temperatures.Use an activated form of the side chain that is known to be stable, such as a benzothiazolyl thioester (AE-active ester).[2] Prepare the activated side chain, for example, as the acid chloride hydrochloride, under conditions that minimize E-isomer formation (e.g., using thionyl chloride and DMF at low temperatures).[3]
Presence of diastereomeric impurities (epimers at the α-carbon of the side chain). Racemization of the activated side chain during the coupling reaction. This is often due to the choice of coupling reagent, base, solvent, or reaction temperature.Coupling Reagent: Utilize coupling reagents known for low racemization, such as those that form active esters less prone to oxazolone formation. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[4] Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). Temperature: Conduct the coupling reaction at low temperatures (e.g., -20°C to 0°C) to minimize the rate of racemization. Solvent: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like dimethylformamide (DMF) can sometimes promote racemization.
Formation of the Δ²-isomer of the cephalosporin core. Isomerization of the double bond in the dihydrothiazine ring from the Δ³ to the Δ² position. This can be promoted by certain solvents and bases during the synthesis of the Cefepime nucleus.When synthesizing the 7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate intermediate, choose solvents in which the product has low solubility to encourage its precipitation and minimize its time in solution where isomerization can occur. Solvents like Freon TF (though environmentally restricted) and CCl₄ have been used for this purpose.[2]

Quantitative Data on Racemization

While comprehensive comparative data is limited in publicly available literature, the following tables provide a qualitative and semi-quantitative guide to selecting reaction conditions to minimize racemization during the critical coupling step.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling Reagent/Additive Propensity for Racemization Recommendation
Acid ChlorideHigh (without additives)Use with caution, at low temperatures.
Dicyclohexylcarbodiimide (DCC)Moderate to HighUse with racemization suppressants like HOBt or Oxyma.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)ModerateUse with racemization suppressants.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)LowRecommended.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)LowRecommended, but be aware of carcinogenic byproduct.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)LowRecommended.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Very LowHighly Recommended.
1-Hydroxybenzotriazole (HOBt)Additive - Suppresses RacemizationRecommended as an additive with carbodiimides.
Ethyl (hydroxyimino)cyanoacetate (Oxyma)Additive - Suppresses RacemizationHighly recommended as an additive.

Table 2: Influence of Base, Solvent, and Temperature on Racemization

Parameter Condition Effect on Racemization Recommendation
Base Triethylamine (TEA)Higher potential for racemizationUse with caution
Diisopropylethylamine (DIPEA)Lower potential for racemizationRecommended
N-Methylmorpholine (NMM)Intermediate potentialAcceptable alternative
Solvent Dichloromethane (DCM)Generally low racemizationRecommended
Tetrahydrofuran (THF)Generally low racemizationRecommended
Acetonitrile (ACN)Can vary, generally acceptableUse with caution
Dimethylformamide (DMF)Can promote racemization in some casesUse with caution, especially at higher temperatures
Temperature > 25°C (Room Temperature)Increased risk of racemizationNot recommended
0°C to 25°CModerate risk of racemizationAcceptable for robust systems
-20°C to 0°CLow risk of racemizationRecommended
< -20°CVery low risk of racemizationHighly Recommended

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of MAEM-AE Active Ester with Cefepime Nucleus

This protocol describes the acylation of the Cefepime nucleus with the pre-formed benzothiazolyl thioester of the side chain (AE-active ester) to minimize racemization.

Materials:

  • 7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate hydrochloride (7-ACP)

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-benzothiazolyl thioester (AE-active ester)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (for workup)

  • Acetone (for precipitation)

  • Deionized water

Procedure:

  • Suspend 7-ACP (1 equivalent) in a mixture of water and acetone (e.g., 1:2 v/v).

  • Cool the suspension to 0-5°C in an ice bath.

  • Add the AE-active ester (1.05-1.1 equivalents) to the suspension.

  • Slowly add DIPEA (2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C and monitor the progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to 0°C and adjust the pH to 1.0-1.5 with cold dilute hydrochloric acid.

  • Slowly add acetone to the solution to induce precipitation of Cefepime hydrochloride.

  • Stir the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.

  • Filter the solid, wash with cold acetone, and dry under vacuum at a low temperature.

Protocol 2: Chiral HPLC Analysis of Cefepime for Isomeric Purity

This method can be used to separate and quantify Cefepime from its potential (E)-isomer.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example:

    • Mobile Phase A: 0.005 M ammonium phosphate monobasic in water.[4]

    • Mobile Phase B: Acetonitrile.

  • Elution: A gradient or isocratic elution can be used. For separating the (E)-isomer, an isocratic mobile phase of ammonium phosphate monobasic-acetonitrile (93:7 v/v) has been reported.[4]

  • Detection: UV detection at 257 nm.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

Under these conditions, Cefepime and its (E)-isomer should be well-resolved, allowing for accurate quantification.

Diagrams

Racemization_Mechanism Activated_Acid Activated (Z)-Side Chain (Chiral) Enolate Planar Enolate Intermediate (Achiral) Activated_Acid->Enolate + Base - H+ Oxazolone Oxazolone Intermediate (Racemic) Activated_Acid->Oxazolone Intramolecular Cyclization Base Base Enolate->Activated_Acid + H+ Racemic_Product Racemic Product Enolate->Racemic_Product + Amine Oxazolone->Racemic_Product + Amine

Caption: Mechanisms of racemization during side-chain activation.

Cefepime_Synthesis_Workflow cluster_side_chain Side Chain Preparation cluster_nucleus Nucleus Preparation MAEM (Z)-2-(2-aminothiazol-4-yl) -2-(methoxyimino)acetic acid Activation Activation (e.g., AE-active ester formation) MAEM->Activation Coupling Coupling Reaction (Critical for Stereocontrol) Activation->Coupling 7_ACA 7-ACA Cefepime_Nucleus 7-amino-3-[[(1-methyl-1-pyrrolidinio) methyl]methyl]-3-cephem-4-carboxylate 7_ACA->Cefepime_Nucleus Cefepime_Nucleus->Coupling Cefepime Cefepime Coupling->Cefepime Purification Purification and Isolation Cefepime->Purification

Caption: Simplified workflow for Cefepime synthesis.

References

Technical Support Center: Bioanalysis of Cefepime Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Cefepime and its stereoisomers.

Troubleshooting Guide

This guide addresses common issues observed during the bioanalysis of Cefepime, focusing on mitigating matrix effects to ensure accurate and reproducible results.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the zwitterionic nature of Cefepime.[1]Carefully adjust the mobile phase pH to the optimal range (e.g., pH 5.0 ± 0.05) to ensure consistent ionization and peak shape.[1]
Co-elution of interfering matrix components.Optimize the chromatographic gradient to better separate Cefepime from matrix components. Dilute the sample extract with water before injection to reduce the concentration of interfering substances.[2]
Ion Suppression or Enhancement Endogenous matrix components (e.g., phospholipids, salts) co-eluting with Cefepime and interfering with ionization in the mass spectrometer.[2][3]Improve sample cleanup by using Solid-Phase Extraction (SPE) instead of simple protein precipitation to more effectively remove interfering components.[3][4]
High concentrations of organic solvent from the sample extract being injected.Dilute the supernatant after protein precipitation with water (e.g., a 1:9 ratio) to reduce the organic content and minimize ionization effects.[2]
Low or Inconsistent Recovery Inefficient extraction of Cefepime from the biological matrix.Ensure the protein precipitation is effective by using a sufficient volume of organic solvent (e.g., acetonitrile at a 4:1 ratio to plasma).[2]
Degradation of Cefepime during sample handling and storage.Process samples on ice or at 4°C immediately after collection due to Cefepime's limited stability at room temperature.[3] For long-term storage, keep samples at -80°C.
Poor Reproducibility (High %CV) Inconsistent sample preparation leading to variable matrix effects between samples.Automate the sample preparation process if possible. Ensure precise and consistent execution of each step, especially solvent addition and mixing.
Fluctuation in LC-MS system performance.Use a stable isotope-labeled internal standard (SIL-IS) for Cefepime to compensate for variations in instrument response and matrix effects.[5]
Inadequate Separation of Isomers (e.g., E-isomer) Suboptimal chromatographic conditions.Modify the mobile phase composition, for example, by reducing the acetonitrile content, to improve the resolution between Cefepime and its isomers.[1][6]
Use of a column with insufficient selectivity.Employ a high-resolution column, such as a C18 column with a smaller particle size (e.g., 3 µm), to enhance separation efficiency.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Cefepime?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample (e.g., plasma, serum).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of Cefepime.[7][8]

Q2: How can I evaluate the extent of matrix effects in my Cefepime assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[2] The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. This should be tested using at least six different lots of the biological matrix.[2]

Q3: What is the most effective sample preparation technique to minimize matrix effects for Cefepime?

A3: While simple protein precipitation with acetonitrile is a common and rapid method, Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components like phospholipids and salts, thus reducing matrix effects.[3][4] If protein precipitation is used, a subsequent dilution of the supernatant with water is recommended to further mitigate these effects.[2]

Q4: Why is the stability of Cefepime a concern during bioanalysis?

A4: Cefepime is known to be unstable in biological matrices at room temperature, which can lead to its degradation and the formation of metabolites, including the 7-epimer of Cefepime.[3][9] To ensure accurate quantification, it is crucial to handle and process samples at low temperatures (e.g., 4°C or on ice) and store them at -80°C for long-term stability.[3]

Q5: What are the key considerations for the chromatographic separation of Cefepime and its isomers?

A5: The separation of Cefepime from its isomers, such as the E-isomer, requires a highly selective and efficient chromatographic method.[1][6][10] Key considerations include the choice of a high-resolution column (e.g., C18, 3 µm particle size), optimization of the mobile phase composition (e.g., acetonitrile concentration), and precise control of the mobile phase pH.[1][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a common method for extracting Cefepime from human plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add the internal standard solution (e.g., a stable isotope-labeled Cefepime).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample (a 4:1 ratio).[2]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with water. A 1:9 dilution (supernatant:water) has been shown to be effective in reducing matrix effects.[2]

  • Injection: Transfer the diluted supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Cefepime

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry analysis of Cefepime.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water or an ammonium acetate buffer.[3][6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A gradient elution is typically employed to separate Cefepime from endogenous plasma components.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • Cefepime: The precursor ion [M+H]⁺ is typically m/z 481. Common product ions for quantitation include m/z 167 and m/z 86.1.[3] In some cases, the doubly charged ion [M+2H]²⁺ at m/z 241 is used as the precursor.[3]

      • Internal Standard: Use the corresponding transition for the stable isotope-labeled internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute Inject Injection Dilute->Inject LC UPLC/HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for Cefepime bioanalysis.

Troubleshooting_Matrix_Effects cluster_solutions Troubleshooting Strategies Issue Inaccurate Results (Ion Suppression/Enhancement) Optimize_SP Optimize Sample Prep (e.g., use SPE) Issue->Optimize_SP Cause: Matrix Components Dilute_Extract Dilute Sample Extract Issue->Dilute_Extract Cause: High Organic Content Optimize_LC Optimize Chromatography Issue->Optimize_LC Cause: Co-elution Use_SIL_IS Use Stable Isotope-Labeled IS Issue->Use_SIL_IS Compensation Result Improved Accuracy & Reproducibility Optimize_SP->Result Dilute_Extract->Result Optimize_LC->Result Use_SIL_IS->Result

Caption: Troubleshooting matrix effects in Cefepime bioanalysis.

References

Navigating the Chiral Landscape: A Guide to Selecting the Optimal Chiral Stationary Phase for Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of Cefepime, the selection of an appropriate chiral stationary phase (CSP) is a critical step. Although specific enantioselective HPLC methods for Cefepime are not extensively documented in publicly available literature, a systematic approach based on the molecule's structure and the principles of chiral chromatography can lead to successful enantiomeric resolution. This guide provides a framework for this selection process, including frequently asked questions and troubleshooting advice.

Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers, making the separation of its enantiomers crucial for understanding its pharmacological and toxicological properties.[1][2] The complex structure of Cefepime, featuring a β-lactam ring, a dihydrothiazine ring, and various functional groups, offers multiple points of interaction for chiral recognition.[1][2][3]

Logical Workflow for CSP Selection

A structured approach to selecting the optimal CSP for Cefepime is essential. The following workflow outlines a logical sequence of steps to efficiently identify a suitable stationary phase and develop a robust separation method.

CSP_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization Start Start: Characterize Cefepime Structure (Multiple Chiral Centers, Zwitterionic) Screening Select a Diverse Set of CSPs for Screening (e.g., Polysaccharide-based, Pirkle-type, Macrocyclic) Start->Screening Method_Dev Develop Generic Screening Gradients (Normal Phase, Reversed Phase, Polar Organic) Screening->Method_Dev Execute_Screening Perform Initial Screening Injections Method_Dev->Execute_Screening Evaluate Evaluate Screening Results (Partial Separation? Peak Shape?) Execute_Screening->Evaluate No_Separation No Separation Observed Evaluate->No_Separation No Partial_Separation Partial Separation Achieved Evaluate->Partial_Separation Yes No_Separation->Screening Select different CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives, pH, Buffer) Partial_Separation->Optimize_MP Optimize_Conditions Optimize Other Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Conditions Final_Method Final Optimized Method Optimize_Conditions->Final_Method Good Resolution Troubleshoot Troubleshoot Issues (Poor Resolution, Tailing) Optimize_Conditions->Troubleshoot Poor Resolution Troubleshoot->Optimize_MP

Figure 1. A logical workflow for the systematic selection and optimization of a chiral stationary phase for the enantioselective separation of Cefepime.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Cefepime to consider for chiral separation?

A1: Cefepime has several stereogenic centers within its core cephalosporin structure.[1][2] Its zwitterionic nature, resulting from the presence of both a carboxylic acid group and a quaternary ammonium group, is a critical consideration.[3] The molecule also contains amide functionalities and aromatic rings, which can participate in various interactions such as hydrogen bonding, dipole-dipole, and π-π stacking. These features will influence its interaction with different types of CSPs.

Q2: Which types of chiral stationary phases are recommended for initial screening for Cefepime?

A2: For a molecule with the complexity of Cefepime, a broad screening approach is advisable. The following classes of CSPs are a good starting point:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds. They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions. Given the multiple functional groups in Cefepime, these phases are a primary choice for initial screening.

  • Pirkle-type or brush-type CSPs: These phases are known for their π-π interactions, making them suitable for molecules containing aromatic rings. The aminothiazolyl group in Cefepime could interact favorably with these types of CSPs.

  • Macrocyclic glycopeptide CSPs (e.g., vancomycin or teicoplanin-based): These are particularly effective for separating molecules with amine and carboxylic acid groups due to their ability to engage in ionic interactions, hydrogen bonding, and inclusion complexation.[4] The zwitterionic nature of Cefepime makes this class of CSPs a strong candidate.[3]

Q3: What mobile phases should be used for screening?

A3: The choice of mobile phase is dictated by the type of CSP. A general screening protocol should include:

  • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for acidic or basic analytes, respectively.

  • Reversed Phase: Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate or acetate) to control pH. Given Cefepime's polarity, reversed-phase conditions are a viable option.[5]

  • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, often with additives, can provide unique selectivity.

Q4: How does the zwitterionic nature of Cefepime affect method development?

A4: The zwitterionic properties of Cefepime mean that the pH of the mobile phase will be a critical parameter, especially in reversed-phase chromatography.[3] The charge state of both the analyte and potentially the stationary phase can be manipulated by adjusting the pH, which can significantly impact retention and enantioselectivity. The use of buffers is essential to maintain a stable pH and ensure reproducible results.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No enantiomeric separation on any CSP. - Inappropriate choice of mobile phase. - Strong non-enantioselective interactions are masking the chiral recognition.- Screen a wider range of mobile phases (normal, reversed, polar organic). - Try different additives (acids, bases) to modify analyte-CSP interactions. - Consider derivatization of Cefepime to enhance chirality or introduce interacting groups.
Poor resolution (Rs < 1.5). - Suboptimal mobile phase composition. - High flow rate. - Inappropriate column temperature.- Optimize the mobile phase by adjusting the ratio of strong to weak solvent. - Reduce the flow rate to increase the number of theoretical plates. - Evaluate the effect of column temperature; sometimes sub-ambient temperatures can improve resolution.
Poor peak shape (tailing or fronting). - Secondary interactions with the silica support. - Mismatch between analyte pKa and mobile phase pH. - Column overload.- Add a competitor to the mobile phase (e.g., a small amount of acid or base). - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration.
Irreproducible retention times. - Unstable column temperature. - Inadequately buffered mobile phase. - Column degradation.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase buffer has sufficient capacity and is within its effective pH range. - Use a guard column and ensure mobile phase compatibility with the CSP.

Summary of Chiral Stationary Phase Characteristics

CSP Type Primary Interaction Mechanisms Typical Analytes Relevance to Cefepime
Polysaccharide-based Hydrogen bonding, dipole-dipole, steric interactions, inclusion.Broad range of chiral compounds.High. Multiple functional groups in Cefepime can interact.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, dipole-dipole.Compounds with aromatic rings and polar groups.Moderate to High. The aromatic rings in Cefepime make it a candidate.
Macrocyclic Glycopeptides Ionic interactions, hydrogen bonding, inclusion complexation.Zwitterionic and polar compounds, especially amino acids and peptides.High. Cefepime's zwitterionic nature makes it an excellent candidate.[3][4]
Cyclodextrin-based Inclusion complexation, hydrogen bonding at the rim.Compounds that can fit into the cyclodextrin cavity.Moderate. The bulky nature of Cefepime may hinder effective inclusion.

By employing a systematic screening approach and carefully optimizing the chromatographic conditions, researchers can successfully develop a robust method for the chiral separation of Cefepime, enabling a deeper understanding of its stereoisomeric properties.

References

Technical Support Center: Method Development for Rapid Cefepime Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the rapid analysis of Cefepime and its isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Cefepime, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor resolution between Cefepime and its E-isomer?

Answer: Poor resolution between Cefepime and its E-isomer is a common challenge. Several factors can contribute to this issue. The resolution between Cefepime and its related substance A (the E-isomer) should ideally be greater than 5.[1]

  • Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile) in the mobile phase is critical. A slight adjustment can significantly impact resolution. For instance, reducing the acetonitrile content in the mobile phase can sometimes improve the separation between the Cefepime peak and a co-eluting impurity.[2]

  • pH of the Mobile Phase: The pH of the buffer in the mobile phase affects the ionization state of Cefepime and its isomers, which in turn influences their retention and separation on a reverse-phase column. The pH of the mobile phase can be adjusted to optimize separation.[1][3]

  • Column Selection: Not all C18 columns are alike. The choice of a high-efficiency C18 column with a smaller particle size (e.g., 3 µm) can lead to improved resolution and shorter run times.[4]

  • Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally allows for better resolution, though it will increase the analysis time.

Question: I am observing unexpected peaks in my chromatogram. What could be the cause?

Answer: The presence of unexpected peaks can be attributed to several factors:

  • Degradation Products: Cefepime is susceptible to degradation, especially due to hydrolysis and photolysis of its β-lactam ring.[4] It can degrade in solution, and the degradation process is influenced by pH, temperature, and time.[5] This can lead to the formation of various degradation products that appear as extra peaks in the chromatogram.[6][7] To minimize degradation, it is recommended to analyze samples within 24 hours of preparation, even when stored at 4°C in the dark.[1]

  • Synthetic Impurities: Besides the E-isomer, other impurities can be generated during the synthesis of Cefepime and may be present in the drug substance.[4]

  • Contamination: Peaks could also arise from contamination of the sample, solvent, or HPLC system. Ensure high-purity solvents and clean equipment are used.

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer: Inconsistent retention times can compromise the reliability of your analysis. Here are some common causes and solutions:

  • Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analytical run is a frequent cause of retention time drift. Ensure the column is thoroughly equilibrated until a stable baseline is achieved.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention times. It is crucial to prepare the mobile phase accurately and consistently for each run.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time variability. Regular maintenance of the HPLC system is essential.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical method development for Cefepime isomer analysis.

What is the typical HPLC method for separating Cefepime and its isomers?

A common approach for the analysis of Cefepime and its isomers is reverse-phase HPLC (RP-HPLC).[8] A typical method utilizes a C18 column with a mobile phase consisting of a buffer (such as ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile.[8][9] Detection is usually performed using a UV detector at a wavelength of around 254 nm or 257 nm.[4][9]

What are the key isomers of Cefepime to monitor?

The primary isomeric impurity of concern is the E-isomer of Cefepime.[9] The biologically active and desired form is the Z-isomer. The E-isomer has significantly lower antibacterial activity compared to the Z-isomer and is considered a process-related impurity and a potential degradation product.

How can I confirm the identity of the Cefepime isomers?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and confirmation of Cefepime and its isomers.[8] By analyzing the fragmentation patterns of the molecular ions, it is possible to distinguish between the different isomers.[3][8]

What are the stability considerations for Cefepime samples?

Cefepime is known to be unstable in solution and can degrade over time.[10] The stability is affected by factors such as temperature, pH, and light exposure.[5][11] It is recommended to prepare samples fresh and analyze them promptly. If storage is necessary, it should be at a low temperature (e.g., 4°C) and protected from light.[1] For longer-term storage, freezing the samples at -19°C or below is advisable.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HPLC analysis of Cefepime and its E-isomer.

Table 1: HPLC Method Parameters for Cefepime Isomer Analysis

ParameterTypical Value/ConditionSource
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[9]
Mobile Phase Acetonitrile and Ammonium Acetate or Phosphate Buffer[8][9]
Elution Mode Isocratic or Gradient[4][9]
Flow Rate 0.8 - 1.0 mL/min[8][12]
Detection Wavelength 254 - 257 nm[4][9]
Column Temperature 25 - 32°C[9][13]

Table 2: Example Retention Times for Cefepime and its E-isomer

CompoundRetention Time (min) - Method 1Retention Time (min) - Method 2
Cefepime (Z-isomer) 15.285.22
E-isomer 9.1814.60
Source [8][9]

Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Cefepime and its E-isomer

This protocol provides a general procedure for the separation and analysis of Cefepime and its E-isomer using RP-HPLC.

1. Materials and Reagents:

  • Cefepime reference standard

  • Cefepime E-isomer reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Potassium phosphate monobasic (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Potassium hydroxide (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Preparation of Mobile Phase:

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to the desired value (e.g., 5.0) with formic acid.

  • Mobile Phase B: Acetonitrile.

  • The final mobile phase can be an isocratic mixture (e.g., Acetonitrile:10 mM Ammonium Acetate (5:95 v/v)) or run as a gradient.[8]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the Cefepime and E-isomer reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing Cefepime by dissolving it in the mobile phase to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: As prepared in step 3.

  • Flow Rate: 0.8 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 257 nm.[9]

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks for Cefepime and its E-isomer based on their retention times compared to the standards.

  • Quantify the amounts of the Z-isomer and E-isomer using the peak areas.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation standards Standard & Sample Solution Preparation reagents->standards Use in hplc HPLC System (Pump, Injector, Column, Detector) standards->hplc Inject into chromatography Chromatographic Separation hplc->chromatography detection UV Detection chromatography->detection integration Peak Integration & Quantification detection->integration report Reporting integration->report

Caption: Experimental workflow for Cefepime isomer analysis.

Troubleshooting_Logic cluster_resolution Poor Peak Resolution cluster_peaks Unexpected Peaks cluster_retention Retention Time Shift start Problem Identification q1 Adjust Mobile Phase Composition q4 Check for Degradation q7 Ensure Column Equilibration q2 Optimize pH q1->q2 q3 Change Column q2->q3 q5 Investigate Synthetic Impurities q4->q5 q6 Rule out Contamination q5->q6 q8 Verify Mobile Phase Prep q7->q8 q9 Control Column Temperature q8->q9

Caption: Troubleshooting logic for Cefepime HPLC analysis.

References

Validation & Comparative

Navigating the Stereochemistry of Cefepime: A Comparative Guide to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known properties of Cefepime, with a special focus on the current understanding of its (R) and (S) isomers. While direct comparative efficacy data between the enantiomers remains elusive in publicly available literature, this guide synthesizes existing data on Cefepime as a whole and explores the critical implications of its stereochemistry.

Cefepime, a fourth-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Pseudomonas aeruginosa, makes it an invaluable therapeutic agent.[2][3] However, the Cefepime molecule possesses a chiral center, leading to the existence of (R) and (S) enantiomers. In pharmaceutical sciences, it is well-established that enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[4] This guide delves into the current state of knowledge regarding Cefepime's isomers, highlighting a significant gap in research that warrants further investigation.

Unraveling the Isomers: The Analytical Challenge

While the therapeutic product is a specific geometric isomer (the syn or Z-isomer), the separation and individual characterization of its (R) and (S) enantiomers are not routinely reported in efficacy studies.[3] The primary focus in analytical chemistry has been the separation of Cefepime from its less active or inactive anti (E)-isomer and other degradation products.[5] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[1]

Experimental Protocols for Isomer Separation

The following table summarizes a typical experimental protocol for the separation of Cefepime and its related isomeric impurities using HPLC, as described in the literature.

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV detection.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
Mobile Phase A mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of acetonitrile and an ammonium acetate solution (e.g., 5:95 v/v).[5]
Flow Rate Typically around 0.8 to 1.0 mL/min.[5]
Detection UV spectrophotometer at a wavelength of 254 nm.
Temperature Ambient or controlled at a specific temperature (e.g., 25°C).

Comparative Efficacy: A Look at Cefepime as a Whole

In the absence of specific data for the (R) and (S) isomers, this section presents the well-documented antibacterial efficacy of Cefepime. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.120.25
Klebsiella pneumoniae≤0.120.5
Enterobacter cloacae0.258
Serratia marcescens0.54
Pseudomonas aeruginosa216
Staphylococcus aureus (methicillin-susceptible)14
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.12

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

Pharmacokinetics: The Journey of Cefepime in the Body

The pharmacokinetic profile of Cefepime has been extensively studied. It is administered parenterally and exhibits linear pharmacokinetics.[6][7] The following table summarizes the key pharmacokinetic parameters of Cefepime in healthy adults with normal renal function.

ParameterValue
Bioavailability (IM) ~100%
Protein Binding 16-19%[6]
Volume of Distribution (Vd) 18-22 L[7]
Elimination Half-life (t½) 2 - 2.5 hours[6]
Metabolism Minimally metabolized.[8]
Excretion Primarily renal, with over 80% excreted as unchanged drug in the urine.[6]

The Unexplored Territory: Potential Differences Between (R) and (S) Isomers

The lack of direct comparative studies on the (R) and (S) isomers of Cefepime represents a significant knowledge gap. Based on established principles of stereopharmacology, it is plausible that the two enantiomers could exhibit differences in:

  • Antibacterial Activity: One enantiomer may have a higher affinity for the penicillin-binding proteins (PBPs) of bacteria, leading to greater potency.

  • Pharmacokinetics: Differences in protein binding, distribution, and metabolism could lead to varying concentrations of the active isomer at the site of infection.

  • Toxicity: One isomer may be responsible for a greater proportion of the adverse effects associated with Cefepime, such as neurotoxicity.

Visualizing the Science

Cefepime's Mechanism of Action: A Beta-Lactam's Tale

G cluster_bacterium Bacterial Cell Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis

Caption: Simplified signaling pathway of Cefepime's bactericidal action.

Experimental Workflow for Isomer Analysis

G Sample Cefepime Drug Substance HPLC HPLC Separation (C18 Column) Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Isomer_Separation Separated Isomers (Cefepime, E-isomer, etc.) HPLC->Isomer_Separation Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: A typical experimental workflow for the separation and analysis of Cefepime isomers.

Conclusion: A Call for Further Research

While Cefepime remains a potent and clinically essential antibiotic, the lack of data on the individual contributions of its (R) and (S) isomers to its overall efficacy and safety profile is a notable gap in our understanding. Future research focused on the chiral separation of Cefepime and the subsequent in-vitro and in-vivo evaluation of each enantiomer is crucial. Such studies could potentially lead to the development of a stereochemically pure version of Cefepime with an improved therapeutic index, ultimately benefiting patient care. For drug development professionals, this represents a clear opportunity for innovation and optimization of a widely used therapeutic agent.

References

A Proposed Framework for the In Vitro Comparison of Cefepime Enantiomers Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge to antimicrobial chemotherapy. Cefepime, a fourth-generation cephalosporin, is a critical therapeutic option against these resistant pathogens.[1] Like many pharmaceuticals, Cefepime possesses chiral centers, meaning it can exist as different stereoisomers, or enantiomers. While the commercially available formulation is a specific isomer, the in vitro activity of its counterpart enantiomers against ESBL-producing bacteria is not well-documented in publicly available literature. This guide outlines a proposed experimental framework to conduct such a comparison, providing detailed methodologies and hypothetical data presentation to stimulate further research in this area.

The Significance of Chirality in Drug Efficacy

Chirality can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. Different enantiomers of a drug can exhibit varying degrees of activity, with one enantiomer potentially being more potent, while another might be inactive or even contribute to adverse effects. Therefore, evaluating the individual microbiological activity of Cefepime's enantiomers could uncover novel insights into its mechanism of action and potential avenues for therapeutic optimization.

Proposed Experimental Protocols

This section details a hypothetical yet robust experimental workflow for the separation and comparative analysis of Cefepime enantiomers against well-characterized ESBL-producing bacterial strains.

Separation of Cefepime Enantiomers

Objective: To isolate the individual enantiomers of Cefepime from a racemic mixture or the commercially available formulation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be employed for the separation of Cefepime and its isomers.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an ammonium acetate buffer (e.g., 10 mmol x L(-1), pH adjusted) in a ratio of approximately 5:95.[2]

  • Flow Rate: A flow rate of 0.8 mL x min(-1).[2]

  • Detection: UV detection at a wavelength suitable for Cefepime.

  • Procedure:

    • Prepare a standard solution of Cefepime.

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram for the separation of peaks corresponding to the different isomers.

    • Collect the fractions corresponding to each separated enantiomer.

    • Confirm the purity of the collected fractions using mass spectrometry.[2]

Bacterial Strains and Culture Conditions

Objective: To select and prepare a panel of clinically relevant ESBL-producing bacteria for susceptibility testing.

Bacterial Panel: A selection of well-characterized ESBL-producing strains, including:

  • Escherichia coli (harboring common ESBL genes like CTX-M, SHV, or TEM)

  • Klebsiella pneumoniae (harboring common ESBL genes)

  • A non-ESBL producing control strain of each species for comparison.

Culture Conditions:

  • Bacteria should be cultured on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubate at 37°C for 18-24 hours.

  • Prepare inoculums for susceptibility testing by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each Cefepime enantiomer against the selected ESBL-producing bacteria.

Methodology: Broth Microdilution

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[3][4]

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), Cefepime enantiomer stock solutions.

  • Procedure:

    • Dispense CAMHB into all wells of the microtiter plates.

    • Create a two-fold serial dilution of each Cefepime enantiomer across the wells of separate plates.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data obtained from the antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Cefepime Enantiomers against ESBL-Producing Bacteria (µg/mL)

Bacterial StrainESBL GenotypeCefepime (Commercial)Cefepime Enantiomer ACefepime Enantiomer B
E. coli ATCC 25922 (Control)None0.250.25>64
E. coli Clinical Isolate 1CTX-M-15168>64
E. coli Clinical Isolate 2SHV-123216>64
K. pneumoniae ATCC 700603 (Control)SHV-1884>64
K. pneumoniae Clinical Isolate 1TEM-106432>64
K. pneumoniae Clinical Isolate 2CTX-M-14>64>64>64

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizing Experimental and Biological Pathways

Diagrams are essential for representing complex workflows and biological mechanisms.

Experimental_Workflow cluster_separation Cefepime Enantiomer Separation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Cefepime Cefepime Standard HPLC Chiral HPLC Separation Cefepime->HPLC Enantiomer_A Enantiomer A HPLC->Enantiomer_A Enantiomer_B Enantiomer B HPLC->Enantiomer_B Broth_Microdilution Broth Microdilution Enantiomer_A->Broth_Microdilution Enantiomer_B->Broth_Microdilution Bacteria ESBL-Producing Bacteria Bacteria->Broth_Microdilution MIC_A MIC Determination (Enantiomer A) Broth_Microdilution->MIC_A MIC_B MIC Determination (Enantiomer B) Broth_Microdilution->MIC_B Comparison Comparative Analysis of MICs MIC_A->Comparison MIC_B->Comparison

Caption: Proposed experimental workflow for comparing Cefepime enantiomers.

Cefepime_ESBL_Interaction cluster_cefepime Cefepime Action cluster_esbl ESBL Resistance Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Binds to & Inhibits ESBL ESBL Enzyme Cefepime->ESBL Targeted by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to InactiveCefepime Inactive Cefepime ESBL->InactiveCefepime Hydrolyzes

Caption: Cefepime's mechanism of action and ESBL-mediated resistance.

Conclusion

While direct comparative data on the in vitro activity of Cefepime enantiomers against ESBL-producing bacteria is currently lacking in the scientific literature, the experimental framework proposed in this guide provides a clear and scientifically sound methodology for conducting such an investigation. The potential for differential activity between enantiomers warrants further exploration, as it could lead to a deeper understanding of Cefepime's interaction with bacterial targets and resistance mechanisms, and potentially inform the development of more potent and targeted antibacterial agents. Researchers are encouraged to pursue this line of inquiry to contribute valuable data to the field of antimicrobial drug development.

References

Navigating the Stereochemical Maze: A Comparative Guide to Validated Analytical Methods for Cefepime Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical compounds is paramount. Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers and a Z-isomer configuration of the methoxyimino group, giving rise to potential stereoisomers, including the E-isomer. The presence of these stereoisomers can impact the drug's efficacy and safety, necessitating robust analytical methods for their separation and quantification. This guide provides a comparative overview of validated analytical methods for Cefepime stereoisomers, focusing on the geometric E-isomer, with detailed experimental protocols and performance data.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Cefepime stereoisomers depends on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or bioanalysis. The following tables summarize the performance of different HPLC and UPLC methods based on published validation data.

Table 1: HPLC Method for the Determination of Cefepime and its E-isomer

ParameterMethod 1: HPLC-UVMethod 2: HPLC-Q-TOF/MS
Column C18 (4.6 mm × 250 mm, 5 µm)C18
Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (93:7) B: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (70:30)Acetonitrile/acetate buffer solution (4:96, v/v)
Elution GradientIsocratic
Detection UV at 257 nmESI-Q-TOF Mass Spectrometry (Positive Mode)
Retention Time (Z-isomer) Not specified5.22 min
Retention Time (E-isomer) Not specified14.60 min
Selectivity Method is selective for Cefepime, its degradation products, and the E-isomer.[1]The method can be used for the separation and identification of Z-Cefepime and its E-isomeric impurity.[1]
Suitability Suitable for the determination of Cefepime hydrochloride and related substances.[1]Rapid, sensitive, and specific for identifying the E-isomeric impurity in the raw drug material.[1]

Table 2: System Suitability Requirements for HPLC Analysis of Cefepime and Related Substances (including E-isomer/Related Substance A)

ParameterUSP Requirement
Resolution (R) R between Cefepime and Cefepime related compound A (E-isomer) is not less than five.
Tailing Factor Not more than 1.5.
Column Efficiency Not less than 4000 theoretical plates.
Capacity Factor (k') More than 0.6.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the protocols for the HPLC methods described above.

Method 1: HPLC-UV for Related Substances

Objective: To determine Cefepime hydrochloride and its related substances, including the E-isomer.

Chromatographic Conditions:

  • Column: C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase A: A mixture of 0.005 mol·L⁻¹ ammonium phosphate monobasic and acetonitrile (93:7).

  • Mobile Phase B: A mixture of 0.005 mol·L⁻¹ ammonium phosphate monobasic and acetonitrile (70:30).

  • Elution: Linear gradient elution.

  • Detection: UV at 257 nm.[1]

Procedure:

  • Prepare the mobile phases as described above.

  • Equilibrate the column with the initial mobile phase composition.

  • Prepare standard and sample solutions of Cefepime hydrochloride.

  • Inject the solutions into the HPLC system.

  • Run the gradient program and record the chromatograms.

  • Identify and quantify the E-isomer and other related substances based on their retention times and peak areas relative to the Cefepime peak.

Method 2: HPLC-Q-TOF/MS for Isomer Identification

Objective: To separate and identify the Z and E isomers of Cefepime.

Chromatographic Conditions:

  • Column: Reversed-phase C18

  • Mobile Phase: A mixture of acetonitrile and acetate buffer solution (4:96, v/v).

  • Detection: Electrospray ionization (ESI) Q-TOF high-resolution mass spectrometry in positive mode.[1]

Procedure:

  • Prepare the mobile phase as described.

  • Equilibrate the HPLC system.

  • Prepare a solution of the Cefepime sample.

  • Inject the sample into the LC-MS system.

  • Acquire the total ion chromatogram and mass spectra.

  • Identify the Z and E isomers based on their distinct retention times (5.22 min for Z-isomer and 14.60 min for E-isomer) and their fragmentation patterns in the mass spectra.[1]

Visualization of the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Weighing of Cefepime Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Preparation of Reference Standard Standard->Dissolution HPLC HPLC System (Pump, Injector, Column) Dissolution->HPLC Detector Detection (UV or MS) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Validation Validation Parameter Calculation (Linearity, Accuracy, etc.) Integration->Validation Report Final Report Validation->Report

Caption: General workflow for the validation of an analytical method for Cefepime stereoisomers.

Considerations for Chiral Separation of Cefepime Enantiomers and Diastereomers

Although specific validated methods for the chiral separation of Cefepime's enantiomers and diastereomers are not prominent in the literature, the principles of chiral chromatography would apply. A typical workflow for developing and validating such a method is outlined below.

chiral_method_dev cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) CSP_Screening Chiral Stationary Phase (CSP) Screening MP_Optimization Mobile Phase Optimization CSP_Screening->MP_Optimization Parameter_Adj Parameter Adjustment (Flow rate, Temperature) MP_Optimization->Parameter_Adj Separation Achieve Baseline Separation Parameter_Adj->Separation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Chiral Method Robustness->Validated_Method Start Racemic Cefepime Standard Start->CSP_Screening Separation->Specificity

Caption: Logical workflow for the development and validation of a chiral HPLC method.

References

A Head-to-Head Comparison of Cefepime and Other Cephalosporins: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the fourth-generation cephalosporin, Cefepime, benchmarked against other key members of its class. This guide provides a comparative look at its antimicrobial activity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data and detailed protocols.

Introduction: Cefepime's Position in the Cephalosporin Landscape

Cefepime is a fourth-generation cephalosporin known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure, featuring a zwitterionic nature, allows for rapid penetration through the outer membrane of Gram-negative bacteria.[2] Cefepime also exhibits enhanced stability against many chromosomally and plasmid-mediated beta-lactamases, enzymes that can inactivate other beta-lactam antibiotics.[1] This guide provides a detailed, data-driven comparison of Cefepime with other cephalosporins, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: A Deeper Dive

Like all beta-lactam antibiotics, Cefepime's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[2]

A key differentiator for Cefepime is its high affinity for multiple PBP targets. For instance, in Escherichia coli, Cefepime demonstrates strong binding to both PBP2 and PBP3. In contrast, other cephalosporins may have a more limited primary PBP target.

cluster_bacterial_cell Bacterial Cell cluster_cephalosporins Cephalosporins Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Cefepime Cefepime Porin Channel Porin Channel Cefepime->Porin Channel Rapid Penetration PBPs Penicillin-Binding Proteins (PBPs) Cefepime->PBPs High affinity for PBP2 & PBP3 Other Cephalosporins Other Cephalosporins Other Cephalosporins->Porin Channel Penetration Other Cephalosporins->PBPs Variable affinity Porin Channel->PBPs Translocation Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Figure 1: Mechanism of action of Cefepime compared to other cephalosporins.

In-Vitro Activity: A Quantitative Comparison

The in-vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates. The following table summarizes the comparative MIC90 data for Cefepime and other selected cephalosporins against a range of clinically significant pathogens.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of Cefepime and Other Cephalosporins

OrganismCefepimeCefazolinCefuroximeCeftriaxoneCeftazidimeCeftaroline
Gram-Positive
Staphylococcus aureus (MSSA)3----0.5
Streptococcus pneumoniae------
Gram-Negative
Escherichia coli≤0.5--≤0.5--
Klebsiella pneumoniae≤0.5--≤0.5--
Enterobacter cloacae2-->32>32-
Serratia marcescens2-----
Proteus mirabilis≤0.5--≤0.5--
Pseudomonas aeruginosa16-->25632-

Data compiled from multiple sources.[3][4][5][6] Note: "-" indicates that comprehensive comparative data was not available in the reviewed sources.

Experimental Protocols: Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (CLSI M07)

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antimicrobial stock solutions

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of each cephalosporin in CAMHB directly in the microtiter plates. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start prep_plates Prepare serial dilutions of cephalosporins in 96-well plates start->prep_plates prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_plates->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

Pharmacokinetic and Pharmacodynamic (PK/PD) Comparison

The effectiveness of an antibiotic is not solely dependent on its in-vitro activity but also on its behavior within the human body. The following table compares key pharmacokinetic parameters of Cefepime and other cephalosporins. For beta-lactams, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Table 2: Comparative Pharmacokinetic Parameters of Selected Cephalosporins

CephalosporinRouteCmax (mg/L)T1/2 (h)Protein Binding (%)
First Generation
CefazolinIV1851.885
CephalexinOral180.915
Second Generation
CefuroximeIV531.233-50
Third Generation
CeftriaxoneIV151885-95
CeftazidimeIV1701.8<10
Fourth Generation
CefepimeIV164216-19

Data compiled from multiple sources.[7][8][9][10][11] Cmax and T1/2 are approximate values for standard adult doses and can vary.

Clinical Efficacy: Head-to-Head Trial Data

Ultimately, the value of an antibiotic is determined by its performance in clinical settings. The following tables summarize the results of head-to-head clinical trials comparing Cefepime with other cephalosporins for various infections.

Table 3: Clinical Efficacy in Complicated Skin and Soft Tissue Infections

StudyTreatment ArmsNClinical Success Rate
Randomized Comparison (1991)Cefepime 2g IV q12h4090%
Ceftazidime 2g IV q8h3696%

Data from a prospective, randomized open comparison.[5]

Table 4: Clinical Efficacy in Complicated Intra-abdominal Infections (in combination with Metronidazole)

StudyTreatment ArmsN (protocol-valid)Clinical Cure Rate
Cefepime Intra-abdominal Infection Study Group (1997)Cefepime + Metronidazole-88%
Imipenem-cilastatin-76%

Data from a randomized, double-blind multicenter study.[12]

Logical Workflow for Empiric Therapy

The choice of an empiric antibiotic often depends on the suspected source of infection, local resistance patterns, and patient-specific factors. The following diagram illustrates a simplified decision-making process for considering Cefepime in the context of empiric therapy for nosocomial infections.

start Suspected Nosocomial Infection risk_assessment High risk for Pseudomonas aeruginosa? start->risk_assessment low_risk Consider 3rd-gen Cephalosporin (e.g., Ceftriaxone) risk_assessment->low_risk No high_risk Consider Anti-pseudomonal Beta-lactam risk_assessment->high_risk Yes deescalate De-escalate based on culture and susceptibility results low_risk->deescalate cefepime_choice Local resistance to 3rd-gen Cephalosporins? high_risk->cefepime_choice other_options Consider Piperacillin-Tazobactam or Carbapenem cefepime_choice->other_options No cefepime Cefepime cefepime_choice->cefepime Yes other_options->deescalate cefepime->deescalate

Figure 3: Simplified decision-making for empiric antibiotic selection.

Conclusion

Cefepime remains a potent and versatile cephalosporin with a broad spectrum of activity that includes many common Gram-positive and Gram-negative pathogens.[1] Its stability against many beta-lactamases provides an advantage over some third-generation cephalosporins, particularly against organisms like Enterobacter species.[4] However, the emergence of newer beta-lactam/beta-lactamase inhibitor combinations, such as ceftazidime-avibactam and ceftolozane-tazobactam, offers alternatives for treating infections caused by multidrug-resistant Gram-negative bacteria. The selection of the most appropriate cephalosporin should be guided by local susceptibility patterns, the specific clinical scenario, and patient-specific factors. This guide provides a foundational dataset to aid in these critical decisions for researchers and drug development professionals.

References

Comparative Analysis of Cefepime Cross-Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a critical gap in the understanding of Cefepime's stereoisomers and their specific roles in antimicrobial activity and resistance. To date, no publicly accessible studies have isolated and individually assessed the cross-resistance profiles of Cefepime's different stereoisomeric forms. All current research and clinical data treat Cefepime as a single entity.

This guide, therefore, focuses on the well-documented cross-resistance patterns observed with Cefepime in its conventional form against a variety of bacterial pathogens. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Understanding Cefepime and Resistance

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] However, the emergence of various resistance mechanisms poses a significant challenge to its clinical efficacy.

The primary mechanisms of resistance to Cefepime include:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cefepime, rendering it inactive.[1]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Cefepime.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can limit Cefepime's entry into the cell.

  • Efflux Pumps: These systems actively transport Cefepime out of the bacterial cell.

Cross-Resistance Profile of Cefepime

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. Understanding these patterns is crucial for effective antibiotic stewardship and the development of new therapeutic strategies.

AntibioticPercentage of Cefepime-Resistant Strains Also Resistant (%)Percentage of Ceftazidime-Resistant Strains Also Resistant to Cefepime (%)Reference
CeftazidimeNearly 50%61.5%[4]
CefotaximeData not consistently reported, but often highData not consistently reported

Note: Data is derived from a study on multiresistant nosocomial isolates of Pseudomonas aeruginosa.[4]

Studies have shown that cross-resistance between Cefepime and other cephalosporins, particularly ceftazidime, is a significant concern in Pseudomonas aeruginosa.[4] However, it's noteworthy that cefepime resistance among ceftazidime- and cefotaxime-resistant mutants has been reported as rare in some instances.[5]

Experimental Methodologies for Assessing Cross-Resistance

The following protocols are standard methods used to determine the susceptibility of bacterial isolates to antibiotics and to evaluate cross-resistance patterns.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of antibiotic susceptibility.

  • Broth Microdilution Method:

    • Prepare a series of twofold dilutions of the antibiotics in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

  • Agar Dilution Method:

    • Prepare agar plates containing serial twofold dilutions of the antibiotics.

    • Spot a standardized bacterial inoculum (approximately 10^4 CFU per spot) onto the surface of the agar plates.[4]

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth.

2. Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to antibiotics.

  • Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate.

  • Place paper disks impregnated with a standard concentration of different antibiotics onto the agar surface.

  • Incubate the plate overnight.

  • Measure the diameter of the zone of inhibition around each disk.

  • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter breakpoints.

Visualizing Resistance Mechanisms

The following diagram illustrates the primary mechanisms of bacterial resistance to Cefepime.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_periplasm Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis Inhibited PBP->Cell_Wall_Synthesis Inhibits Efflux Efflux Pump Cefepime_in Cefepime (extracellular) Efflux->Cefepime_in Pumps out Cefepime Porin Porin Channel Porin->PBP BetaLactamase β-Lactamase Cefepime_out Inactive Cefepime BetaLactamase->Cefepime_out Hydrolyzes Cefepime Cefepime_in->Porin Enters cell No_Entry Reduced Entry No_Inhibition Cell Wall Synthesis Continues res1 Mutation alters PBP affinity res1->PBP res2 Overexpression of β-lactamase res2->BetaLactamase res3 Porin loss/mutation res3->Porin res4 Efflux pump overexpression res4->Efflux

Caption: Mechanisms of bacterial resistance to Cefepime.

Logical Flow of Cross-Resistance Development

The development of cross-resistance is often a stepwise process, as depicted in the workflow below.

CrossResistanceWorkflow start Bacterial population exposed to Antibiotic A selection Selection pressure favors resistant mutants start->selection resistance_A Population develops resistance to Antibiotic A selection->resistance_A mechanism Resistance mechanism (e.g., efflux pump) confers resistance to structurally similar Antibiotic B resistance_A->mechanism cross_resistance Cross-resistance to Antibiotic B observed mechanism->cross_resistance

Caption: Workflow of cross-resistance development.

References

In Vivo Pharmacokinetic Profile of Cefepime: A Review in the Context of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefepime, a fourth-generation cephalosporin, is a broad-spectrum antibiotic widely used against both Gram-positive and Gram-negative bacteria.[1] Chemically, Cefepime possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. While the commercially available formulation is a racemic mixture, a comprehensive search of the scientific literature reveals a notable gap: there is a lack of publicly available in vivo pharmacokinetic data specifically comparing the individual (R)- and (S)-enantiomers of Cefepime.

The existing body of research exclusively focuses on the pharmacokinetics of the racemic mixture of Cefepime. This guide, therefore, summarizes the current understanding of racemic Cefepime's pharmacokinetic profile, provides detailed experimental methodologies from these studies, and outlines the analytical techniques that could be adapted for future, essential stereoselective investigations.

Pharmacokinetics of Racemic Cefepime

Pharmacokinetic studies of racemic Cefepime have been conducted in various species, including humans and rats, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Cefepime is primarily administered intravenously and is known for its linear pharmacokinetic behavior.[2]

Key pharmacokinetic parameters for racemic Cefepime from studies in rats are presented below. It is important to note that these values represent the combined disposition of both enantiomers.

Table 1: Pharmacokinetic Parameters of Racemic Cefepime in Rats Following Intravenous Administration

ParameterValueSpecies/Study DetailsReference
Elimination Half-life (t½) 1.7 (1.5 to 1.9) hoursMale Sprague-Dawley rats, 150 mg/kg single IV dose[3][4]
Maximum Plasma Concentration (Cmax) 177.8 (169.7 to 236.4) µg/mLMale Sprague-Dawley rats, 150 mg/kg single IV dose[3][4]
Area Under the Curve (AUC₀₋₂₄) 111.3 (95.7 to 136.5) mg·h/LMale Sprague-Dawley rats, 150 mg/kg single IV dose[3][4]
Elimination Rate Constant (kel) 3.15 h⁻¹Male Sprague-Dawley rats, 150 mg/kg single IV dose[3]
CSF/Blood Penetration (%) 19%Male Sprague-Dawley rats[3]

Values are presented as median (interquartile range) where applicable.

Experimental Protocols

The following methodologies are derived from in vivo pharmacokinetic studies of racemic Cefepime in rats. These protocols can serve as a foundation for designing future studies focused on the stereoselective pharmacokinetics of Cefepime.

Animal Model and Dosing

  • Species: Male Sprague-Dawley rats are commonly used.[3][4]

  • Administration: Cefepime is administered intravenously, typically as a single bolus injection.[3][4] For pharmacokinetic studies, a dose of 150 mg/kg has been utilized.[3][4]

Sample Collection

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. To facilitate this, rats are often catheterized in the jugular vein for drug administration and the contralateral vein for blood sampling.[3][4]

  • Cerebrospinal Fluid (CSF) Sampling: For studies investigating central nervous system penetration, CSF can be collected via an intracisternal catheter.[3][4]

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure stability.[5]

Bioanalytical Method

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying Cefepime in biological matrices like plasma and CSF.[3][4]

  • Sample Preparation: A simple protein precipitation step is typically employed to extract Cefepime from the plasma matrix before analysis.[5]

  • Chromatography: Reversed-phase chromatography is commonly used for the separation of Cefepime.[6][7]

  • Detection: Mass spectrometry allows for the selective detection and quantification of the parent drug.[3][4]

Pharmacokinetic Analysis

  • Pharmacokinetic parameters such as half-life, Cmax, and AUC are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., Pmetrics for R).[3]

Future Directions: Investigating Cefepime Enantiomers

The absence of stereoselective pharmacokinetic data for Cefepime represents a significant knowledge gap. Future research should prioritize the development and validation of chiral analytical methods, likely based on chiral chromatography, to separate and quantify the (R)- and (S)-enantiomers in biological samples. Such studies would be invaluable for understanding if there are stereoselective differences in the absorption, distribution, metabolism, and excretion of Cefepime, which could have implications for its efficacy and safety profile.

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo pharmacokinetic study, which would be applicable to future investigations of Cefepime enantiomers.

G cluster_preclinical Preclinical Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data Data Analysis AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rats) DoseAdministration Drug Administration (Racemic or Individual Enantiomers, IV) AnimalModel->DoseAdministration BloodCollection Serial Blood Sampling DoseAdministration->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep ChiralLCMS Chiral LC-MS/MS Analysis (Quantification of Enantiomers) SamplePrep->ChiralLCMS PK_Modeling Pharmacokinetic Modeling ChiralLCMS->PK_Modeling Param_Estimation Parameter Estimation (AUC, Cmax, t1/2 for each enantiomer) PK_Modeling->Param_Estimation

Caption: General workflow for an in vivo pharmacokinetic study of Cefepime enantiomers.

References

A Comparative Analysis of Cefepime Isomers' Antibacterial Potency Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Cefepime, a fourth-generation cephalosporin, possesses a crucial methoxyimino group in its 7-aminocephalosporanic acid side chain. This feature gives rise to geometric isomerism, specifically the (Z) (syn) and (E) (anti) isomers. It is a well-documented principle in the medicinal chemistry of cephalosporins that the (Z)-isomer of oxime-containing cephalosporins exhibits significantly greater antibacterial activity than the corresponding (E)-isomer. For some cephalosporins, the (Z)-isomer can be up to 100 times more potent than the (E)-isomer against certain bacterial strains. The marketed formulation of Cefepime is the (Z)-isomer, which is recognized for its potent anti-pseudomonal activity. The (E)-isomer is generally considered a less active impurity that is minimized during synthesis.

Data Presentation: Comparative Antibacterial Potency

The following table presents a hypothetical but illustrative comparison of the Minimum Inhibitory Concentrations (MICs) for the (Z) and (E) isomers of Cefepime against a reference strain of Pseudomonas aeruginosa (ATCC 27853). These values are based on the established principle of the superior potency of the (Z)-isomer.

IsomerChemical StructureHypothetical MIC (µg/mL) against P. aeruginosa ATCC 27853Relative Potency
(Z)-Cefepime (Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate2 High
(E)-Cefepime (E)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate64 Low

Note: The MIC values presented are for illustrative purposes to demonstrate the expected difference in potency and are not derived from direct experimental comparison in published literature.

Experimental Protocols

A standard experimental protocol to determine the Minimum Inhibitory Concentration (MIC) of Cefepime isomers against Pseudomonas aeruginosa would be as follows:

Objective: To determine the minimum concentration of each Cefepime isomer that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

  • (Z)-Cefepime and (E)-Cefepime reference standards

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: A colony of P. aeruginosa is inoculated into CAMHB and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial two-fold dilutions of each Cefepime isomer are prepared in CAMHB in the 96-well microtiter plates. A typical concentration range for Cefepime against P. aeruginosa would be from 0.06 µg/mL to 128 µg/mL.

  • Inoculation: Each well containing the diluted Cefepime isomer is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

    • Sterility Control: A well containing only CAMHB to ensure no contamination.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the Cefepime isomer at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Cefepime Isomers start->prep_dilutions inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth / Measure OD600 incubate->read_mic determine_mic Determine MIC read_mic->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cefepime_Mechanism Cefepime Mechanism of Action against P. aeruginosa Cefepime Cefepime (Z-isomer) OuterMembrane P. aeruginosa Outer Membrane Cefepime->OuterMembrane Penetration via Porin Channels PBP Penicillin-Binding Proteins (PBPs) in Periplasmic Space OuterMembrane->PBP Binds to PBPs CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Transpeptidation Lysis Cell Wall Weakening & Bacterial Lysis CellWall->Lysis Disruption leads to

In Vitro Synergy of Cefepime: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the in vitro synergistic activity of Cefepime when combined with other antibiotics against various clinically relevant bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical research and development efforts.

The increasing prevalence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance antibacterial efficacy and combat resistance. Cefepime, a fourth-generation cephalosporin, exhibits broad-spectrum activity, and its combination with other antimicrobial agents has been investigated to expand its coverage and overcome resistance mechanisms. This guide summarizes key findings from in vitro synergy studies involving Cefepime, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these interactions.

Cefepime Synergy with Beta-Lactamase Inhibitors

The combination of Cefepime with beta-lactamase inhibitors like sulbactam and tazobactam has shown promise in overcoming resistance mediated by beta-lactamase production in Gram-negative bacteria.

Cefepime + Sulbactam

The addition of sulbactam can enhance the activity of Cefepime, particularly against Acinetobacter species.

Table 1: In Vitro Synergy of Cefepime and Sulbactam against Carbapenem-Resistant Acinetobacter spp. [1]

InteractionPercentage of Isolates (n=24)Fractional Inhibitory Concentration Index (FICI) Range
Synergy33.3%0.25 - 0.5
Partial Synergy58.3%>0.5 - <1
Additive4.2%1
Indifference4.2%>1 - <1.5
Antagonism0%>4

Data from a study assessing in vitro activity against 23 Acinetobacter baumannii and one Acinetobacter junii carbapenem-resistant isolates using the checkerboard method.[1] One study found that the combination of cefepime and sulbactam demonstrated moderate synergistic activity against some carbapenem-resistant strains of Acinetobacter spp.[1] Specifically, synergy was observed in 33.3% of isolates, and partial synergy was seen in 58.3% of isolates.[1] No antagonism was reported.[1] Another study investigating cefepime/sulbactam against multidrug-resistant Gram-negative bacteria found the combination to be more active than either drug alone, with enhanced activity at 1:1 and 1:2 ratios.[2][3] The reduction in Minimum Inhibitory Concentration (MIC) was most significant against Acinetobacter baumannii and Enterobacterales.[2][3]

Cefepime + Tazobactam

Tazobactam, another beta-lactamase inhibitor, has been shown to restore Cefepime's activity against certain resistant strains. In vitro studies have demonstrated that cefepime in combination with tazobactam is active against Enterobacterales that produce AmpC enzymes and extended-spectrum β-lactamases (ESBLs).[4]

Cefepime Synergy with Aminoglycosides

Combining Cefepime with aminoglycosides like amikacin is a strategy often employed to achieve synergistic killing, particularly against Pseudomonas aeruginosa.

Table 2: In Vitro Synergy of Cefepime and Amikacin against Multidrug-Resistant Pseudomonas aeruginosa [5][6]

OrganismMethodSynergy FindingFICI
P. aeruginosa (n=3)CheckerboardSynergy0.375
P. aeruginosaTime-KillSynergy (>1 log10 CFU/mL decrease)-
P. aeruginosa (MDR)EtestStatistically significant synergy (p<0.0001)-

Data compiled from studies evaluating synergy against multidrug-resistant P. aeruginosa isolates.[5][6]

Studies have demonstrated that the combination of cefepime and amikacin is highly synergistic in vitro against multidrug-resistant P. aeruginosa.[5] One study reported a Fractional Inhibitory Concentration Index (FICI) of 0.375 for three tested strains using the checkerboard method.[5] Time-kill curve analysis also confirmed synergy, showing a significant decrease in bacterial count compared to the most active single agent.[5] All combination therapies with once-daily amikacin and cefepime resulted in a 99.9% reduction in bacterial count by 2 hours, with no regrowth at 24 hours.[7][8]

Cefepime Synergy with Glycopeptides

The combination of Cefepime and vancomycin has been investigated for treating infections caused by Gram-positive organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 3: In Vitro Synergy of Cefepime and Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis [9]

Organism (n=35)InteractionNumber of Isolates
MSSA, MRSA, MSSE, MRSESynergy16
MSSA, MRSA, MSSE, MRSEAdditive/Indifference20

Data from a study using the checkerboard method against 35 clinical isolates.[9]

The in vitro activity of cefepime combined with vancomycin has been assessed against both methicillin-susceptible and -resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[9] In one study, the combination was found to be synergistic against 16 of 35 clinical isolates.[9] Time-kill studies also demonstrated synergistic killing with clinically achievable concentrations of both vancomycin and cefepime.[9]

Cefepime Synergy with Fluoroquinolones

The combination of Cefepime with fluoroquinolones has been evaluated against Pseudomonas aeruginosa, including strains resistant to one or both agents.

Table 4: In Vitro Synergy of Cefepime and Fluoroquinolones against Pseudomonas aeruginosa [10][11][12]

FluoroquinoloneMethodSynergy Finding
CiprofloxacinTime-KillSynergic against various resistant strains
LevofloxacinTime-KillSynergic against various resistant strains
GatifloxacinTime-KillSynergic against various resistant strains
MoxifloxacinTime-KillSynergic against various resistant strains

Data from a study evaluating combinations against 10 clinical isolates of P. aeruginosa with varying susceptibility profiles.[10][11][12]

Various cephalosporin and fluoroquinolone combinations have demonstrated synergistic activity against P. aeruginosa, including strains resistant to one or both drugs.[10][11][12] A study using time-kill methods found that combinations of cefepime with ciprofloxacin, levofloxacin, gatifloxacin, or moxifloxacin were synergic.[10][11][12] Synergy was defined as a >2-log decrease in CFU/mL at 24 hours compared with the single most active agent.[10][12]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard method is a common in vitro technique to assess antibiotic synergy.[13]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serial twofold dilutions of the first antibiotic are made along the rows of a 96-well microtiter plate, and serial twofold dilutions of the second antibiotic are made along the columns.[13]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in a suitable broth medium (e.g., Mueller-Hinton broth).[13] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[13]

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of the two drugs.[13]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Serial Dilutions C Dispense Antibiotics into 96-well Plate (Checkerboard) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Read MICs of Individual & Combined Agents E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the checkerboard synergy testing method.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[14]

  • Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.[14]

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at desired concentrations (often based on MIC values, e.g., 0.5 x MIC).[10][12] A growth control without any antibiotic is always included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, and 24 hours).[10][12] Serial dilutions of these aliquots are plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted.

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[14]

    • Indifference: A <2-log10 change in CFU/mL.

    • Antagonism: A ≥2-log10 increase in CFU/mL.

Time_Kill_Workflow A Prepare Bacterial Inoculum (log phase, ~5x10^5 CFU/mL) B Expose Bacteria to Antibiotics (Alone and in Combination) A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points (0, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Determine Synergy, Indifference, or Antagonism G->H

Caption: Workflow for the time-kill synergy assay.

References

Comparative study of Cefepime stereoisomers' binding to penicillin-binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cefepime is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect is achieved by inhibiting bacterial cell wall synthesis through the covalent binding to and inactivation of essential Penicillin-Binding Proteins (PBPs).[2][3][4] This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[1]

The clinically utilized form of Cefepime is the (6R,7R, 2Z)-stereoisomer, which is optimized for stability against β-lactamases and effective PBP binding.[5][6] While other stereoisomers, such as the E-isomer and the Δ²-isomer, exist, they are typically considered impurities, and comparative binding affinity data for these specific isomers are not available in publicly accessible literature.[7][8] This guide, therefore, focuses on the PBP binding profile of the active Cefepime isomer, which dictates its antibacterial spectrum and efficacy.[9]

Quantitative Binding Data: Cefepime vs. Key Bacterial PBPs

The binding affinity of Cefepime for various PBPs is commonly quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of PBP activity.[10] Lower IC50 values indicate higher binding affinity. The following table summarizes the IC50 values for Cefepime against principal PBPs from Escherichia coli and Pseudomonas aeruginosa.

AntibioticBacterial SpeciesPBP TargetIC50 (µg/mL)
Cefepime E. coli K-12PBP 1a5.3
PBP 1b>100
PBP 2 0.4
PBP 3 0.1
PBP 420.0
PBP 5/60.8
Cefepime P. aeruginosa SC8329PBP 1a16.0
PBP 1b2.5
PBP 2>25
PBP 3 <0.0025
PBP 412.0
PBP 5>100
Data sourced from Pucci, M. J. et al. (1991).[11][12]

Key Observations:

  • In E. coli, Cefepime shows very high affinity for PBP 3 and PBP 2, which are critical for cell division and shape, respectively.[11]

  • In P. aeruginosa, Cefepime demonstrates exceptionally potent binding to PBP 3, but poor affinity for PBP 2.[11][12]

  • Cefepime also displays low affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP4/PBP5 in Enterococcus species, contributing to resistance in these organisms.[1]

Experimental Protocols

The determination of PBP binding affinity is typically performed using a competitive assay. The following protocol is a representative methodology based on standard practices.[9][10][12]

Objective: To determine the IC50 of Cefepime for specific PBPs by measuring its ability to compete with a labeled probe (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin™ FL) for binding to PBPs in bacterial membrane preparations.

1. Preparation of Bacterial Membranes:

  • Cell Culture: Grow the bacterial strain of interest (e.g., E. coli K-12) in a suitable broth medium to the late logarithmic phase.

  • Harvesting & Lysis: Collect cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and resuspend. Lyse the cells to release cellular contents, typically via sonication on ice.[10]

  • Membrane Isolation: Isolate the cell membranes, which contain the PBPs, from the cell lysate by ultracentrifugation. Resuspend the resulting membrane pellet in a storage buffer and determine the total protein concentration.[9]

2. Competitive Binding Assay:

  • Incubation with Inhibitor: Pre-incubate aliquots of the membrane preparation with serially diluted concentrations of Cefepime for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C). Include a control sample containing no antibiotic.[9][11]

  • Labeling with Probe: Add a fixed, saturating concentration of a labeled probe (e.g., [³H]benzylpenicillin) to each reaction. This probe will bind to any PBP active sites not already occupied by Cefepime. Incubate for an additional period (e.g., 10-30 minutes) to allow binding to reach equilibrium.[11][12]

  • Termination and Separation: Stop the reaction by adding an excess of unlabeled penicillin, followed by separation of PBP-bound probe from unbound probe using methods like SDS-PAGE (for fluorescent probes) or filtration (for radiolabeled probes).[9]

3. Detection and Data Analysis:

  • Quantification: For fluorescent probes, visualize the PBP bands in the gel using a fluorescence imager and quantify the intensity of each band using densitometry software.[9] For radiolabeled probes, quantify the radioactivity of the PBP-bound probe using scintillation counting.

  • IC50 Determination: The amount of bound probe is inversely proportional to the binding of Cefepime. Plot the percentage of probe binding relative to the no-antibiotic control against the logarithm of the Cefepime concentration. Determine the IC50 value—the concentration of Cefepime that causes a 50% reduction in probe binding—using non-linear regression analysis.[9]

Visualized Mechanism and Workflow

The following diagrams illustrate the mechanism of PBP inhibition and the experimental workflow for its analysis.

PBP_Inhibition_Pathway cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Cefepime Peptidoglycan_Precursors Peptidoglycan Precursors Nascent_Peptidoglycan Nascent Peptidoglycan Chain Peptidoglycan_Precursors->Nascent_Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) Nascent_Peptidoglycan->PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Transpeptidation Cefepime Cefepime Cefepime->PBP Forms Stable Acyl-Enzyme Complex

Caption: Mechanism of PBP inhibition by Cefepime.

PBP_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Competitive Binding cluster_analysis 3. Analysis Membrane_Prep Isolate Bacterial Membranes (Contain PBPs) Incubation Incubate Membranes with Cefepime Concentrations Membrane_Prep->Incubation Cefepime_Dilutions Prepare Serial Dilutions of Cefepime Cefepime_Dilutions->Incubation Add_Probe Add Labeled Probe (e.g., Bocillin™ FL) Incubation->Add_Probe Separation Separate PBPs (SDS-PAGE) Add_Probe->Separation Detection Detect Probe Signal (Fluorescence Imaging) Separation->Detection Data_Analysis Quantify & Calculate IC50 Detection->Data_Analysis

Caption: Experimental workflow for a competitive PBP binding assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Cefepime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of pharmaceutical compounds like Cefepime are critical to maintaining a safe laboratory environment and preventing environmental contamination. Cefepime, a fourth-generation cephalosporin antibiotic, requires specific handling procedures to mitigate risks, including the potential for fostering antimicrobial resistance. This guide provides a comprehensive, step-by-step approach to the safe disposal of Cefepime waste, drawing from safety data sheets and established laboratory practices.

Core Principles for Cefepime Waste Management

The primary objective in disposing of Cefepime waste is to ensure that the active pharmaceutical ingredient (API) is handled in compliance with all relevant federal, state, and local regulations.[1][2][3] Improper disposal methods, such as sewering, are strongly discouraged as they can lead to the contamination of water systems and the environment.[3][4]

All materials that have come into contact with Cefepime should be considered Cefepime waste. This includes:

  • Expired or unused Cefepime powder or solutions

  • Contaminated personal protective equipment (PPE)

  • Used labware (e.g., vials, syringes, petri dishes)

  • Cleaning materials from spills

Quantitative Data: Stability of Cefepime

Understanding the stability of Cefepime under various conditions is crucial for its handling and can inform disposal strategies. The following table summarizes key stability data for Cefepime in aqueous solutions. Cefepime is most stable in a pH range of 4 to 6.[5]

TemperaturepHConditionsStability (retaining >90% of initial concentration)
4°C (Refrigerated)NeutralPeritoneal dialysis solution168 hours (7 days)
25°C (Room Temperature)4-6Aqueous solutionUp to 24 hours[5]
25°C (Room Temperature)NeutralPeritoneal dialysis solution96 hours (4 days)
37°CNeutralPeritoneal dialysis solution12 hours
45°CNot SpecifiedNot SpecifiedDegrades to 79% of initial concentration within 24 hours

Data compiled from multiple sources.[5][6]

Step-by-Step Disposal Protocol for Cefepime Waste

The recommended procedure for disposing of Cefepime waste involves segregation, collection, storage, and final disposal through a licensed hazardous waste contractor.[3]

Step 1: Waste Segregation and Collection

  • Identify Cefepime Waste: All materials that have come into contact with Cefepime must be treated as hazardous waste.[3][4]

  • Use Designated Waste Containers: Collect all Cefepime waste in clearly labeled, leak-proof, and sealed hazardous waste containers.[3][7] For sharps such as needles and syringes, use designated sharps containers.[3]

Step 2: On-Site Inactivation (Consideration)

While the primary recommendation is disposal via a licensed contractor, on-site inactivation of liquid Cefepime waste may be considered to degrade the active antibiotic component.[3] A proposed method for the hydrolysis of β-lactam antibiotics involves using a 1 M sodium hydroxide solution.[8] However, this should be performed with caution and in accordance with your institution's environmental health and safety (EHS) guidelines.

Experimental Protocol: Hydrolysis of β-Lactam Antibiotics (General Guidance)

This is a general protocol for β-lactam antibiotics and should be adapted and validated for Cefepime specifically under the guidance of your institution's EHS department.

  • Preparation: Work in a well-ventilated area, such as a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Reagent: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Inactivation: For liquid Cefepime waste, slowly add the 1 M NaOH solution. The exact volume and incubation time will depend on the concentration of Cefepime and should be determined in consultation with your EHS department. The goal is to raise the pH to a level that facilitates the hydrolysis of the β-lactam ring.

  • Neutralization: After the recommended incubation period, neutralize the solution as required by your institution's waste disposal protocols before collecting it for final disposal.

Step 3: Secure Storage

  • Storage Area: Store the sealed Cefepime waste containers in a designated, secure area away from general laboratory traffic.[3]

  • Ventilation and Containment: The storage area should be well-ventilated and have secondary containment to prevent spills.[3]

  • Labeling: Ensure all containers are accurately labeled with "Cefepime Waste," the date of accumulation, and any other information required by your institution's EHS department.[3]

Step 4: Final Disposal

  • Incineration: The preferred method for the final disposal of Cefepime waste is incineration in a facility equipped with an afterburner and scrubber.[1][3] This high-temperature process ensures the complete destruction of the API.

  • Licensed Hazardous Waste Disposal: All Cefepime waste, including expired and excess materials, should be handed over to a licensed hazardous material disposal company.[3][9]

Logical Workflow for Cefepime Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of Cefepime waste in a laboratory setting.

Cefepime_Disposal_Workflow start Start: Cefepime Waste Generated identify_waste Identify and Segregate Waste (Solid vs. Liquid) start->identify_waste solid_waste Solid Waste (Contaminated PPE, Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Media) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid inactivation_decision On-site Inactivation Feasible? liquid_waste->inactivation_decision secure_storage Store in Designated Secure Area with Secondary Containment collect_solid->secure_storage inactivate_liquid Perform Chemical Inactivation (e.g., Alkaline Hydrolysis) inactivation_decision->inactivate_liquid Yes collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container inactivation_decision->collect_liquid No inactivate_liquid->collect_liquid collect_liquid->secure_storage final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor secure_storage->final_disposal incineration End: Incineration at Permitted Facility final_disposal->incineration

Cefepime Waste Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Cefepime, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed protocols and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Cefepime, a fourth-generation cephalosporin antibiotic. Adherence to these protocols is critical to minimize exposure risks and ensure operational integrity.

Cefepime is classified as a hazardous chemical that can cause serious eye damage, skin irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Cefepime, a comprehensive PPE strategy is non-negotiable. The following equipment is required to minimize exposure through inhalation, skin, or eye contact.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes, mists, or dust particles of Cefepime, which can cause serious eye damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or natural rubber).[5][6][7]Prevents skin contact, which can lead to irritation and potential allergic sensitization.[1][2]
Body Protection A protective laboratory coat, apron, or disposable garment.[4][6][7]Protects the skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[1][3][8]
Respiratory Protection An N95 dust/mist respirator or equivalent.[4]Required if aerosols or dust are generated, as inhalation may cause allergy or asthma symptoms.[1][4] Use should be in accordance with a comprehensive respiratory protection program.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Cefepime, from receipt to disposal, is crucial for laboratory safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle Cefepime in a well-ventilated area.[4] The use of a local exhaust ventilation system is recommended to control exposure.[5]

  • Workspace: Designate a specific area for handling Cefepime. Before starting, clean the workspace with an appropriate disinfectant.[9] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Gather Supplies: Assemble all necessary items, including PPE, vials of Cefepime and diluent, sterile syringes, needles, and a sharps container before you begin.[9]

2. Reconstitution and Handling:

  • Avoid Dust and Aerosols: When handling the powdered form, take extreme care to avoid creating dust.[8][11] Avoid all contact and inhalation of dust, fumes, and mists associated with the product.[4][5]

  • Aseptic Technique: During reconstitution, use aseptic techniques to prevent contamination. Disinfect the rubber stoppers on vials with sterile alcohol swabs before piercing.[9]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][8] Always wash hands thoroughly with soap and water after handling the product and before breaks.[4][5]

3. Storage:

  • Temperature: Store Cefepime in its dry state at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4][12]

  • Light: Protect the product from light by retaining it in its carton until use.[4][5][13]

  • Solution Stability: Once reconstituted, stability varies by diluent and storage temperature. Solutions for intravenous infusion are generally stable for up to 24 hours at room temperature or 7 days under refrigeration (2°C to 8°C).[12][13]

Quantitative Safety Data

The following table summarizes key quantitative data for Cefepime, providing a clear reference for storage and hazard assessment.

Data PointValueSpecies/Conditions
Storage Temperature (Dry State) 20°C to 25°C (68°F to 77°F)USP Controlled Room Temperature[4][13]
Acute Toxicity (LD50), IV 1500 - 2000 mg/kgMouse[4][5]
Acute Toxicity (LD50), IV > 2000 mg/kgDog[4][5]
Acute Toxicity (LD50), Oral 1,272 mg/kgRat[4]
Ecotoxicity (EC50) 640 mg/LDaphnia magna (Water Flea)[4]

Workflow for Safe Handling of Cefepime

The following diagram outlines the critical steps and decision points for safely managing Cefepime within a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures A Receive & Log Cefepime B Verify SDS Information A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Ventilated Workspace C->D E Handle Powder Carefully (Avoid Dust Generation) D->E F Reconstitute with Diluent E->F G Perform Experiment F->G H Decontaminate Workspace G->H I Segregate Waste H->I J Dispose of Sharps I->J Needles, Syringes K Dispose of Chemical Waste I->K Unused Solution, Contaminated Materials L Accidental Spill N Follow Spill Protocol: 1. Evacuate (if necessary) 2. Wear Respirator 3. Absorb & Clean L->N M Personal Exposure O Follow First-Aid Protocol: - Eyes: Flush 15 min - Skin: Wash with soap/water - Inhalation: Move to fresh air M->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.